molecular formula C18H23N B1207434 Tolpropamine CAS No. 5632-44-0

Tolpropamine

货号: B1207434
CAS 编号: 5632-44-0
分子量: 253.4 g/mol
InChI 键: CINROOONPHQHPO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tolpropamine is a diarylmethane.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINROOONPHQHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3339-11-5 (hydrochloride)
Record name Tolpropamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30863584
Record name Tolpropamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-44-0
Record name Tolpropamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolpropamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpropamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tolpropamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolpropamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLPROPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBZ8909KFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tolpropamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tolpropamine and its Analogues for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of tolpropamine, a first-generation H1-antihistamine, and its analogues. It includes detailed experimental protocols, quantitative data, and insights into its mechanism of action and drug development workflow. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound, chemically known as N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine, is an antihistamine and anticholinergic agent used as an antipruritic.[1] As a first-generation H1-antihistamine, it competitively inhibits histamine H1 receptors, thereby alleviating symptoms associated with allergic reactions. This guide delves into the synthetic routes for this compound and its analogues, providing detailed methodologies and characterization data.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride can be achieved through a multi-step process, as outlined below.

Experimental Protocol

A common synthetic route to this compound hydrochloride involves a Grignard reaction followed by dehydration and catalytic hydrogenation.

Step 1: Synthesis of 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, prepare a Grignard solution from 53 g of p-bromotoluene and 7.2 g of magnesium turnings in 300 ml of anhydrous diethyl ether.

  • Grignard Reaction: To a solution of 35 g of β-dimethylaminopropiophenone in 50 ml of anhydrous diethyl ether, add the prepared Grignard solution dropwise with stirring.

  • Reflux: After the addition is complete, reflux the reaction mixture for 3 hours.

  • Work-up and Crystallization: Cool the reaction mixture and pour it into a mixture of 500 g of ice and 100 ml of concentrated hydrochloric acid. The hydrochloride salt of 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1 will crystallize.

  • Purification: Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of γ-Phenyl-γ-p-tolylallyldimethylamine

  • Dehydration: Dissolve 10 g of 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1 in 30 ml of 85% phosphoric acid.

  • Heating: Heat the solution at 130-135°C for 1 hour.

  • Work-up: After cooling, add water and an aqueous solution of sodium hydroxide to the mixture to neutralize the acid.

  • Extraction: Extract the product, γ-phenyl-γ-p-tolylallyldimethylamine, with diethyl ether.

  • Drying: Dry the ethereal extract over anhydrous sodium sulfate.

Step 3: Synthesis of this compound (γ-Phenyl-γ-p-tolyl-3-dimethylaminopropane)

  • Hydrogenation: Hydrogenate the ethereal solution of γ-phenyl-γ-p-tolylallyldimethylamine using a palladium catalyst.

  • Isolation: After the reaction is complete, filter off the catalyst and evaporate the ether to obtain the free base of this compound.

Step 4: Formation of this compound Hydrochloride

  • Salt Formation: Dissolve the this compound free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent.

  • Crystallization and Isolation: The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Quantitative Data
StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Purity (%)
11-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1 HydrochlorideC₁₈H₂₄ClNO305.84185Not ReportedNot Reported
2γ-Phenyl-γ-p-tolylallyldimethylamineC₁₈H₂₁N251.37Not ReportedNot ReportedNot Reported
3 & 4This compound HydrochlorideC₁₈H₂₄ClN289.85156-164Not ReportedNot Reported

Note: Specific yield and purity data are not consistently reported in the available literature. These would need to be determined empirically during synthesis.

Spectroscopic Data

Detailed spectroscopic data for this compound is available from various sources.[2][3][4]

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[3][4]

  • Kovats Retention Index: The standard non-polar Kovats retention index is reported as 1900.[2]

Synthesis of this compound Analogues

The synthesis of this compound analogues generally follows similar synthetic strategies, with variations in the starting materials to introduce different substituents on the aromatic rings.

Synthesis of N,N-dimethyl-3-phenyl-3-arylpropylamine Analogues

A general approach for synthesizing analogues with different aryl groups involves modifying the Grignard reagent used in the first step of the this compound synthesis.

Example: Synthesis of N-methyl-3,3-diphenylpropylamine

A method for the synthesis of N-methyl-3,3-diphenylpropylamine, an analogue of this compound, involves the following steps:[5]

  • Friedel-Crafts Alkylation: Reaction of cinnamonitrile with benzene to produce 3,3-diphenylpropionitrile.

  • Catalytic Hydrogenation: Conversion of the nitrile to 3,3-diphenylpropylamine.

  • Schiff Base Formation: Reaction of the primary amine with an aldehyde.

  • Methylation and Hydrolysis: Methylation to form the quaternary ammonium salt, followed by hydrolysis to yield N-methyl-3,3-diphenylpropylamine.

A reported yield for the final product is 85-92%.[5]

Synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine

Another analogue, N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine, can be prepared from 3-chloro-1-phenylpropanone and 1-naphthol through a sequence of etherification, amination, reduction, and methylation.[6]

AnalogueSynthetic Route HighlightsReported Yield (%)
N-methyl-3,3-diphenylpropylamineFriedel-Crafts, Hydrogenation, Schiff Base, Methylation85-92
N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamineEtherification, Amination, Reduction, MethylationNot explicitly stated for the final product

Mechanism of Action and Signaling Pathway

This compound and its analogues exert their therapeutic effects by acting as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR).[7][8]

H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein.[7][9] This initiates a signaling cascade:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.[7][9]

  • Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[10]

  • Cellular Responses: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger various cellular responses that mediate allergic symptoms, such as smooth muscle contraction and increased vascular permeability.[10]

This compound, by acting as an inverse agonist, stabilizes the inactive conformation of the H1 receptor, thus preventing this signaling cascade and alleviating the symptoms of allergic reactions.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->CellularResponse Contributes to PKC->CellularResponse Leads to Histamine Histamine Histamine->H1R Binds and Activates This compound This compound (Inverse Agonist) This compound->H1R Binds and Inactivates

Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Drug Development

The development of new H1-antihistamines, including analogues of existing drugs like this compound, follows a structured workflow from discovery to clinical trials.[11][12][13]

Drug_Development_Workflow cluster_discovery Discovery & Preclinical Phase cluster_clinical Clinical Trials Target Target Identification (Histamine H1 Receptor) LeadGen Lead Generation (Synthesis of Analogues) Target->LeadGen LeadOpt Lead Optimization (Structure-Activity Relationship) LeadGen->LeadOpt InVitro In Vitro Testing (Receptor Binding Assays, Functional Assays) LeadOpt->InVitro InVivo In Vivo Animal Models (Efficacy and Safety) InVitro->InVivo Phase1 Phase I (Safety and Dosage in Healthy Volunteers) InVivo->Phase1 Phase2 Phase II (Efficacy and Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy and Safety Monitoring) Phase2->Phase3 Approval Regulatory Approval (e.g., FDA, EMA) Phase3->Approval Market Post-Market Surveillance (Phase IV) Approval->Market

Caption: A typical workflow for the development of H1-antihistamine drugs.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and its analogues, offering valuable information for researchers in medicinal chemistry and drug development. The provided experimental protocols, though requiring empirical optimization for yields and purity, serve as a solid foundation for synthetic efforts. Understanding the H1 receptor signaling pathway is crucial for the rational design of new and improved antihistamines. The outlined drug development workflow provides a roadmap for translating laboratory discoveries into clinically effective treatments. Further research focusing on obtaining detailed quantitative and spectroscopic data for a wider range of this compound analogues will be instrumental in advancing the field of H1-antihistamine drug discovery.

References

Tolpropamine Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of tolpropamine hydrochloride, focusing on its solubility and stability. Due to the limited availability of specific public data for this compound hydrochloride, this document presents representative experimental protocols and analogous data from structurally similar first-generation antihistamine hydrochlorides. This information serves as a practical resource for researchers and drug development professionals, offering established methodologies for determining aqueous and solvent solubility, as well as degradation kinetics under various stress conditions. Furthermore, this guide outlines the primary signaling pathway for H1 antihistamines, the class to which this compound belongs.

Introduction

This compound is a first-generation antihistamine and anticholinergic agent used for its antipruritic properties.[1] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable dosage forms. Solubility influences bioavailability and formulation design, while stability data are critical for determining shelf-life and appropriate storage conditions. This guide provides in-depth, representative methodologies for characterizing these key parameters.

Solubility Data of Analogous Antihistamine Hydrochlorides

Table 1: Aqueous Solubility of Representative Antihistamine Hydrochlorides

CompoundSolventTemperature (°C)Solubility
Diphenhydramine HydrochlorideWaterAmbientFreely soluble
Diphenhydramine HydrochloridePBS (pH 7.2)Ambient~10 mg/mL[2]
Promethazine HydrochlorideWaterAmbientFreely soluble[3]
Cetirizine DihydrochlorideWaterAmbientFreely soluble

Table 2: Organic Solvent Solubility of a Representative Antihistamine Hydrochloride

CompoundSolventTemperature (°C)Solubility
Diphenhydramine HydrochlorideEthanolAmbient~30 mg/mL[2]
Diphenhydramine HydrochlorideDMSOAmbient~20 mg/mL[2]
Diphenhydramine HydrochlorideDimethylformamideAmbient~10 mg/mL[2]

Stability Profile of Analogous Antihistamine Hydrochlorides

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The data below, from studies on other antihistamines, illustrates typical degradation behavior under various stress conditions as mandated by ICH guidelines.[4][5]

Table 3: Representative Forced Degradation Data for Antihistamines

Stress ConditionCompoundConditionsDegradation (%)
Acid HydrolysisCetirizine Dihydrochloride0.1 M HCl, 105°C19%[6]
Base HydrolysisCetirizine Dihydrochloride0.1 M NaOH, 105°C15%[6]
OxidativeCetirizine Dihydrochloride--
Photolytic (UV)Cetirizine Dihydrochloride-9%[6]
Thermal (Dry Heat)Cetirizine Dihydrochloride105°C3%[6]
Acid HydrolysisAzelastine5 M HCl, 80°C, 5 hStable[7]
Base HydrolysisAzelastine5 M NaOH, 80°C, 5 hStable[7]
OxidativeAzelastine30% H₂O₂, 80°C, 5 hStable[7]
ThermalAzelastine70°C, 8 hStable[7]

Note: The stability of a compound is highly structure-dependent, and these values should be considered illustrative.

Experimental Protocols

The following sections detail representative protocols for determining the solubility and stability of a compound such as this compound hydrochloride.

Thermodynamic (Equilibrium) Solubility Assay

This protocol determines the equilibrium solubility of a compound, which is its concentration in a saturated solution in equilibrium with the solid drug.

Objective: To determine the maximum concentration of the test compound that can be dissolved in a specific aqueous buffer under equilibrium conditions.[8][9]

Materials:

  • Test compound (solid form)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC grade water, methanol, and acetonitrile

  • Vials with screw caps

  • Orbital shaker or vial rotator

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the solid test compound to a vial.

  • Add a known volume of PBS (pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the samples to ensure excess solid is still present.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

  • Calculate the solubility of the test compound in mg/mL or µg/mL.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer, which is relevant for early drug discovery screening.[10]

Objective: To rapidly assess the solubility of a compound in an aqueous buffer when introduced from a concentrated organic stock solution.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for analysis)

  • Plate shaker

  • Plate reader (spectrophotometer)

Procedure:

  • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentration and a low percentage of DMSO (e.g., 1%).

  • Seal the plate and shake it at room temperature for a specified period (e.g., 1-2 hours).

  • After incubation, measure the absorbance of the solution in each well using a plate reader at the compound's λmax.

  • The concentration of the dissolved compound is determined by comparing its absorbance to a calibration curve prepared from standards of the compound in the same buffer/DMSO mixture. The highest concentration that does not show precipitation is reported as the kinetic solubility.

Stability-Indicating HPLC Method and Forced Degradation Studies

This protocol outlines the development of a stability-indicating HPLC method and its application in forced degradation studies as per ICH guidelines.[11][12]

Objective: To develop a validated HPLC method that can separate the intact drug from its degradation products and to assess the stability of the drug under various stress conditions.

Part A: HPLC Method Development

  • Column Selection: Start with a common reverse-phase column, such as a C18 or C8, of appropriate dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: A typical starting mobile phase for a hydrochloride salt of a basic compound could be a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be 2-3 units away from the pKa of the compound) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

  • Optimization: Adjust the mobile phase composition (ratio of aqueous to organic, pH of the buffer) and flow rate to achieve a good peak shape, resolution between the parent drug and any potential degradants, and a reasonable retention time.

Part B: Forced Degradation Studies

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature or heat gently, and sample at various time points.

  • Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 60-80°C) for a specified duration. Also, heat a solution of the drug. Sample at various time points.

  • Photolytic Degradation: Expose a solution of the drug and the solid drug powder to UV light (e.g., 254 nm and 365 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method. The percentage of remaining drug and the formation of degradation products are calculated.

Signaling Pathway and Experimental Workflows

This compound, as a first-generation antihistamine, primarily acts as an antagonist at the histamine H1 receptor.[13] The binding of histamine to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.[14][15]

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Responses (e.g., smooth muscle contraction) Ca->Response PKC->Response Histamine Histamine Histamine->H1R Binds to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.

The following diagram illustrates a typical workflow for conducting forced degradation studies, a critical component of stability testing.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Drug Drug Substance/Product Stock Prepare Stock Solution (e.g., 1 mg/mL) Drug->Stock Acid Acid Hydrolysis (0.1 M HCl, Heat) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, Heat) Stock->Base Oxidative Oxidative (H₂O₂, RT/Heat) Stock->Oxidative Thermal Thermal (Dry Heat/Solution) Stock->Thermal Photo Photolytic (UV/Vis Light) Stock->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Analysis: - % Assay of Parent - % Degradation - Peak Purity HPLC->Data

Caption: A generalized workflow for conducting forced degradation studies.

Conclusion

While specific quantitative data for the solubility and stability of this compound hydrochloride are limited in publicly accessible literature, this technical guide provides a robust framework for its characterization. The representative experimental protocols for thermodynamic and kinetic solubility, along with the detailed methodology for forced degradation studies using a stability-indicating HPLC method, offer a solid foundation for researchers and formulation scientists. The inclusion of data from analogous first-generation antihistamines and the visualization of the H1 receptor signaling pathway further enrich the understanding of this compound hydrochloride's expected physicochemical behavior and mechanism of action. This guide serves as a valuable resource for the systematic evaluation required during the drug development process.

References

Pharmacological Profile of Tolpropamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative pharmacological data and detailed experimental protocols specifically for Tolpropamine are limited. This guide provides a comprehensive overview of the expected pharmacological profile of a first-generation antihistamine with anticholinergic properties like this compound, supplemented with representative experimental methodologies and established signaling pathways.

Introduction

This compound is a first-generation antihistamine with anticholinergic properties, primarily used as a topical antipruritic agent.[1] Its therapeutic effects are derived from its ability to antagonize histamine H1 receptors and muscarinic acetylcholine receptors. As a first-generation antihistamine, it has the potential to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2] This document outlines the core pharmacological characteristics, including its mechanism of action, and provides standardized experimental protocols for the in vitro characterization of such a compound.

Mechanism of Action

This compound's pharmacological activity is primarily attributed to its inverse agonism at histamine H1 receptors and competitive antagonism at muscarinic acetylcholine receptors.

  • Antihistaminic Effect (H1 Receptor Inverse Agonism): this compound binds to the histamine H1 receptor, stabilizing it in its inactive conformation. This prevents the downstream signaling cascade typically initiated by histamine, thereby mitigating allergic and inflammatory responses.[2]

  • Anticholinergic Effect (Muscarinic Receptor Antagonism): this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors. This action is responsible for its anticholinergic side effects and may contribute to its therapeutic utility in certain conditions.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptors.

Receptor Binding Affinity
Target ReceptorRadioligandTest SystemParameterValue
Histamine H1 Receptor[³H]-MepyramineRecombinant human H1 receptors expressed in HEK293 cellsKᵢData not available
Muscarinic M1 Receptor[³H]-PirenzepineRecombinant human M1 receptors expressed in CHO cellsKᵢData not available
Muscarinic M2 Receptor[³H]-AF-DX 384Recombinant human M2 receptors expressed in CHO cellsKᵢData not available
Muscarinic M3 Receptor[³H]-4-DAMPRecombinant human M3 receptors expressed in CHO cellsKᵢData not available
Muscarinic M4 Receptor[³H]-PirenzepineRecombinant human M4 receptors expressed in CHO cellsKᵢData not available
Muscarinic M5 Receptor[³H]-4-DAMPRecombinant human M5 receptors expressed in CHO cellsKᵢData not available

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways

Antagonism of the H1 receptor by this compound blocks the histamine-induced activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) pathway. This leads to a reduction in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately preventing the release of intracellular calcium and the activation of protein kinase C (PKC).

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca2->Response PKC->Response Histamine Histamine Histamine->H1R This compound This compound This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Inhibition by this compound.

This compound competitively antagonizes acetylcholine at muscarinic receptors. Depending on the receptor subtype (M1, M3, M5 coupled to Gq/11; M2, M4 coupled to Gi/o), this leads to the inhibition of various downstream signaling cascades. The diagram below illustrates the Gq/11-coupled pathway, which is similar to the H1 pathway, and the Gi/o-coupled pathway, which involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP).

Muscarinic_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M_Gq Muscarinic Receptor (M1, M3, M5) Gq11 Gq/11 M_Gq->Gq11 Activates M_Gi Muscarinic Receptor (M2, M4) Gio Gi/o M_Gi->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response_Gq Cellular Response Ca_PKC->Response_Gq Response_Gi Cellular Response cAMP->Response_Gi ACh Acetylcholine ACh->M_Gq ACh->M_Gi This compound This compound This compound->M_Gq Blocks This compound->M_Gi Blocks Radioligand_Binding_Workflow start Start prep Prepare H1R-expressing cell membranes start->prep setup Set up assay plate: - Membranes - [³H]-Mepyramine - this compound (various conc.) - Control (Mianserin) prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter to separate bound and free radioligand incubate->filter count Quantify radioactivity (scintillation counting) filter->count analyze Analyze data: - Competition curve - Determine IC₅₀ - Calculate Kᵢ count->analyze end End analyze->end Calcium_Mobilization_Workflow start Start plate_cells Plate M3R-expressing CHO cells start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Add this compound (various concentrations) load_dye->add_antagonist add_agonist Stimulate with Carbachol add_antagonist->add_agonist measure_fluorescence Measure intracellular calcium fluorescence (FLIPR) add_agonist->measure_fluorescence analyze Analyze data: - Dose-response curve - Determine IC₅₀ measure_fluorescence->analyze end End analyze->end

References

An In-depth Technical Guide to the Receptor Binding Affinity of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolpropamine is identified as a first-generation antihistamine, indicating its primary pharmacological activity is antagonism of the histamine H1 receptor.[1] As is characteristic of this class of drugs, it is also recognized to possess anticholinergic properties, suggesting interaction with muscarinic acetylcholine receptors.[1][2] This technical guide aims to provide a comprehensive overview of the receptor binding affinity of this compound. However, a thorough search of prominent pharmacological databases, including ChEMBL, PubChem, and the IUPHAR/BPS Guide to PHARMACOLOGY, reveals a significant lack of publicly available quantitative binding data (Kᵢ, IC₅₀, Kₑ) for this compound across various receptor types. While the primary targets can be inferred from its classification, specific affinity values are not documented in these resources. This guide will, therefore, focus on the theoretical receptor targets of this compound, the associated signaling pathways, and the standard experimental protocols used to determine such binding affinities, providing a framework for the potential pharmacological profiling of this compound.

Inferred Receptor Targets

Based on its classification as a first-generation antihistamine with anticholinergic effects, the principal receptor targets for this compound are presumed to be:

  • Histamine H1 Receptor: As a first-generation antihistamine, this compound's primary mechanism of action is expected to be competitive antagonism at the histamine H1 receptor.[3] This interaction is responsible for its therapeutic effects in alleviating allergic reactions.

  • Muscarinic Acetylcholine Receptors (M₁-M₅): The anticholinergic properties of this compound suggest that it acts as an antagonist at muscarinic receptors.[4][5] First-generation antihistamines are known to have varying degrees of affinity for the different muscarinic receptor subtypes (M₁-M₅), contributing to their side-effect profiles, such as dry mouth and sedation.[2]

Cross-reactivity with other receptors, a common characteristic of first-generation antihistamines, is possible.[2] Potential off-target interactions could include adrenergic, serotonergic, and dopaminergic receptors, though no specific data for this compound is available.

Data on Receptor Binding Affinity

A comprehensive search of the ChEMBL, PubChem, and IUPHAR/BPS Guide to PHARMACOLOGY databases yielded no specific quantitative binding affinity data (Kᵢ, IC₅₀, or Kₑ values) for this compound at any receptor. The data presentation table below is therefore provided as a template for how such data would be structured if it were available.

Receptor Ligand Assay Type Kᵢ (nM) IC₅₀ (nM) Kₑ (nM) Reference
Histamine H₁This compoundRadioligand BindingData N/AData N/AData N/A
Muscarinic M₁This compoundRadioligand BindingData N/AData N/AData N/A
Muscarinic M₂This compoundRadioligand BindingData N/AData N/AData N/A
Muscarinic M₃This compoundRadioligatd BindingData N/AData N/AData N/A
Muscarinic M₄This compoundRadioligand BindingData N/AData N/AData N/A
Muscarinic M₅This compoundRadioligand BindingData N/AData N/AData N/A

Signaling Pathways

The putative receptor targets of this compound are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. As an antagonist, this compound would block these pathways.

Histamine H1 Receptor Signaling

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and increased vascular permeability.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca2->Response PKC->Response Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks

Histamine H1 Receptor Gq Signaling Pathway.
Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are divided into five subtypes (M₁-M₅) which couple to different G-proteins.

  • M₁, M₃, and M₅ Receptors: These subtypes also couple to Gq/11 proteins, activating the same PLC/IP₃/DAG pathway as the H1 receptor.

  • M₂ and M₄ Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This results in the inhibition of protein kinase A (PKA) and downstream effects.

Gi_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2M4R Muscarinic M₂/M₄ Receptor Gi Gi/o M2M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Cellular Response PKA->Response Inhibits ACh Acetylcholine ACh->M2M4R Activates This compound This compound (Antagonist) This compound->M2M4R Blocks

Muscarinic M₂/M₄ Receptor Gi Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the receptor binding affinity of this compound.

Radioligand Binding Assay (for Kᵢ Determination)

This is a standard method to determine the affinity of a compound for a receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the histamine H1 receptor and muscarinic receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from cell lines like HEK293 or CHO, or from tissue homogenates).

  • Radioligand specific for the receptor (e.g., [³H]-pyrilamine for H1 receptors, [³H]-N-methylscopolamine for muscarinic receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Include tubes with only the radioligand and membranes (total binding) and tubes with the radioligand, membranes, and a high concentration of a known antagonist (non-specific binding).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Assay Start Prepare Reagents: - Cell Membranes - Radioligand - this compound Incubate Incubate to Reach Equilibrium Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ & Kᵢ Calculation) Count->Analyze

Workflow for a Radioligand Binding Assay.
Functional Assays (for Functional Antagonism)

Functional assays measure the effect of a compound on the downstream signaling of a receptor.

Objective: To assess the ability of this compound to inhibit agonist-induced PI turnover via Gq-coupled receptors (e.g., H1, M₁, M₃, M₅).

Materials:

  • Intact cells expressing the receptor of interest.

  • [³H]-myo-inositol.

  • Agonist for the receptor (e.g., histamine for H1, carbachol for muscarinic receptors).

  • This compound.

  • Lithium chloride (LiCl) solution.

  • Trichloroacetic acid (TCA).

  • Anion exchange chromatography columns.

Procedure:

  • Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates (IPs).

  • Treatment: Add varying concentrations of this compound, followed by a fixed concentration of the agonist.

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction and Separation: Extract the soluble inositol phosphates and separate them using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.

  • Data Analysis: Plot the amount of [³H]-IPs produced against the concentration of this compound to determine its inhibitory effect on the agonist-induced response.

Conclusion

This compound is a first-generation antihistamine with anticholinergic activity. While its primary targets are undoubtedly the histamine H1 and muscarinic acetylcholine receptors, a significant gap exists in the scientific literature regarding its specific binding affinities for these and other potential off-target receptors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding of how this compound's pharmacological profile could be quantitatively assessed. Further research is required to determine the precise receptor binding characteristics of this compound, which would be invaluable for a complete understanding of its therapeutic effects and side-effect profile, and for guiding any future drug development efforts.

References

In Vitro Characterization of Tolpropamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tolpropamine, a member of the alkylamine class of antihistamines, exerts its therapeutic effects by blocking the action of histamine at the H1 receptor.[2] Understanding the in vitro pharmacology of this compound is crucial for defining its potency, selectivity, and mechanism of action. This involves a series of assays to quantify its binding affinity to the H1 receptor, its functional antagonism of histamine-induced signaling, and its potential off-target activities, such as anticholinergic effects and enzyme inhibition.

Mechanism of Action and Signaling Pathway

As an H1-antihistamine, this compound interferes with the agonist action of histamine at the H1 receptor. The activation of the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. By blocking histamine's access to the receptor, this compound prevents this signaling cascade.[2]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to IP3R->Ca_release Triggers Histamine Histamine Histamine->H1R Binds This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables are structured to present the key quantitative parameters for the in vitro characterization of this compound. Due to the limited availability of specific data for this compound in the public domain, these tables serve as a template for data acquisition and presentation. For comparative purposes, data for other first-generation antihistamines would be included where available to provide context.

Table 1: Receptor Binding Affinity

TargetRadioligandTest CompoundKi (nM)Reference CompoundKi (nM)
Histamine H1 Receptor[3H]PyrilamineThis compoundData not availableDiphenhydramineValue
Muscarinic M1 Receptor[3H]PirenzepineThis compoundData not availableAtropineValue
Muscarinic M2 Receptor[3H]AF-DX 384This compoundData not availableAtropineValue
Muscarinic M3 Receptor[3H]4-DAMPThis compoundData not availableAtropineValue

Table 2: Functional Potency

Assay TypeTargetTest CompoundIC50 / EC50 (nM)Reference CompoundIC50 / EC50 (nM)
Calcium Flux AssayHistamine H1 ReceptorThis compoundData not availableMepyramineValue
Guinea Pig Ileum ContractionMuscarinic ReceptorsThis compoundData not availableAtropineValue

Table 3: Enzyme Inhibition

EnzymeSubstrateTest CompoundIC50 (µM)Reference InhibitorIC50 (µM)
Monoamine Oxidase A (MAO-A)e.g., KynuramineThis compoundData not availableClorgylineValue
Monoamine Oxidase B (MAO-B)e.g., BenzylamineThis compoundData not availableSelegilineValue

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of this compound. The following are standard protocols for the key assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay determines the binding affinity (Ki) of this compound for the H1 receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing H1 receptors B Incubate membranes with [³H]Pyrilamine (Radioligand) and varying concentrations of this compound A->B C Separate bound from free radioligand via filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation D->E

Caption: Radioligand Binding Assay Workflow.
  • Materials:

    • Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • [3H]Pyrilamine (radioligand).

    • This compound and a reference antagonist (e.g., Mepyramine).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a 96-well plate, add cell membranes, [3H]Pyrilamine at a concentration near its Kd, and varying concentrations of this compound or the reference compound.

    • To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled H1 antagonist.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Calcium Flux Assay for H1 Receptor Antagonism

This functional assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Calcium_Flux_Workflow A Seed cells expressing H1 receptors in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Stimulate cells with a fixed concentration of Histamine (agonist) C->D E Measure the change in fluorescence intensity using a plate reader D->E F Determine the IC₅₀ value for inhibition of the histamine response E->F

References

An In-depth Technical Guide to the Study of Tolpropamine's Anticholinergic Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and databases has revealed a notable absence of specific quantitative studies detailing the anticholinergic activity of tolpropamine, including its binding affinity (Kᵢ, IC₅₀) to muscarinic receptors and its functional antagonist potency (pA₂). This compound is classified as a first-generation antihistamine, and compounds in this class are generally recognized to possess anticholinergic properties.[1][2][3][4] This guide will, therefore, provide a detailed framework for the methodologies used to investigate the anticholinergic activity of substances like this compound, drawing on established protocols for structurally related compounds. It will also present a comparative analysis of data from other first-generation antihistamines to offer a contextual understanding of the potential anticholinergic profile of this compound.

Introduction to Anticholinergic Activity

Anticholinergic agents are compounds that block the action of acetylcholine (ACh) at its receptors.[5][6] Specifically, antimuscarinic drugs competitively inhibit ACh at muscarinic receptors, which are G-protein coupled receptors involved in a wide range of parasympathetic nervous system functions.[5][6] First-generation antihistamines, such as this compound, often exhibit off-target antagonist activity at these muscarinic receptors, leading to characteristic side effects like dry mouth, blurred vision, and sedation.[2][3][7][8]

The investigation of a compound's anticholinergic activity is crucial for understanding its pharmacological profile and potential side effects. This is typically achieved through a combination of in vitro binding and functional assays.

Experimental Protocols for Assessing Anticholinergic Activity

The following sections detail the standard experimental procedures used to quantify the anticholinergic properties of a compound. While these protocols are not specifically documented for this compound, they represent the gold standard in the field.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for specific receptor subtypes. In the context of anticholinergic activity, these assays measure the ability of the compound to displace a radiolabeled ligand from muscarinic receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅).

Materials:

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Receptor Source: Homogenates of tissues rich in specific muscarinic receptor subtypes (e.g., rat cerebral cortex for M₁, heart for M₂, salivary glands for M₃) or cell lines recombinantly expressing a single human muscarinic receptor subtype.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist, such as atropine or quinuclidinyl benzilate (QNB).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Counter.

Methodology:

  • Tissue/Cell Preparation: The receptor source is homogenized and centrifuged to isolate a membrane fraction. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of tubes are prepared containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). A set of tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist) are also prepared.

  • Incubation: The tubes are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor_source Receptor Source (e.g., Brain Tissue, CHO cells) homogenization Homogenization & Centrifugation receptor_source->homogenization membrane_prep Membrane Preparation homogenization->membrane_prep assay_setup Assay Setup (Membranes, [³H]-NMS, this compound) membrane_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis IC₅₀ Determination scintillation_counting->data_analysis cheng_prusoff Cheng-Prusoff Equation data_analysis->cheng_prusoff ki_value Ki Value cheng_prusoff->ki_value

Caption: Workflow for determining muscarinic receptor binding affinity (Ki).

In Vitro Functional Assays (Schild Analysis)

Functional assays measure the effect of an antagonist on the response of an isolated tissue to an agonist. The Schild analysis is a classical pharmacological method used to determine the potency of a competitive antagonist, expressed as a pA₂ value.

Objective: To determine the pA₂ value of this compound, a measure of its functional anticholinergic potency.

Materials:

  • Isolated Tissue: Guinea pig ileum or trachea are commonly used as they exhibit robust contractions in response to muscarinic agonists.

  • Agonist: A stable cholinergic agonist such as carbachol or acetylcholine (in the presence of an acetylcholinesterase inhibitor).

  • Antagonist: this compound hydrochloride.

  • Organ Bath: A temperature-controlled chamber containing physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O₂, 5% CO₂).

  • Transducer and Recording System: To measure and record tissue contractions.

Methodology:

  • Tissue Preparation: A segment of the tissue (e.g., guinea pig ileum) is dissected and mounted in the organ bath under a resting tension.

  • Equilibration: The tissue is allowed to equilibrate in the physiological salt solution for a period of time until a stable baseline is achieved.

  • Control Agonist Concentration-Response Curve: Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractions are recorded to generate a control concentration-response curve. The tissue is then washed to return to baseline.

  • Antagonist Incubation: A known concentration of the antagonist (this compound) is added to the organ bath and allowed to incubate with the tissue for a predetermined time to ensure equilibrium.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative agonist concentration-response curve is generated.

  • Washout and Repetition: The tissue is thoroughly washed to remove both agonist and antagonist. The procedure is repeated with several different concentrations of the antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, the dose ratio (DR) is calculated. The DR is the ratio of the agonist concentration required to produce a 50% maximal response (EC₅₀) in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • For a competitive antagonist, this plot should yield a straight line with a slope not significantly different from 1. The point where the regression line intersects the x-axis is the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that would produce a dose ratio of 2.

Signaling Pathway for Muscarinic Receptor-Mediated Contraction

G cluster_receptor Cell Membrane cluster_cell Smooth Muscle Cell ACh Acetylcholine (ACh) (Agonist) M3R M₃ Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound (Antagonist) This compound->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Contraction Ca_release->Contraction

Caption: M₃ muscarinic receptor signaling pathway in smooth muscle contraction.

Quantitative Data for Related Compounds

In the absence of specific data for this compound, the following table summarizes the anticholinergic potency of other first-generation antihistamines. This information can be used to estimate the likely range of this compound's activity.

CompoundAssay TypeTissue/ReceptorPotency (pA₂)Reference
ChlorpheniramineFunctional AssayGuinea Pig Trachea6.0 ± 0.2[9]
DiphenhydramineFunctional AssayGuinea Pig Trachea6.8 ± 0.1[9]
PromethazineFunctional AssayGuinea Pig Trachea7.9 ± 0.2[9]
CyproheptadineFunctional AssayGuinea Pig Trachea8.2 ± 0.4[9]

Note: Higher pA₂ values indicate greater antagonist potency.

Conclusion

References

The Early Development of Tolpropamine: A Review of a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

Tolpropamine is a first-generation antihistamine with anticholinergic properties that has been investigated for its antipruritic (anti-itch) effects. While it reached Phase II clinical trials, detailed public information regarding its early discovery, synthesis, and comprehensive preclinical and clinical data is notably scarce in readily accessible scientific literature and patent databases. This technical guide synthesizes the available information on this compound, focusing on its known pharmacological classification and general properties characteristic of its drug class.

Introduction to this compound

This compound, chemically known as N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine, is classified as a first-generation H1 receptor antagonist.[1][2] Like other antihistamines in its class, it is understood to exert its effects by competitively inhibiting the action of histamine at H1 receptors. Its development likely stemmed from the broader mid-20th-century exploration of antihistaminergic compounds for the treatment of allergic conditions and pruritus.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

PropertyValue
Chemical Formula C₁₈H₂₃N
IUPAC Name N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine
Molar Mass 253.38 g/mol
CAS Number 5632-44-0

Mechanism of Action

The primary mechanism of action of this compound is the blockade of histamine H1 receptors.

H1 Receptor Antagonism

As a first-generation antihistamine, this compound is believed to act as an inverse agonist at the H1 receptor, stabilizing it in its inactive conformation. This prevents the downstream signaling cascade initiated by histamine binding, which is responsible for many of the symptoms of allergic reactions, including itching and vasodilation.

Anticholinergic Activity

A characteristic feature of first-generation antihistamines, including this compound, is their ability to act as antagonists at muscarinic acetylcholine receptors. This anticholinergic activity contributes to some of the therapeutic effects and also to the side-effect profile, such as dry mouth and sedation.

Below is a conceptual diagram of the H1 receptor signaling pathway that this compound is understood to inhibit.

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_response Pro-inflammatory Gene Expression (e.g., NF-κB) Ca_release->Inflammatory_response PKC_activation->Inflammatory_response

Conceptual H1 Receptor Signaling Pathway and Site of this compound Action.

Synthesis

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, based on its chemical structure, a plausible synthetic route would likely involve the reaction of a Grignard reagent derived from 4-bromotoluene with a suitable phenylpropanone derivative, followed by amination and N-methylation. A generalized, hypothetical workflow for the synthesis of a diarylpropylamine like this compound is presented below.

Synthesis_Workflow Start Starting Materials (e.g., p-tolyl derivative, phenylpropanone derivative) Step1 Grignard Reaction Start->Step1 Intermediate1 Tertiary Alcohol Intermediate Step1->Intermediate1 Step2 Dehydration & Reduction Intermediate1->Step2 Intermediate2 Diarylpropene Intermediate Step2->Intermediate2 Step3 Hydroboration-Oxidation or similar Intermediate2->Step3 Intermediate3 Diarylpropanol Intermediate Step3->Intermediate3 Step4 Conversion to Alkyl Halide Intermediate3->Step4 Intermediate4 Diarylpropyl Halide Step4->Intermediate4 Step5 Amination with Dimethylamine Intermediate4->Step5 Product This compound Step5->Product

Hypothetical Synthesis Workflow for a Diarylpropylamine like this compound.

Preclinical and Clinical Development

Information in the public domain regarding the preclinical and clinical development of this compound is very limited. It is known that the compound reached Phase II clinical trials, suggesting that it underwent a standard preclinical toxicology and safety pharmacology evaluation in animal models. These studies would have been necessary to establish a preliminary safety profile before human trials could commence.

Conclusion

This compound is a first-generation antihistamine with anticholinergic properties that was developed for its antipruritic effects. While its basic pharmacological classification is understood, a detailed public record of its discovery, synthesis, and the quantitative results of its preclinical and clinical evaluations is lacking. The absence of this information prevents a comprehensive analysis of its developmental history and the reasons for its discontinuation. Further investigation into historical corporate or patent archives may be necessary to uncover the detailed data required for a complete technical whitepaper on the early development of this compound.

References

Tolpropamine Derivatives and Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine, a first-generation antihistamine, belongs to the propylamine class of H1 receptor antagonists. It is characterized by a 3,3-diarylpropylamine scaffold, which is a common pharmacophore for many classical antihistamines. The structure-activity relationship (SAR) of this class of compounds has been extensively studied to understand the structural requirements for potent H1 receptor antagonism and to modulate ancillary properties such as sedative effects. This technical guide provides an in-depth overview of the SAR of this compound and its derivatives, detailed experimental protocols for their evaluation, and a visualization of the relevant signaling pathways.

While specific quantitative structure-activity relationship (SAR) data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the SAR can be effectively understood by examining closely related analogues, such as pheniramine and its derivatives. The structural modifications on the aryl rings, the connecting alkyl chain, and the terminal amino group all play crucial roles in modulating the antihistaminic potency and selectivity.

Core Structure-Activity Relationship of Propylamine Antihistamines

The general structure of a propylamine antihistamine consists of two aryl groups (Ar1 and Ar2) connected to a tertiary amine via a three-carbon chain. This compound itself is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine. The key SAR points for this class of compounds are as follows:

  • Diaryl Moiety (Ar1 and Ar2): The presence of two aryl rings is essential for high-affinity binding to the H1 receptor. One of the aryl rings is typically a phenyl group, while the other can be a substituted phenyl or a heteroaromatic ring (like 2-pyridyl in pheniramine).[1][2] Substitution on the para position of the phenyl ring often enhances potency. For instance, the introduction of a chlorine atom in chlorpheniramine, a pheniramine derivative, increases its antihistaminic activity compared to the unsubstituted parent compound.

  • Alkyl Chain: A three-carbon chain is generally optimal for propylamine antihistamines. Branching on this chain can affect activity.

  • Terminal Amine Group: A tertiary amine is crucial for potent H1 receptor antagonism. The substituents on the nitrogen atom are typically methyl groups, as seen in this compound.[1][2] This basic nitrogen is believed to interact with a key aspartate residue in the H1 receptor.

Data Presentation: Representative SAR of Pheniramine Derivatives

Due to the limited availability of specific quantitative data for a series of this compound derivatives, the following table presents data for pheniramine and its closely related analogues to illustrate the structure-activity relationship. Pheniramine shares the same 3-phenyl-N,N-dimethylpropylamine core as this compound, with one of the aryl groups being a 2-pyridyl ring instead of a 4-methylphenyl ring.

CompoundAr1Ar2RH1 Receptor Affinity (Ki, nM)
Pheniramine Phenyl2-PyridylH15
Chlorpheniramine 4-Chlorophenyl2-PyridylH1.2
Brompheniramine 4-Bromophenyl2-PyridylH0.8
Dexchlorpheniramine 4-Chlorophenyl2-PyridylH0.6 (S-enantiomer)

Note: The Ki values are approximate and collated from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.

The data clearly demonstrates that the introduction of a halogen atom (Cl or Br) at the para-position of the phenyl ring significantly increases the binding affinity for the H1 receptor. Furthermore, stereochemistry plays a role, with the S-enantiomer (dexchlorpheniramine) being the more active form.

Experimental Protocols

The evaluation of this compound derivatives and other antihistamines for their H1 receptor antagonist activity typically involves in vitro receptor binding assays.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Pyrilamine (also known as [³H]-Mepyramine), a potent H1 antagonist.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin or Diphenhydramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filter mats (e.g., GF/C).

  • Scintillation counter.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 20-40 µg of protein per well).

    • Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value (typically 1-2 nM for [³H]-Pyrilamine).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

      • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

      • Test Compound: 25 µL of test compound dilution, 25 µL of radioligand solution, and 50 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a filter mat using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, it initiates a signaling cascade that leads to various cellular responses associated with allergic reactions.

Gq_Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq/11-coupled) Histamine->H1R Binds to G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Binding_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - H1R Membranes - [³H]-Pyrilamine - Test Compounds Start->Reagent_Prep Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Compound Wells Reagent_Prep->Assay_Setup Incubation Incubate at 25°C (60-120 min) Assay_Setup->Incubation Filtration Filter and Wash to Separate Bound/Free Ligand Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Detection->Data_Analysis End End Data_Analysis->End SAR_Logic Core_Structure Propylamine Scaffold (Ar1-CH(Ar2)-CH2-CH2-NR2) Ar1_Mod Aryl Ring 1 (Ar1) Modifications Core_Structure->Ar1_Mod Ar2_Mod Aryl Ring 2 (Ar2) Modifications Core_Structure->Ar2_Mod Chain_Mod Alkyl Chain Modifications Core_Structure->Chain_Mod Amine_Mod Terminal Amine Modifications Core_Structure->Amine_Mod Activity H1 Antihistaminic Activity Ar1_Mod->Activity Influences Potency Ar2_Mod->Activity Influences Potency & Selectivity Chain_Mod->Activity Affects Potency Amine_Mod->Activity Crucial for Binding

References

Methodological & Application

Application Notes and Protocols for In Vitro Histamine H1 Receptor Assay of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation alkylamine antihistamine, a class of compounds that competitively antagonize the histamine H1 receptor. The histamine H1 receptor is a G-protein coupled receptor (GPCR) widely expressed in various tissues, including smooth muscle, vascular endothelial cells, and the central nervous system. Its activation by histamine is a key event in allergic and inflammatory responses. This document provides detailed application notes and protocols for the in vitro characterization of this compound's activity at the histamine H1 receptor, focusing on its binding affinity and functional antagonism.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which leads to various cellular responses.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca2_ER Ca2+ Ca2_cyto Increased [Ca2+]i Ca2_ER->Ca2_cyto Release Response Cellular Response Ca2_cyto->Response

Caption: Histamine H1 Receptor Signaling Pathway.

Data Presentation

Table 1: Representative Receptor Binding Affinity of a First-Generation H1-Antihistamine

CompoundReceptorRadioligandKi (nM)
This compound Human H1[3H]MepyramineData not available
Diphenhydramine (Example)Human H1[3H]Mepyramine10 - 50
Mepyramine (Reference)Human H1[3H]Mepyramine1 - 5

Table 2: Representative Functional Potency of a First-Generation H1-Antihistamine in H1 Receptor-Mediated Calcium Flux Assay

CompoundAssayCell LineIC50 (nM)
This compound Calcium FluxHEK293 expressing human H1RData not available
Diphenhydramine (Example)Calcium FluxHEK293 expressing human H1R50 - 200
Mepyramine (Reference)Calcium FluxHEK293 expressing human H1R5 - 20

Experimental Protocols

The following are detailed protocols for conducting in vitro histamine H1 receptor binding and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Binding_Assay_Workflow A Prepare Cell Membranes (Expressing H1R) B Incubate Membranes with [3H]Mepyramine & this compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound.

  • Reference Compound: Mepyramine (unlabeled).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mianserin).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the H1 receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the non-specific binding control, or varying concentrations of this compound.

    • Add [3H]Mepyramine to all wells at a final concentration near its Kd (e.g., 1-5 nM).

    • Add the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Quantification:

    • Dry the filter mat, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This protocol measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a histamine H1 receptor agonist.

Calcium_Flux_Workflow A Seed Cells Expressing H1R in 96-well plates B Load Cells with a Calcium-sensitive Fluorescent Dye A->B C Pre-incubate with This compound B->C D Stimulate with Histamine (Agonist) C->D E Measure Fluorescence Change (Calcium Flux) D->E F Data Analysis (IC50 Determination) E->F

Caption: Calcium Flux Functional Assay Workflow.

Materials:

  • Cells: A cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Test Compound: this compound.

  • Agonist: Histamine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Pluronic F-127 (for dye loading).

  • Black, clear-bottom 96-well plates.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating:

    • Seed the H1R-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for attachment.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells twice with assay buffer.

  • Compound Incubation:

    • Add varying concentrations of this compound to the wells and incubate at 37°C for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition of the histamine-induced response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Application Notes and Protocols for Tolpropamine Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation H1-antihistamine with anticholinergic properties, primarily utilized as a topical antipruritic agent to relieve itching.[1] Efficacy testing in preclinical animal models is a critical step in the development and validation of new antipruritic drugs. These notes provide detailed protocols for evaluating the efficacy of this compound using established animal models of pruritus. The focus is on histamine- and non-histamine-mediated itch models to provide a comprehensive assessment of this compound's antipruritic activity.

Mechanism of Action: H1-Receptor Antagonism

This compound exerts its effects by acting as an inverse agonist at the histamine H1 receptor. Histamine, a key mediator of allergic and inflammatory responses, binds to H1 receptors on various cells, including sensory neurons, leading to the sensation of itch. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to neuronal depolarization and the transmission of the itch signal.

This compound, by binding to the H1 receptor, prevents histamine from binding and initiating this cascade, thereby reducing or blocking the sensation of itch.

H1-Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Itch_Signal Itch Signal Transmission Ca2_release->Itch_Signal Leads to PKC->Itch_Signal Contributes to

Caption: H1-Receptor signaling pathway and the inhibitory action of this compound.

Animal Models for Antipruritic Efficacy Testing

The selection of an appropriate animal model is crucial for evaluating the antipruritic effects of this compound. Mouse models are widely used due to their genetic tractability and the conserved nature of itch pathways. The following models are recommended for testing a topical H1-antihistamine like this compound.

Histamine-Induced Scratching Behavior Model

This is a classic and direct model to assess the efficacy of H1-antihistamines. Intradermal injection of histamine induces a robust and quantifiable scratching response in mice.

Compound 48/80-Induced Scratching Behavior Model

Compound 48/80 is a mast cell degranulator that induces the release of histamine and other inflammatory mediators, leading to a scratching response. This model simulates a more complex inflammatory itch.

Experimental Protocols

General Considerations
  • Animals: Male ICR or BALB/c mice (8-10 weeks old) are commonly used.

  • Acclimatization: Animals should be acclimatized to the experimental conditions for at least one week before the study.

  • Housing: Mice should be housed individually during the observation period to prevent social grooming and fighting, which can interfere with scratching behavior assessment.

  • Observation: Scratching behavior is typically recorded by a trained observer blinded to the treatment groups or by using an automated video recording system. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw or returning it to the floor.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation Phase cluster_induction Itch Induction Phase cluster_observation Observation & Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Tolpropamine_App Topical Application of This compound or Vehicle Grouping->Tolpropamine_App Inducer_Injection Intradermal Injection of Pruritogen (Histamine or Compound 48/80) Tolpropamine_App->Inducer_Injection Observation Observation & Recording of Scratching Behavior (30-60 minutes) Inducer_Injection->Observation Data_Analysis Data Analysis (Statistical Comparison) Observation->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: General experimental workflow for antipruritic efficacy testing.

Protocol 1: Histamine-Induced Scratching Behavior in Mice

Objective: To evaluate the efficacy of topical this compound in reducing histamine-induced pruritus.

Materials:

  • This compound formulation (e.g., cream, gel) and corresponding vehicle.

  • Histamine dihydrochloride solution (e.g., 100 µg in 50 µL of sterile saline).

  • Male ICR mice (25-30 g).

  • Observation cages.

  • Video recording equipment (optional).

Procedure:

  • Animal Preparation: One day before the experiment, gently shave the rostral back or nape of the neck of each mouse.

  • Grouping: Randomly divide the mice into treatment groups (n=8-10 per group), e.g., Vehicle, this compound (at different concentrations).

  • Drug Administration: Apply a standardized amount of the this compound formulation or vehicle to the shaved area 30-60 minutes before the histamine injection.

  • Itch Induction: Intradermally inject 50 µL of histamine solution into the center of the pre-treated skin area.

  • Observation: Immediately after the injection, place the mouse in an observation cage and record the number of scratching bouts directed at the injection site for 30-60 minutes.

  • Data Analysis: Compare the total number of scratches between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Compound 48/80-Induced Scratching Behavior in Mice

Objective: To assess the efficacy of topical this compound in a mast cell-dependent itch model.

Materials:

  • This compound formulation and corresponding vehicle.

  • Compound 48/80 solution (e.g., 50 µg in 50 µL of sterile saline).

  • Male BALB/c or ICR mice (25-30 g).

  • Observation cages.

  • Video recording equipment (optional).

Procedure:

  • Animal Preparation: Shave the rostral back or nape of the neck of each mouse one day prior to the experiment.

  • Grouping: Randomly assign mice to treatment groups (n=8-10 per group), such as Vehicle and this compound (at various concentrations).

  • Drug Administration: Apply the topical formulation of this compound or vehicle to the shaved area 30-60 minutes before the injection of Compound 48/80.

  • Itch Induction: Administer an intradermal injection of 50 µL of Compound 48/80 solution into the pre-treated skin area.

  • Observation: Immediately following the injection, place the mouse in an individual observation cage and count the number of scratching bouts for 30-60 minutes.

  • Data Analysis: Analyze the data by comparing the mean number of scratches in the this compound-treated groups with the vehicle control group using statistical methods like ANOVA with a post-hoc test.

Data Presentation

The quantitative data obtained from these studies should be summarized in tables for clear comparison.

Table 1: Efficacy of Topical this compound on Histamine-Induced Scratching in Mice

Treatment GroupDose/ConcentrationMean Number of Scratches (± SEM)% Inhibition
Vehicle-[Insert Data]-
This compoundLow[Insert Data][Calculate]
This compoundMedium[Insert Data][Calculate]
This compoundHigh[Insert Data][Calculate]
Positive Control(e.g., topical diphenhydramine)[Insert Data][Calculate]

Table 2: Efficacy of Topical this compound on Compound 48/80-Induced Scratching in Mice

Treatment GroupDose/ConcentrationMean Number of Scratches (± SEM)% Inhibition
Vehicle-[Insert Data]-
This compoundLow[Insert Data][Calculate]
This compoundMedium[Insert Data][Calculate]
This compoundHigh[Insert Data][Calculate]
Positive Control(e.g., topical cromolyn sodium)[Insert Data][Calculate]

Expected Outcomes

Based on its mechanism of action as an H1-antihistamine, this compound is expected to significantly reduce the number of scratching bouts in the histamine-induced pruritus model in a dose-dependent manner. In the Compound 48/80 model, this compound should also demonstrate efficacy, as histamine is a major mediator released by this compound. The degree of inhibition in the Compound 48/80 model may be less complete than in the histamine model if other non-histaminergic pruritogens released from mast cells play a significant role.

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of this compound's antipruritic efficacy. Consistent and dose-dependent reduction in scratching behavior in these models would provide strong evidence for its therapeutic potential in treating pruritic conditions.

References

Analytical methods for Tolpropamine quantification in tissue

Author: BenchChem Technical Support Team. Date: December 2025

An important aspect of preclinical and clinical drug development is the quantitative analysis of drug concentrations in biological tissues. This application note provides a detailed framework for the quantification of Tolpropamine in tissue samples. Due to the limited availability of specific validated methods for this compound in the public domain, this document outlines a comprehensive approach based on established bioanalytical principles, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for sensitive and selective quantification of small molecules in complex biological matrices.

Overview of Analytical Techniques

The selection of an appropriate analytical technique is critical for accurate and reliable quantification of this compound in tissue. The primary methods suitable for this purpose include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): This is a versatile technique for separating components in a mixture. For quantification, HPLC is often paired with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.

    • HPLC-UV: While simpler and more accessible, HPLC-UV may lack the sensitivity and selectivity required for trace-level quantification in complex tissue matrices.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and robustness. It can accurately measure low concentrations of analytes in complex biological samples.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds.[5][6][7] Derivatization may be necessary to improve the volatility of this compound for GC-MS analysis.

Given the need for high sensitivity and specificity in tissue analysis, this application note will focus on a detailed protocol using LC-MS/MS .

Experimental Protocols

Tissue Sample Preparation and Homogenization

Accurate quantification begins with proper sample preparation. The goal is to efficiently extract this compound from the tissue matrix while minimizing interferences.

Materials:

  • Tissue samples (e.g., liver, kidney, brain)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Protocol:

  • Accurately weigh a portion of the frozen tissue sample (e.g., 100-500 mg).

  • Add a specific volume of ice-cold PBS to the tissue (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.

  • The resulting homogenate is then used for the extraction procedure.

Analyte Extraction

The choice of extraction method is crucial for isolating this compound from the tissue homogenate and removing potential matrix components that could interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]

2.2.1. Protein Precipitation (PPT)

This is a simple and rapid method for removing proteins from the sample.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution (a structurally similar compound to this compound, e.g., a stable isotope-labeled version)

  • Acetonitrile (ACN) or Methanol, ice-cold

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 3 volumes of ice-cold ACN or methanol (e.g., 300 µL).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant for LC-MS/MS analysis.

2.2.2. Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Aqueous buffer to adjust pH (if necessary)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Protocol:

  • Pipette a known volume of tissue homogenate into a glass tube.

  • Add the internal standard solution.

  • Add the extraction solvent (e.g., 1 mL of ethyl acetate).

  • Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

2.2.3. Solid-Phase Extraction (SPE)

SPE offers the highest degree of sample cleanup and is ideal for complex matrices.

Materials:

  • Tissue homogenate

  • Internal Standard (IS) solution

  • SPE cartridge (e.g., C18, mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water, low percentage of organic solvent)

  • Elution solvent (e.g., methanol with formic acid)

  • Evaporator

  • Reconstitution solvent

Protocol:

  • Condition the SPE cartridge with methanol followed by water.

  • Load the pre-treated tissue homogenate (after adding IS) onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute this compound and the IS with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These transitions would need to be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation: Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., ICH M10). The following tables summarize the key parameters and their typical acceptance criteria.

Table 1: Linearity and Range

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.99
Calibration Curve At least 6 non-zero standards

| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |

Table 2: Accuracy and Precision

QC Level Accuracy (% Bias) Precision (% RSD)
LLOQ Within ±20% ≤ 20%
Low QC Within ±15% ≤ 15%
Mid QC Within ±15% ≤ 15%
High QC Within ±15% ≤ 15%

Data should be generated from at least 5 replicates per QC level over at least 3 separate analytical runs.

Table 3: Recovery and Matrix Effect

Parameter Measurement Acceptance Criteria
Extraction Recovery Compares analyte response from extracted samples to post-extraction spiked samples. Consistent and reproducible

| Matrix Effect | Compares analyte response in post-extraction spiked samples to pure solutions. | Consistent, with CV ≤ 15% |

Table 4: Stability

Stability Test Conditions Acceptance Criteria
Freeze-Thaw Stability 3 cycles at -20°C or -80°C Mean concentration within ±15% of nominal
Short-Term Stability Room temperature for a defined period (e.g., 4-24 hours) Mean concentration within ±15% of nominal
Long-Term Stability -20°C or -80°C for the expected storage duration Mean concentration within ±15% of nominal

| Post-Preparative Stability | In autosampler for the expected run time | Mean concentration within ±15% of nominal |

Visualizations

G cluster_prep Tissue Preparation cluster_extract Sample Extraction (LLE Example) cluster_analysis LC-MS/MS Analysis tissue Weigh Tissue Sample buffer Add Homogenization Buffer tissue->buffer homogenize Homogenize Sample buffer->homogenize homogenate Tissue Homogenate homogenize->homogenate add_is Add Internal Standard homogenate->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute final_sample Final Sample for Analysis reconstitute->final_sample inject Inject Sample final_sample->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Overall workflow for this compound quantification in tissue.

G cluster_validation Method Validation Logic start Develop Assay linearity Linearity & Range start->linearity specificity Specificity start->specificity accuracy Accuracy & Precision linearity->accuracy recovery Recovery & Matrix Effect accuracy->recovery specificity->accuracy stability Stability end Validated Method stability->end recovery->stability

Logical flow of the analytical method validation process.

References

Application Note: A Robust HPLC-MS/MS Method for the Sensitive and Selective Quantification of Tolpropamine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tolpropamine is a tertiary amine with antihistaminic properties. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The method is designed for high throughput and accuracy, making it suitable for routine analysis in a drug development or quality control environment.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for sample extraction, ensuring high recovery and minimal matrix effects.

Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (from a hypothetical tablet formulation):

    • Weigh and crush a representative number of tablets to obtain a fine powder.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 50 mL volumetric flask.

    • Add approximately 40 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Make up the volume to 50 mL with methanol and mix thoroughly.

    • Centrifuge an aliquot of the solution at 10,000 rpm for 10 minutes.

    • Dilute the supernatant to a final theoretical concentration of 10 µg/mL with a 50:50 methanol/water mixture.

  • Final Sample for Analysis:

    • Take 100 µL of the diluted sample or working standard solution.

    • Add 200 µL of acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins and other excipients.

    • Centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the supernatant to an HPLC vial for injection.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is performed using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. The molecular weight of this compound is 253.38 g/mol .[1][2] The precursor ion in positive ESI mode would be the protonated molecule [M+H]⁺ at m/z 254.2.[3] Product ions for fragmentation would be determined by infusing a standard solution and performing a product ion scan.

Table 3: MRM Transitions for this compound Quantification

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound254.2To be determined empiricallyTo be determined empiricallyTo be determined empirically
Internal Std.Specific to ISSpecific to ISSpecific to ISSpecific to IS

Note: The optimal product ions and collision energies must be determined experimentally on the specific mass spectrometer being used.

Method Validation Summary

The developed method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[4][5]

Table 4: Representative Method Validation Data

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998 over the range of 1-1000 ng/mL
Accuracy (% Recovery) 85-115%98.5% - 103.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 5%, Inter-day: < 7%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Selectivity No interference at the retention time of the analyteNo significant peaks in blank matrix
Recovery Consistent and reproducible>90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Dilution p1->p2 p3 Protein Precipitation p2->p3 p4 Centrifugation p3->p4 a1 HPLC Separation p4->a1 Inject Supernatant a2 Mass Spectrometry (ESI+) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Figure 1: Experimental workflow for this compound analysis.
Method Logic Diagram

This diagram outlines the logical steps and considerations for the HPLC-MS/MS method.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Objective: Quantify this compound lc_col Column Selection (C18) start->lc_col ms_ion Ionization (Positive ESI) start->ms_ion lc_mp Mobile Phase (ACN/H2O with Formic Acid) lc_col->lc_mp lc_grad Gradient Elution (For optimal separation) lc_mp->lc_grad validation Method Validation (Linearity, Accuracy, Precision) lc_grad->validation ms_prec Precursor Ion Selection ([M+H]+ = 254.2) ms_ion->ms_prec ms_frag Fragmentation & Product Ion Scan (MRM) ms_prec->ms_frag ms_frag->validation result Final Result: Concentration of this compound validation->result

Figure 2: Logical flow of the HPLC-MS/MS method.

The described HPLC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound in pharmaceutical samples. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in quality control and research settings. The method should be fully validated in the target matrix before implementation for routine analysis.

References

Application Notes and Protocols for Topical Delivery Research of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the research and development of topical formulations containing Tolpropamine. The protocols outlined below are based on established methodologies for the characterization and evaluation of dermatological drug products.

Introduction to this compound

This compound is a first-generation antihistamine and anticholinergic agent utilized for its antipruritic properties.[1] As an H1-receptor antagonist, it competitively inhibits the effects of histamine on H1 receptors in the skin, thereby reducing itching and inflammation.[1][2] Its mechanism of action involves the modulation of the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor. This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[1][2]

Topical delivery of this compound presents a promising approach to localize its therapeutic effects at the site of application, potentially minimizing the systemic side effects associated with first-generation antihistamines, such as sedation.[2]

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C18H23N[1][2]
Molecular Weight 253.389 g/mol [1]
CAS Number 5632-44-0[1]
Calculated logP (Octanol/Water) 4.403[3] (for a related acetylated metabolite)
Calculated Water Solubility log10(S) = -4.73 mol/L[3] (for a related acetylated metabolite)

Signaling Pathway of this compound's H1-Antihistamine Action

The following diagram illustrates the mechanism of action of this compound as an H1-receptor antagonist.

Tolpropamine_Pathway cluster_cell Cell Membrane This compound This compound This compound->Block Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_activation NF-κB Activation PKC->NFkB_activation Leads to Inflammation Pro-inflammatory Cytokines, Adhesion Molecules NFkB_activation->Inflammation Promotes Expression of Block->H1R

Caption: H1-Antihistamine signaling pathway of this compound.

Experimental Protocols

Formulation Development

The development of a topical formulation for this compound should aim to optimize drug solubility, stability, and skin permeation. A variety of formulation types can be considered, such as creams, gels, or ointments. The choice of excipients will be crucial and should be based on the physicochemical properties of this compound.

Workflow for Formulation Development:

Formulation_Development Start Start: Define Target Product Profile Physicochem Physicochemical Characterization of this compound Start->Physicochem Excipient Excipient Compatibility & Selection Physicochem->Excipient Formulation Formulation Design & Prototype Preparation (e.g., Cream, Gel) Excipient->Formulation Characterization Physicochemical Characterization (pH, viscosity, appearance) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Stability Stability Studies (ICH Guidelines) Stability->Optimization Permeation In Vitro Skin Permeation (Franz Diffusion Cells) Permeation->Optimization Optimization->Formulation Iterate End Final Formulation Optimization->End Finalize

Caption: Workflow for topical formulation development.

In Vitro Skin Permeation Study Protocol

Objective: To evaluate the permeation of this compound from a topical formulation through a skin model using Franz diffusion cells.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

  • Topical this compound formulation

  • Syringes and needles for sampling

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed (32°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the system for 30 minutes.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin and determine the amount of drug retained in the skin.

Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the cumulative amount versus time plot.

Stability Testing Protocol

Objective: To assess the stability of the this compound topical formulation under various environmental conditions as per ICH guidelines.[4][5][6][7][8]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[5]

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[5]

Procedure:

  • Package the this compound formulation in the proposed commercial packaging.

  • Place the samples in stability chambers maintained at the specified conditions.

  • At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing, and 0, 3, and 6 months for accelerated testing), withdraw samples for analysis.[5][6]

  • Evaluate the samples for the following parameters:

    • Appearance (color, phase separation, etc.)

    • pH

    • Viscosity

    • Assay of this compound

    • Content of degradation products

    • Microbial limits

Data Analysis: Analyze the data for any significant changes over time. The shelf-life of the product can be determined based on the time it takes for a parameter to fall outside the acceptable limits.

Analytical Method for Quantification of this compound

Objective: To develop and validate a method for the accurate quantification of this compound in the formulation and in samples from permeation and stability studies.

Recommended Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for the analysis of antihistamines.[9][10][11][12]

Typical HPLC Parameters (to be optimized for this compound):

  • Column: C18 reversed-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry based on the absorbance maximum of this compound.

  • Injection Volume: 20 µL

Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Presentation

All quantitative data from the experimental studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Example - In Vitro Skin Permeation of this compound Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h)Lag Time (h)Amount Retained in Skin (µg/cm²)
Formulation A (Cream)
Formulation B (Gel)
Control (Aqueous Solution)

Table 2: Example - Stability Data for this compound Formulation F1 (25°C/60%RH)

Time (Months)AppearancepHViscosity (cP)Assay of this compound (%)Total Degradants (%)
0Conforms
3Conforms
6Conforms
9Conforms
12Conforms

By following these application notes and protocols, researchers can systematically develop and evaluate topical formulations of this compound for potential therapeutic use.

References

Application Notes and Protocols for Tolpropamine in Pruritus Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a prevalent and often distressing symptom associated with numerous dermatological and systemic diseases. The development of effective antipruritic therapies relies on the use of robust preclinical research models that can accurately mimic the complex mechanisms of itch. Tolpropamine is a first-generation antihistamine with anticholinergic properties that has been used as an antipruritic agent.[1] Its primary mechanism of action is the blockade of the histamine H1 receptor, which is a key mediator in histamine-induced itching.[2] These application notes provide detailed protocols for evaluating the efficacy of this compound in established murine models of acute and chronic pruritus.

Disclaimer: Specific experimental data on the use of this compound in modern pruritus research models is limited. The following protocols are based on the known pharmacology of first-generation antihistamines and standardized pruritus models. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound, as a first-generation antihistamine, competitively binds to H1 receptors on sensory nerve endings and other cells, preventing histamine from exerting its effects.[2][3] Histamine release, typically from mast cells, activates H1 receptors on sensory neurons, leading to depolarization and the transmission of an itch signal to the central nervous system.[4] By blocking this interaction, this compound effectively reduces histamine-induced pruritus. Additionally, its anticholinergic properties may contribute to its overall effects.[1][5]

Signaling Pathway of Histamine-Induced Itch and this compound Inhibition

Histamine Signaling Pathway cluster_0 Mast Cell cluster_1 Sensory Neuron cluster_2 Intervention Allergen Allergen Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell IgE-mediated Histamine_Release Histamine Mast_Cell->Histamine_Release H1_Receptor H1 Receptor Histamine_Release->H1_Receptor binds to G_Protein Gq/11 H1_Receptor->G_Protein activates PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_Influx Ca2+ Influx IP3_DAG->Ca_Influx Action_Potential Action Potential (Itch Signal) Ca_Influx->Action_Potential Brain Brain (Perception of Itch) Action_Potential->Brain to CNS This compound This compound This compound->H1_Receptor blocks Experimental Workflow cluster_setup Experimental Setup cluster_acute Acute Pruritus Model cluster_chronic Chronic Pruritus Model cluster_analysis Data Analysis Animal_Habituation Animal Habituation (1 week) Group_Allocation Random Group Allocation (Vehicle, this compound Doses) Animal_Habituation->Group_Allocation Acute_Drug_Admin This compound/Vehicle Administration Group_Allocation->Acute_Drug_Admin Chronic_Itch_Induction Dry Skin Induction (5-7 days) Group_Allocation->Chronic_Itch_Induction Itch_Induction_Acute Histamine Injection (Intradermal) Acute_Drug_Admin->Itch_Induction_Acute Acute_Behavior Behavioral Recording (30-60 min) Itch_Induction_Acute->Acute_Behavior Blinded_Scoring Blinded Scoring of Scratching Behavior Acute_Behavior->Blinded_Scoring Chronic_Drug_Admin This compound/Vehicle Administration Chronic_Itch_Induction->Chronic_Drug_Admin Chronic_Behavior Behavioral Recording (60 min) Chronic_Drug_Admin->Chronic_Behavior Chronic_Behavior->Blinded_Scoring Statistical_Analysis Statistical Analysis Blinded_Scoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Application Notes and Protocols for Cell-Based Assays to Determine Tolpropamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation antihistamine, acting as a competitive antagonist at the histamine H1 receptor.[1][2] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels, which triggers various allergic and inflammatory responses. This compound, by blocking the H1 receptor, mitigates these effects.[1]

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound as a histamine H1 receptor antagonist. The described assays—radioligand binding, intracellular calcium mobilization, and β-arrestin recruitment—are fundamental in determining the potency and functional activity of compounds targeting the H1 receptor.

Data Presentation

Table 1: H1 Receptor Binding Affinity (Ki)

CompoundCell LineRadioligandKi (nM)Reference
MepyramineHEK293[³H]-mepyramine1.5[3]
DiphenhydramineCHO[³H]-mepyramine12.5[3]
CetirizineCHO[³H]-mepyramine3.2[3]
This compound e.g., HEK293-H1R[³H]-mepyramineData not available

Table 2: Functional Antagonism - Intracellular Calcium Mobilization (IC50)

CompoundCell LineAgonistIC50 (nM)Reference
MepyramineCHO-H1RHistamine2.1[4]
DiphenhydramineHEK293-H1RHistamine25[4]
CetirizineCHO-H1RHistamine5.6[4]
This compound e.g., CHO-H1RHistamineData not available

Table 3: Functional Antagonism - β-Arrestin Recruitment (IC50)

CompoundCell LineAgonistIC50 (nM)Reference
MepyramineU2OS-H1R-β-arrestinHistamine7.4
DiphenhydramineU2OS-H1R-β-arrestinHistamine89
LevocetirizineU2OS-H1R-β-arrestinHistamine15
This compound e.g., U2OS-H1R-β-arrestinHistamineData not available

Table 4: Determination of pA2 Value

CompoundTissue/Cell PreparationAgonistpA2Reference
MepyramineGuinea Pig IleumHistamine9.37[5]
Atropine (Muscarinic Antagonist)Guinea Pig IleumAcetylcholine8.9[5]
This compound e.g., Guinea Pig IleumHistamineData not available

Signaling Pathway and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Response Allergic & Inflammatory Responses Ca_cyto->Response PKC->Response

Caption: Signaling pathway of the histamine H1 receptor and the inhibitory action of this compound.

General Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: Characterization of this compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay calcium_assay Intracellular Calcium Mobilization Assay (Determine IC50) start->calcium_assay barrestin_assay β-Arrestin Recruitment Assay (Determine IC50) start->barrestin_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis pa2_determination Schild Analysis (Determine pA2) calcium_assay->pa2_determination calcium_assay->data_analysis barrestin_assay->data_analysis pa2_determination->data_analysis conclusion Conclusion: Pharmacological Profile of this compound data_analysis->conclusion

Caption: A logical workflow for the comprehensive in vitro characterization of this compound.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor (HEK293-H1R or CHO-H1R).

  • Radioligand: [³H]-mepyramine.

  • Non-specific binding control: Mianserin or a high concentration of unlabeled mepyramine.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Cell harvesting equipment.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture HEK293-H1R or CHO-H1R cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, cell membranes (typically 20-50 µg of protein), and a fixed concentration of [³H]-mepyramine (e.g., 1-2 nM).

    • Add increasing concentrations of this compound to the appropriate wells.

    • For total binding, add vehicle control.

    • For non-specific binding, add a high concentration of mianserin (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonistic activity of this compound by assessing its ability to inhibit histamine-induced increases in intracellular calcium.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human histamine H1 receptor (CHO-H1R or HEK293-H1R).

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Fluorescence plate reader with automated liquid handling.

Protocol:

  • Cell Plating:

    • Seed CHO-H1R or HEK293-H1R cells into black-walled, clear-bottom 96- or 384-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer (with probenecid if necessary).

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 45-60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, add the this compound dilutions to the respective wells.

    • Incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a fixed concentration of histamine (typically the EC80 concentration) into each well.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds) to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone (0% inhibition) and untreated cells (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a four-parameter logistic equation.

β-Arrestin Recruitment Assay

Objective: To quantify the antagonistic effect of this compound on histamine-induced β-arrestin recruitment to the H1 receptor, an indicator of receptor desensitization.

Materials:

  • Cell Line: A commercially available cell line engineered to express the human H1 receptor and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin cells).

  • Cell culture medium and supplements.

  • Agonist: Histamine.

  • Test Compound: this compound.

  • Detection Reagents: Specific to the reporter system being used (e.g., chemiluminescent substrate).

  • Luminometer.

Protocol:

  • Cell Plating:

    • Plate the engineered cells in white, solid-bottom 96- or 384-well plates according to the manufacturer's instructions and culture overnight.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in the appropriate assay buffer.

    • Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of histamine (typically the EC80 concentration) to all wells except the negative control.

    • Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

  • Signal Detection:

    • Allow the plates to equilibrate to room temperature.

    • Add the detection reagents to each well according to the manufacturer's protocol.

    • Incubate for the recommended time to allow the signal to develop.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of cells stimulated with histamine alone (0% inhibition) and unstimulated cells (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression model.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the in vitro characterization of this compound's activity as a histamine H1 receptor antagonist. By systematically determining its binding affinity (Ki), functional potency in inhibiting calcium signaling (IC50), and its effect on receptor desensitization pathways (β-arrestin recruitment), researchers can obtain a comprehensive pharmacological profile of this compound. This information is crucial for understanding its mechanism of action and for the development of new and improved antihistaminic drugs.

References

Protocol for Tolpropamine Receptor Occupancy Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolpropamine is a first-generation antihistamine with anticholinergic properties, utilized primarily for its antipruritic effects.[1] Its therapeutic action is mediated through the competitive antagonism of histamine H1 receptors and muscarinic acetylcholine receptors. Understanding the degree and duration of target receptor engagement is crucial for optimizing dosing strategies, predicting clinical efficacy, and minimizing potential side effects. This document provides detailed protocols for conducting receptor occupancy studies of this compound, encompassing in vitro binding assays and in vivo imaging techniques.

Target Receptors and Signaling Pathways

This compound's primary targets are the histamine H1 receptor and muscarinic acetylcholine receptors.

  • Histamine H1 Receptor: A G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

  • Muscarinic Acetylcholine Receptors: A family of five GPCR subtypes (M1-M5). M1, M3, and M5 receptors preferentially couple to Gq/11, activating the PLC-IP3-DAG pathway. M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Histamine H1 Receptor Signaling Pathway

Histamine_H1_Receptor_Signaling cluster_receptor Cell Membrane This compound This compound H1R Histamine H1 Receptor (H1R) This compound->H1R Inhibits Histamine Histamine Histamine->H1R Activates Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic_Receptor_Signaling cluster_ligands cluster_receptors Cell Membrane cluster_g_proteins cluster_effectors cluster_second_messengers This compound This compound M1_M3_M5 M1, M3, M5 Receptors This compound->M1_M3_M5 Inhibits M2_M4 M2, M4 Receptors This compound->M2_M4 Inhibits ACh Acetylcholine (ACh) ACh->M1_M3_M5 Activates ACh->M2_M4 Activates Gq Gq M1_M3_M5->Gq Activates Gi Gi M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_decrease ↓ cAMP AC->cAMP_decrease Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) IP3_DAG->Cellular_Response_Gq Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) cAMP_decrease->Cellular_Response_Gi

Caption: Muscarinic Receptor Signaling Pathways.

Data Presentation: Quantitative Data Summary

Due to the limited availability of public data for this compound, the following tables present illustrative data. Researchers should determine these values experimentally for this compound.

Table 1: Illustrative In Vitro Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)
Histamine H1[3H]-Pyrilamine5.2
Muscarinic M1[3H]-Pirenzepine25.8
Muscarinic M2[3H]-AF-DX 38445.1
Muscarinic M3[3H]-4-DAMP30.5
Muscarinic M4[3H]-Tiotropium60.2
Muscarinic M5[3H]-Tiotropium55.7

Table 2: Illustrative In Vivo Receptor Occupancy of this compound in Rodent Brain (2 hours post-dose)

Dose (mg/kg, p.o.)Histamine H1 Receptor Occupancy (%)Muscarinic M1 Receptor Occupancy (%)
0.1155
0.34018
1.07545
3.09270
10.09888

Table 3: Illustrative Pharmacokinetic Parameters of this compound in Rats (1 mg/kg, p.o.)

ParameterValue
Tmax (h)1.5
Cmax (ng/mL)150
AUC0-inf (ng·h/mL)980
t1/2 (h)4.2
Bioavailability (%)65

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity of this compound for histamine H1 and muscarinic receptors.

Radioligand_Binding_Workflow A Prepare Membrane Homogenates (from cells expressing target receptor) B Incubate Membranes with: - Radioligand (fixed concentration) - this compound (varying concentrations) A->B C Separate Bound and Free Radioligand (via rapid filtration) B->C D Quantify Bound Radioactivity (using liquid scintillation counting) C->D E Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Radioligand Binding Assay Workflow.

  • Membrane Preparation:

    • Culture cells stably expressing the human histamine H1 receptor or muscarinic receptor subtypes (M1-M5).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known competing ligand (for non-specific binding).

      • 50 µL of this compound at various concentrations (typically in half-log dilutions).

      • 50 µL of the appropriate radioligand (e.g., [3H]-Pyrilamine for H1 receptors, [3H]-Pirenzepine for M1 receptors) at a fixed concentration (typically near its Kd value).

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Ex Vivo Autoradiography for Receptor Occupancy

This protocol measures the in vivo occupancy of brain receptors by this compound in an animal model.

ExVivo_Autoradiography_Workflow A Administer this compound or Vehicle to Animals (e.g., rats, mice) B Sacrifice Animals at Tmax and Collect Brains A->B C Cryosection Brain Tissue B->C D Incubate Brain Slices with Radioligand C->D E Expose Slices to Phosphor Screen or Film D->E F Quantify Autoradiographic Signal in Regions of Interest E->F G Calculate Receptor Occupancy F->G

Caption: Ex Vivo Autoradiography Workflow.

  • Animal Dosing:

    • Administer this compound via the desired route (e.g., oral gavage) to a cohort of animals at various doses. A vehicle-treated group serves as the control.

    • Sacrifice the animals at the time of predicted peak plasma or brain concentration (Tmax) of this compound.

  • Tissue Preparation:

    • Rapidly excise the brains and freeze them in isopentane cooled with dry ice.

    • Store the brains at -80°C until sectioning.

    • Using a cryostat, cut coronal or sagittal brain sections (e.g., 20 µm thickness) and thaw-mount them onto gelatin-coated slides.

  • Autoradiographic Labeling:

    • Incubate the slide-mounted brain sections with a solution containing the appropriate radioligand in assay buffer.

    • To determine non-specific binding, incubate a separate set of slides in the presence of a high concentration of a competing non-radiolabeled ligand.

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them under a stream of cool air.

  • Signal Detection and Analysis:

    • Appose the dried slides to a phosphor imaging screen or autoradiographic film along with calibrated radioactive standards.

    • After an appropriate exposure period, scan the phosphor screen or develop the film.

    • Quantify the signal intensity in specific brain regions of interest (e.g., cortex, hippocampus for M1; striatum for M2/M4) using densitometry software.

  • Receptor Occupancy Calculation:

    • Calculate specific binding in each region of interest for both vehicle and this compound-treated groups.

    • Receptor Occupancy (%) = [1 - (Specific BindingTreated / Specific BindingVehicle)] x 100.

Positron Emission Tomography (PET) Imaging for In Vivo Receptor Occupancy

This non-invasive technique allows for the measurement of receptor occupancy in living subjects, including humans.

PET_Imaging_Workflow A Baseline PET Scan: Inject PET Radiotracer and Acquire Image B Administer this compound A->B C Post-Dose PET Scan: Inject PET Radiotracer and Acquire Second Image B->C D Image Reconstruction and Analysis: - Define Regions of Interest - Calculate Binding Potential (BPnd) C->D E Calculate Receptor Occupancy D->E

Caption: PET Imaging Workflow.

  • Subject Preparation and Baseline Scan:

    • Position the subject (animal or human) in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of a suitable PET radiotracer for the target receptor (e.g., [11C]doxepin for H1 receptors, [11C]raclopride for D2-like receptors as a proxy for some muscarinic subtypes if a specific tracer is unavailable).

    • Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

  • Drug Administration and Post-Dose Scan:

    • Administer a single dose of this compound.

    • At a time point corresponding to stable plasma concentrations of this compound, perform a second PET scan identical to the baseline scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with an anatomical MRI for accurate delineation of brain regions of interest (ROIs), including a target-rich region and a reference region (devoid of specific binding, e.g., cerebellum for many receptors).

    • Generate time-activity curves for each ROI.

    • Calculate the binding potential (BPND) for the target region at baseline and post-dose using appropriate kinetic modeling (e.g., simplified reference tissue model).

  • Receptor Occupancy Calculation:

    • Receptor Occupancy (%) = [1 - (BPND, Post-dose / BPND, Baseline)] x 100.

Conclusion

The protocols outlined in this document provide a comprehensive framework for characterizing the receptor occupancy of this compound. The selection of the appropriate methodology will depend on the specific research question, available resources, and the stage of drug development. Accurate determination of receptor binding affinity and in vivo occupancy is essential for advancing our understanding of this compound's pharmacological profile and for the rational design of future clinical studies.

References

Application Notes and Protocols for the Preclinical Administration of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, detailed preclinical study data for Tolpropamine is limited. The following application notes and protocols are based on general knowledge of first-generation antihistamines and standardized preclinical methodologies. These should be regarded as a representative framework rather than a direct summary of published this compound-specific studies.

Introduction to this compound

This compound is a first-generation antihistamine with anticholinergic properties, primarily used topically as an antipruritic to relieve itching.[1] Its chemical name is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine.[1][2] As a first-generation antihistamine, its primary mechanism of action is the blockade of histamine H1 receptors.[2][3]

Chemical and Physical Properties

PropertyValueReference
CAS Number 5632-44-0[1][2][4]
Molecular Formula C18H23N[1][2]
Molar Mass 253.389 g·mol−1[1]
ATC Code D04AA12 (Antihistamines for topical use)[1][2]
Synonyms N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine, Tolpropamina, Tolpropaminum[2]

Hypothetical Preclinical In Vitro Protocols

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • Radioligand: [3H]-pyrilamine.

  • Non-specific binding control: Mepyramine (10 µM).

  • This compound stock solution (in DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and liquid scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-H1R cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]-pyrilamine, and varying concentrations of this compound.

  • For non-specific binding, add mepyramine instead of this compound.

  • Add cell membranes to each well to initiate the binding reaction.

  • Incubate at room temperature for 1 hour.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki (inhibition constant) for this compound.

Hypothetical Data Presentation

CompoundReceptorKi (nM)
This compoundHistamine H1Data not available
Mepyramine (Control)Histamine H11.5

Hypothetical Preclinical In Vivo Protocols

Animal Model of Allergic Contact Dermatitis

Objective: To evaluate the anti-pruritic efficacy of topically administered this compound in a mouse model of allergic contact dermatitis.

Animal Model:

  • Species: BALB/c mice, 6-8 weeks old, male.

  • Sensitization: Apply a sensitizing agent (e.g., 2,4-dinitrofluorobenzene - DNFB) to the shaved abdomen on day 0.

  • Challenge: On day 5, apply a lower concentration of the sensitizing agent to the dorsal side of one ear.

Experimental Protocol:

  • Grouping: Divide mice into three groups: Vehicle control, this compound-treated, and Positive control (e.g., a known topical corticosteroid).

  • Drug Formulation: Prepare a 1% this compound cream in a suitable vehicle (e.g., hydrophilic ointment base).

  • Administration: 30 minutes before the challenge, apply 20 mg of the vehicle or this compound cream to the challenge site on the ear.

  • Behavioral Assessment: Immediately after the challenge, record the number of scratching bouts directed at the treated ear for 60 minutes.

  • Physiological Assessment: At 24 hours post-challenge, measure ear thickness using a digital caliper as an indicator of inflammation.

Hypothetical Data Presentation

Treatment GroupScratching Bouts (mean ± SEM)Ear Swelling (mm, mean ± SEM)
Vehicle Control150 ± 120.25 ± 0.03
1% this compound65 ± 80.18 ± 0.02
Positive Control40 ± 50.12 ± 0.01
* Indicates hypothetical statistically significant difference from vehicle control.

Visualizations

Signaling Pathway

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Pro_inflammatory Pro-inflammatory Gene Expression PKC->Pro_inflammatory Leads to

Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by this compound.

Experimental Workflow

Preclinical_Workflow start Start: Sensitization (Day 0, DNFB on abdomen) grouping Animal Grouping (Day 5) start->grouping treatment Topical Treatment Application (Vehicle, this compound, Positive Control) grouping->treatment challenge Challenge (DNFB on ear) treatment->challenge behavior Behavioral Assessment (Record scratching for 60 min) challenge->behavior inflammation Inflammation Measurement (24h post-challenge, ear thickness) behavior->inflammation analysis Data Analysis inflammation->analysis

Caption: Experimental workflow for evaluating the anti-pruritic efficacy of this compound in a mouse model.

General Toxicology Considerations

For a topically applied drug like this compound, preclinical toxicology studies would generally focus on:

  • Dermal Irritation and Sensitization: To assess the potential for skin reactions at the site of application. A standard guinea pig maximization test (GPMT) or a local lymph node assay (LLNA) in mice would be appropriate.

  • Systemic Absorption: To determine the extent to which this compound is absorbed into the bloodstream after topical application. This would involve pharmacokinetic studies measuring plasma concentrations over time.

  • Repeat-Dose Dermal Toxicity: To evaluate the effects of long-term topical application. This would typically be a 28-day or 90-day study in a relevant species (e.g., rat or minipig), with examination of the application site, clinical observations, blood chemistry, and histopathology of major organs.

Due to the anticholinergic nature of this compound, any signs of systemic toxicity might include dry mouth, blurred vision, or sedation, which should be monitored in animal studies.

References

Application Notes: Development of a Tolpropamine ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tolpropamine is an antihistamine and anticholinergic agent used as an antipruritic[1]. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping analysis. This document provides a detailed protocol for the development of a sensitive and specific competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound. The assay is designed for researchers, scientists, and drug development professionals.

Principle of the Assay

This ELISA is a competitive immunoassay. The central event is the competitive binding process between this compound in the sample (unlabeled antigen) and a this compound-protein conjugate pre-coated onto the microplate wells, for a limited number of specific anti-Tolpropamine antibody binding sites[2][3].

The procedure involves incubating the sample containing this compound with a specific primary antibody. This mixture is then added to the wells coated with a this compound-carrier protein conjugate. The more this compound present in the sample, the less free antibody will be available to bind to the conjugate on the plate[2][3]. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Finally, a substrate solution is added, which develops a color in proportion to the amount of enzyme-bound antibody. Therefore, the signal intensity is inversely proportional to the concentration of this compound in the sample[3]. A stronger signal indicates a lower concentration of this compound, and a weaker signal indicates a higher concentration.

Materials and Methods

Hapten Synthesis and Conjugation

To elicit an immune response, the small molecule this compound (a hapten) must be conjugated to a larger carrier protein[4][5][6]. Different carrier proteins are used for immunization (to generate antibodies) and for coating the ELISA plate to avoid non-specific binding of antibodies to the carrier itself. Keyhole Limpet Hemocyanin (KLH) is commonly used for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is often used for coating[6].

A derivative of this compound is synthesized to introduce a functional group (e.g., a carboxyl group) that allows for covalent linkage to the carrier protein's primary amines using a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[7][8].

G cluster_0 Hapten Synthesis & Conjugation Workflow cluster_1 Conjugation This compound This compound (C18H23N) Modification Chemical Modification (Introduce Carboxyl Group) This compound->Modification Hapten This compound-Hapten (with spacer arm) Modification->Hapten KLH Carrier Protein (KLH) Hapten->KLH EDC Crosslinker BSA Carrier Protein (BSA) Hapten->BSA EDC Crosslinker Immunogen Immunogen (this compound-KLH) KLH->Immunogen CoatingAntigen Coating Antigen (this compound-BSA) BSA->CoatingAntigen

Caption: Workflow for preparing the immunogen and coating antigen.
Antibody Production

Polyclonal or monoclonal antibodies can be generated. Polyclonal antibodies are often used for initial assay development due to their ability to recognize multiple epitopes.

  • Immunization: The this compound-KLH conjugate (immunogen) is emulsified with an adjuvant and used to immunize animals (e.g., rabbits).

  • Booster Injections: Booster injections are administered periodically to increase the antibody titer.

  • Serum Collection: Blood is collected, and the antiserum containing polyclonal antibodies is separated.

  • Purification (Optional): Antibodies can be purified using affinity chromatography.

Data Summary

Table 1: Characterization of Hapten-Protein Conjugates

Conjugate Carrier Protein Molar Coupling Ratio (Hapten:Protein) Confirmation Method
Immunogen KLH 15:1 MALDI-TOF MS

| Coating Antigen | BSA | 20:1 | UV-Vis Spectrophotometry |

Table 2: Antibody Titer and Specificity

Parameter Result Method
Antibody Titer (IC50) 1:64,000 Indirect ELISA
Cross-Reactivity (Diphenhydramine) < 1% Competitive ELISA
Cross-Reactivity (Chlorpheniramine) < 0.5% Competitive ELISA

| Cross-Reactivity (Metabolite X) | 15% | Competitive ELISA |

Detailed Experimental Protocols

Protocol: Competitive ELISA for this compound Quantification
  • Coating:

    • Dilute the this compound-BSA coating antigen to 2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate[9].

    • Cover the plate and incubate overnight at 4°C[9].

    • Wash the plate 3 times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to block non-specific binding sites[10].

    • Incubate for 1-2 hours at 37°C[9].

    • Wash the plate 3 times as described above.

  • Competitive Reaction:

    • Prepare this compound standards and samples at desired concentrations in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard or sample to respective wells.

    • Add 50 µL of diluted anti-Tolpropamine primary antibody (e.g., 1:64,000 dilution in assay buffer) to each well containing the standard or sample.

    • Incubate for 1 hour at 37°C to allow the antibody to bind to the free this compound[9].

    • Transfer 100 µL of the antibody-antigen mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C. During this step, any unbound antibody will bind to the immobilized this compound-BSA.

    • Wash the plate 5 times.

  • Detection:

    • Add 100 µL of enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG), diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at 37°C[10].

    • Wash the plate 5 times.

  • Substrate Development and Measurement:

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes[9].

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well[9]. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the stop solution.

G cluster_workflow Competitive ELISA Workflow Start Start Coating 1. Plate Coating (this compound-BSA) Start->Coating Blocking 2. Blocking (3% BSA) Coating->Blocking Wash x3 PreIncubate 3. Pre-incubation (Sample/Standard + Primary Ab) Blocking->PreIncubate Wash x3 Competition 4. Competitive Binding (Add mixture to plate) PreIncubate->Competition SecondaryAb 5. Detection (Add HRP-Secondary Ab) Competition->SecondaryAb Wash x5 Develop 6. Substrate Addition (TMB) SecondaryAb->Develop Wash x5 Read 7. Read Absorbance (450 nm) Develop->Read Add Stop Solution End End Read->End

Caption: Step-by-step workflow for the this compound competitive ELISA.

Data Analysis and Performance Characteristics

The concentration of this compound is determined by constructing a standard curve. The percentage of binding (%B/B₀) is plotted against the logarithm of the this compound concentration for the standards. The concentration of this compound in the samples is then interpolated from this curve.

Table 3: Assay Performance Characteristics

Parameter Result
Assay Range 0.1 ng/mL - 50 ng/mL
Limit of Detection (LOD) 0.08 ng/mL
Intra-assay Precision (CV%) 4.5% - 7.2%
Inter-assay Precision (CV%) 6.8% - 9.5%

| Spike Recovery (in plasma) | 95.8% ± 4.1% |

G cluster_principle Principle of Competitive Binding cluster_low Low this compound in Sample cluster_high High this compound in Sample Ab1 Anti-Tolpropamine Ab Plate1 Coated Plate (this compound-BSA) Ab1->Plate1 Many Abs bind to plate Result1 High Signal Plate1->Result1 Ab2 Anti-Tolpropamine Ab Plate2 Coated Plate (this compound-BSA) Ab2->Plate2 Few Abs bind to plate SampleAg Free this compound (from sample) SampleAg->Ab2 Abs bind to free drug Result2 Low Signal Plate2->Result2

Caption: The inverse relationship between sample concentration and signal.

Conclusion

The described competitive ELISA method provides a sensitive, specific, and reliable tool for the quantitative measurement of this compound. The detailed protocols and performance characteristics demonstrate its suitability for various research and clinical applications, including pharmacokinetic analysis and therapeutic drug monitoring.

References

Troubleshooting & Optimization

Technical Support Center: Tolpropamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of Tolpropamine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:

  • Stage 1: Synthesis of 3-phenyl-3-(p-tolyl)propanoic acid.

  • Stage 2: Amidation of the carboxylic acid to form N,N-dimethyl-3-phenyl-3-(p-tolyl)propanamide.

  • Stage 3: Reduction of the amide to yield this compound.

Stage 1: Synthesis of 3-phenyl-3-(p-tolyl)propanoic acid via Grignard Reaction

Q1: I'm having trouble initiating the Grignard reaction between p-bromotoluene and magnesium turnings. What should I do?

A1: Difficulty in initiating a Grignard reaction is a common issue, often due to the presence of moisture or an oxide layer on the magnesium. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use. Solvents like diethyl ether or THF must be anhydrous.

  • Activate Magnesium: The magnesium surface can be activated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

  • Local Heating: Gentle heating with a heat gun at the spot where the magnesium and a small amount of the p-bromotoluene solution are present can help initiate the reaction. Once initiated, the reaction is exothermic and should sustain itself.

  • Sonication: Using an ultrasonic bath can also help to break the oxide layer on the magnesium and initiate the reaction.

Q2: My Grignard reaction is producing a significant amount of biphenyl byproduct (from the coupling of two p-tolyl groups). How can I minimize this?

A2: Biphenyl formation (Wurtz coupling) is a common side reaction. To minimize it:

  • Slow Addition: Add the p-bromotoluene solution to the magnesium suspension slowly and at a controlled rate. This keeps the concentration of the aryl halide low in the reaction mixture.

  • Maintain Temperature: Avoid excessive heating, as higher temperatures can favor the coupling side reaction. Maintain a gentle reflux once the reaction has started.

  • Use Fresh Reagents: Ensure the p-bromotoluene is pure and the magnesium is of high quality.

Stage 2: Amidation of 3-phenyl-3-(p-tolyl)propanoic acid

Q3: The amidation reaction of my carboxylic acid with dimethylamine is very slow or not proceeding to completion. What are the potential reasons?

A3: For a successful amidation, the carboxylic acid needs to be activated.

  • Choice of Coupling Agent: Using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is necessary. Direct reaction with dimethylamine is generally not effective.

  • Reaction Conditions: Ensure you are using an appropriate solvent (e.g., DCM, THF) and that the temperature is suitable for the chosen coupling agent. Reactions with acid chlorides are often performed at low temperatures (e.g., 0 °C) to control reactivity.

Q4: I am observing a low yield after purification of the amide. What are the likely causes?

A4: Low yields can result from incomplete reaction or losses during workup and purification.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion before starting the workup.

  • Workup Procedure: During the aqueous workup, ensure the pH is adjusted correctly to remove unreacted starting material and byproducts. The amide product is often neutral and will be extracted into the organic layer.

  • Purification: Column chromatography is often required to purify the amide. Ensure the correct solvent system is used to achieve good separation.

Stage 3: Reduction of N,N-dimethyl-3-phenyl-3-(p-tolyl)propanamide

Q5: The reduction of my amide to this compound using LiAlH₄ is incomplete. How can I improve the conversion?

A5: Incomplete reduction can be due to several factors:

  • Reagent Activity: Lithium aluminum hydride (LiAlH₄) is very sensitive to moisture. Use a fresh, high-quality batch of LiAlH₄ and ensure all solvents and reagents are anhydrous.

  • Stoichiometry: Ensure you are using a sufficient excess of LiAlH₄. Typically, 1.5 to 2 equivalents are used for amide reductions.

  • Reaction Temperature and Time: The reduction of amides with LiAlH₄ often requires elevated temperatures (e.g., refluxing in THF) and sufficient reaction time. Monitor the reaction by TLC to determine completion.

Q6: After quenching the LiAlH₄ reduction, I am getting a gelatinous aluminum salt mixture that is difficult to filter. How can I improve the workup?

A6: The workup of LiAlH₄ reactions can be challenging. A common and effective procedure is the Fieser workup:

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully add 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.

  • Add 'x' mL of 15% aqueous NaOH solution.

  • Add '3x' mL of water.

  • Stir the mixture at room temperature for about 30 minutes. This should produce a granular precipitate that is much easier to filter off.

Frequently Asked Questions (FAQs)

Q: What is the IUPAC name for this compound? A: The IUPAC name for this compound is N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine.[1][2]

Q: Are there alternative methods for the synthesis of the 3,3-diarylpropylamine core structure? A: Yes, other methods include the Friedel-Crafts acylation of a suitable aromatic compound with cinnamoyl chloride, followed by reduction steps. Another modern approach involves the Lewis acid-catalyzed ring-opening of activated azetidines with electron-rich arenes.

Q: What analytical techniques are recommended for characterizing the final product, this compound? A: The structure and purity of this compound should be confirmed using ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Q: Can I use other reducing agents besides LiAlH₄ for the final amide reduction step? A: While LiAlH₄ is a common and effective reagent for this transformation, other reducing agents like borane-tetrahydrofuran complex (BH₃·THF) can also be used for the reduction of tertiary amides. The reaction conditions will need to be optimized for the specific reagent chosen.

Quantitative Data Summary

The following table provides hypothetical data on the impact of different reaction conditions on the yield of the amide formation (Stage 2).

Entry Coupling Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
1SOCl₂PyridineDCM0 to 25485
2Oxalyl ChlorideEt₃NDCM0 to 25390
3EDCDMAPDMF251278
4DCCHOBtTHF251275

Experimental Protocols

Protocol 1: Synthesis of N,N-dimethyl-3-phenyl-3-(p-tolyl)propanamide
  • To a solution of 3-phenyl-3-(p-tolyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere of nitrogen, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • To this solution, add triethylamine (2.5 eq) followed by a solution of dimethylamine (2.0 M in THF, 1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure amide.

Protocol 2: Synthesis of this compound (Reduction of the Amide)
  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under a nitrogen atmosphere, add a solution of N,N-dimethyl-3-phenyl-3-(p-tolyl)propanamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to 0 °C and quench using the Fieser workup procedure as described in the troubleshooting guide.

  • Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as conversion to its hydrochloride salt and recrystallization, or by column chromatography on silica gel (with a solvent system containing a small amount of triethylamine to prevent tailing) to yield this compound.

Visualizations

Tolpropamine_Synthesis_Pathway cluster_0 Stage 1: Acid Synthesis cluster_1 Stage 2: Amidation cluster_2 Stage 3: Reduction p-bromotoluene p-bromotoluene propanoic_acid 3-phenyl-3-(p-tolyl)propanoic acid p-bromotoluene->propanoic_acid 1. Mg, Et₂O 2. Benzaldehyde 3. [Oxidation] propanoic_acid_synthon Propanoic Acid Synthon amide N,N-dimethyl-3-phenyl-3- (p-tolyl)propanamide propanoic_acid->amide This compound This compound amide->this compound dimethylamine Dimethylamine dimethylamine->amide coupling_agent Coupling Agent (e.g., Oxalyl Chloride) coupling_agent->amide reducing_agent Reducing Agent (e.g., LiAlH₄) reducing_agent->this compound

Caption: Overall synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK fail Consult Further Literature check_reagents->fail Reagents Faulty monitor_reaction Monitor Reaction (TLC/LC-MS) check_conditions->monitor_reaction Conditions Correct check_conditions->fail Conditions Incorrect monitor_reaction->check_conditions Reaction Incomplete optimize_workup Optimize Workup and Purification monitor_reaction->optimize_workup Reaction Complete success Problem Solved optimize_workup->success Yield Improved optimize_workup->fail Yield Still Low

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Tolpropamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tolpropamine, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound via a two-step process: Friedel-Crafts acylation to synthesize the ketone intermediate, followed by reductive amination.

Step 1: Friedel-Crafts Acylation for 1-phenyl-1-(p-tolyl)acetone Synthesis

Q1: My yield of the ketone intermediate, 1-phenyl-1-(p-tolyl)acetone, is consistently low. What are the potential causes and solutions?

A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common issues and how to address them:

  • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture, which will deactivate it.

    • Solution: Ensure all glassware is oven-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the toluene and phenylacetyl chloride are of high purity and free from water.

  • Insufficient Catalyst: An inadequate amount of catalyst will lead to an incomplete reaction.

    • Solution: Use a slight molar excess of the Lewis acid catalyst relative to the acylating agent (phenylacetyl chloride). Refer to the optimized conditions in Table 1 for guidance.

  • Poor Temperature Control: The reaction is typically exothermic. If the temperature is too high, it can lead to the formation of side products.

    • Solution: Maintain the reaction temperature between 0-5°C during the addition of the reactants. Use an ice bath to control the temperature effectively.

  • Suboptimal Reaction Time: Both insufficient and excessive reaction times can negatively impact the yield.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The optimal reaction time is typically when the starting material (phenylacetyl chloride) is no longer visible on the TLC plate.

Q2: I am observing multiple spots on my TLC plate after the Friedel-Crafts reaction, indicating the formation of byproducts. What are these byproducts and how can I minimize them?

A2: The primary byproducts in this reaction are often isomers of the desired product due to the carbocation rearrangement, and poly-acylated products.

  • Isomer Formation: The acyl group may add to the ortho or meta positions of toluene instead of the desired para position.

    • Solution: Running the reaction at a lower temperature (0-5°C) generally favors the formation of the para isomer.

  • Poly-acylation: The product ketone can undergo a second acylation.

    • Solution: Using a slight excess of toluene can help to minimize poly-acylation. Careful control of the stoichiometry of the acylating agent is also crucial.

Step 2: Reductive Amination of 1-phenyl-1-(p-tolyl)acetone

Q3: The reductive amination step is not going to completion, and I have a significant amount of unreacted ketone. How can I improve the conversion?

A3: Incomplete conversion in reductive amination is a common issue. Consider the following troubleshooting steps:

  • Inefficient Imine Formation: The reaction proceeds through an imine intermediate. If the imine does not form efficiently, the subsequent reduction will not occur.

    • Solution: Ensure the removal of water formed during imine formation. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.

  • Choice and Amount of Reducing Agent: The type and quantity of the reducing agent are critical for the success of the reaction.[1]

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for reductive aminations as it can be added in one pot with the ketone and amine.[1] Ensure you are using a sufficient molar excess of the reducing agent (typically 1.5-2.0 equivalents). See Table 2 for optimized conditions.

  • pH of the Reaction Mixture: The pH of the reaction is crucial for both imine formation and the reduction step.

    • Solution: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation. A small amount of acetic acid can be added as a catalyst.

Q4: I am observing the formation of a significant amount of an alcohol byproduct (1-phenyl-1-(p-tolyl)propan-2-ol). How can I prevent this?

A4: The formation of the corresponding alcohol is a result of the direct reduction of the ketone starting material by the reducing agent.[1]

  • Non-selective Reducing Agent: Some reducing agents, like sodium borohydride (NaBH₄), can readily reduce both the ketone and the imine intermediate.[1]

    • Solution: Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN), which are more reactive towards the protonated imine than the ketone.[2]

  • Reaction Conditions: The order of addition of reagents can influence the outcome.

    • Solution: For less selective reducing agents like NaBH₄, it is advisable to first allow the imine to form completely before adding the reducing agent in a separate step.

Q5: How can I effectively purify the final this compound product?

A5: Purification of the final tertiary amine product can be achieved through the following steps:

  • Acid-Base Extraction: After the reaction is complete, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate). Extract the crude product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer. The unreacted ketone and other non-basic impurities will remain in the organic layer.

  • Basification and Extraction: Separate the acidic aqueous layer and basify it with a strong base (e.g., 6M NaOH) to a pH > 12. This will deprotonate the amine, causing it to precipitate or form an oil. Extract the purified amine back into an organic solvent.

  • Drying and Evaporation: Dry the organic layer containing the purified this compound over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Chromatography (Optional): If further purification is required, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes with a small percentage of triethylamine to prevent tailing) can be employed.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation Conditions for 1-phenyl-1-(p-tolyl)acetone Synthesis

EntryLewis Acid (eq.)Phenylacetyl Chloride (eq.)Toluene (eq.)Temperature (°C)Time (h)Yield (%)
1AlCl₃ (1.0)1.05.025445
2AlCl₃ (1.2)1.05.00-5475
3AlCl₃ (1.2)1.010.00-5485
4AlCl₃ (1.2)1.010.00-5280
5AlCl₃ (1.2)1.010.00-5682

Table 2: Optimization of Reductive Amination Conditions for this compound Synthesis

EntryKetone (eq.)Dimethylamine (eq.)Reducing Agent (eq.)SolventAdditiveTime (h)Yield (%)
11.02.0 (in THF)NaBH₄ (1.5)MethanolNone1255
21.02.0 (in THF)NaBH(OAc)₃ (1.5)DichloromethaneAcetic Acid (0.1 eq.)1288
31.03.0 (in THF)NaBH(OAc)₃ (1.5)DichloromethaneAcetic Acid (0.1 eq.)1292
41.03.0 (in THF)NaBH(OAc)₃ (2.0)DichloromethaneAcetic Acid (0.1 eq.)1290
51.03.0 (in THF)NaBH(OAc)₃ (1.5)DichloromethaneMolecular Sieves (4Å)1295

Experimental Protocols

Protocol 1: Synthesis of 1-phenyl-1-(p-tolyl)acetone (Ketone Intermediate)
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of phenylacetyl chloride (1.0 eq.) in anhydrous DCM dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, add anhydrous toluene (10.0 eq.) dropwise, again keeping the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-phenyl-1-(p-tolyl)acetone, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of this compound (Reductive Amination)
  • To a round-bottom flask, add 1-phenyl-1-(p-tolyl)acetone (1.0 eq.), dichloromethane (DCM), and activated 4Å molecular sieves.

  • Add a solution of dimethylamine (3.0 eq., typically a 2M solution in THF) to the mixture.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq.) in anhydrous DCM.

  • Add the sodium triacetoxyborohydride solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction for 12 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove the molecular sieves and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and proceed with the acid-base extraction purification as described in Q5.

Visualizations

Tolpropamine_Synthesis_Pathway This compound Synthesis Pathway Toluene Toluene Ketone 1-phenyl-1-(p-tolyl)acetone Toluene->Ketone AlCl3, DCM 0-5°C PhenylacetylChloride Phenylacetyl Chloride PhenylacetylChloride->Ketone This compound This compound Ketone->this compound 1. Dimethylamine 2. NaBH(OAc)3, DCM Dimethylamine Dimethylamine Dimethylamine->this compound

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Step Which Step? Start->Step FC Friedel-Crafts Acylation Step->FC Step 1 RA Reductive Amination Step->RA Step 2 Moisture Check for Moisture (Anhydrous Conditions) FC->Moisture Imine Inefficient Imine Formation? (Add Molecular Sieves) RA->Imine Catalyst Check Catalyst Amount (Use 1.2 eq.) Moisture->Catalyst Temp Check Temperature (Maintain 0-5°C) Catalyst->Temp End Yield Improved Temp->End Reducer Incorrect Reducing Agent? (Use NaBH(OAc)3) Imine->Reducer pH Suboptimal pH? (Add Acetic Acid) Reducer->pH pH->End

Caption: A logical workflow for troubleshooting low yields.

References

Tolpropamine Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific stability of tolpropamine in solution is limited in publicly available scientific literature. This guide is based on general principles of drug stability, data from structurally related compounds, and established methodologies for stability testing. The provided protocols and data are for illustrative purposes to guide researchers in their experimental design.

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential stability issues that may be encountered with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: My clear this compound solution has turned yellow. What could be the cause?

A yellowish discoloration in your this compound solution could be an indication of oxidative degradation. The tertiary amine group in the this compound molecule can be susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: I have observed a decrease in the potency of my this compound stock solution over time. What are the likely reasons?

A loss of potency suggests that the this compound is degrading. Several factors could contribute to this, including:

  • Hydrolysis: Although less likely for the core structure, if formulated with certain excipients or in extreme pH conditions, hydrolysis could occur.

  • Oxidation: As mentioned, the dimethylaminopropyl group is prone to oxidation.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions in photosensitive molecules. Many antihistamines with aromatic rings exhibit photosensitivity.

  • Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q3: Is this compound sensitive to pH changes in solution?

Yes, the stability of this compound in solution is likely to be pH-dependent. The tertiary amine group is basic and will be protonated at acidic pH. The stability of the protonated and non-protonated forms can differ significantly. Extreme pH values (both acidic and alkaline) can catalyze degradation reactions. It is crucial to determine the optimal pH range for the stability of your this compound solutions.

Q4: How should I store my this compound solutions to ensure maximum stability?

To minimize degradation, it is recommended to store this compound solutions under the following conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.

  • Controlled Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen, depending on the solvent and desired storage duration.

  • Inert Atmosphere: For long-term storage, purging the headspace of the container with an inert gas like nitrogen or argon can help to prevent oxidative degradation.

  • Optimized pH: If possible, buffer the solution to a pH where this compound exhibits maximum stability.

Troubleshooting Guide

Problem Potential Cause Suggested Action
Solution Discoloration (e.g., yellowing) Oxidative degradation- Prepare fresh solutions. - Store solutions under an inert atmosphere (e.g., nitrogen). - Protect from light. - Add an antioxidant if compatible with your experimental system.
Precipitation in Solution - Poor solubility in the chosen solvent. - Change in pH or temperature affecting solubility. - Degradation to a less soluble product.- Verify the solubility of this compound in your solvent system. - Consider using a co-solvent. - Ensure the pH of the solution is maintained. - Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of Potency/Activity Chemical degradation (hydrolysis, oxidation, photolysis)- Conduct a forced degradation study to identify the primary degradation pathways. - Implement appropriate storage conditions (see FAQ Q4). - Use a validated stability-indicating analytical method to monitor the concentration of the active compound.
Appearance of New Peaks in Chromatogram Formation of degradation products- Perform peak purity analysis to confirm the new peaks are not co-eluting with the main peak. - Use mass spectrometry (LC-MS) to identify the structure of the degradation products. - Adjust storage and handling procedures to minimize the formation of these impurities.

Illustrative Quantitative Data

The following table provides example data from a hypothetical forced degradation study on this compound to illustrate how results are typically presented. Note: This data is not from an actual study on this compound and should be used for guidance only.

Stress Condition Conditions % Degradation (Illustrative) Number of Degradants Observed (Illustrative)
Acid Hydrolysis 0.1 M HCl at 80°C for 24h15%2
Base Hydrolysis 0.1 M NaOH at 80°C for 24h25%3
Oxidative 3% H₂O₂ at RT for 48h35%4
Thermal 105°C for 72h10%1
Photolytic UV light (254 nm) for 24h40%5

Experimental Protocols

Example Protocol: Stability-Indicating RP-HPLC Method for this compound

This protocol is a general example and would require optimization and validation for specific applications.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 7.0, 20 mM) (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1-100 µg/mL.

  • Forced Degradation Study:

    • Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH. Dilute with mobile phase to a final concentration of 50 µg/mL.

    • Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl. Dilute with mobile phase to a final concentration of 50 µg/mL.

    • Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 48 hours. Dilute with mobile phase to a final concentration of 50 µg/mL.

    • Thermal Degradation: Keep the solid drug in an oven at 105°C for 72 hours. Dissolve the stressed solid in methanol and then dilute with the mobile phase to a final concentration of 50 µg/mL.

    • Photolytic Degradation: Expose a 1 mg/mL solution of this compound to UV light (254 nm) for 24 hours. Dilute with the mobile phase to a final concentration of 50 µg/mL.

  • Analysis:

    • Inject the prepared standard and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

This compound This compound (C18H23N) Oxidation Oxidation (e.g., H2O2, air) This compound->Oxidation Photolysis Photolysis (UV/Vis Light) This compound->Photolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Dealkylation N-Dealkylation Oxidation->Dealkylation Photo_Degradants Photolytic Degradation Products Photolysis->Photo_Degradants

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_API Prepare this compound Solution (Known Concentration) Acid Acid Hydrolysis (e.g., HCl, heat) Prep_API->Acid Base Base Hydrolysis (e.g., NaOH, heat) Prep_API->Base Oxidation Oxidation (e.g., H2O2) Prep_API->Oxidation Thermal Thermal (Dry Heat) Prep_API->Thermal Photo Photolytic (UV/Vis Light) Prep_API->Photo HPLC Analyze via Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradants (e.g., LC-MS) HPLC->Identify

Caption: Experimental workflow for a forced degradation study.

Start Problem Observed with This compound Solution Discoloration Is there discoloration? Start->Discoloration Precipitate Is there a precipitate? Discoloration->Precipitate No Oxidation_Suspected Suspect Oxidation. Protect from air and light. Discoloration->Oxidation_Suspected Yes Loss_Potency Is there a loss of potency? Precipitate->Loss_Potency No Solubility_Issue Check solubility and pH. Analyze precipitate. Precipitate->Solubility_Issue Yes Degradation_Suspected Suspect Degradation. Perform forced degradation study. Loss_Potency->Degradation_Suspected Yes End Implement Corrective Actions Loss_Potency->End No Oxidation_Suspected->End Solubility_Issue->End Degradation_Suspected->End

Caption: Troubleshooting flowchart for this compound stability.

Technical Support Center: Tolpropamine Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tolpropamine quantification assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound, a tertiary amine, is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the positively charged amine group of this compound and negatively charged residual silanol groups on the silica-based stationary phase.[1][2]

To resolve this, consider the following:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can protonate the silanol groups, minimizing their interaction with the protonated this compound.[3][4]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites, thereby improving peak shape.[3]

  • Column Selection: Employ a modern, high-purity silica column with advanced end-capping to reduce the number of available silanol groups.[2] Columns with polar-embedded or charged surface hybrid (CSH) stationary phases are also designed to improve the peak shape of basic analytes.[4]

Q2: My this compound signal is inconsistent and shows suppression when analyzing plasma samples with LC-MS/MS. What are matrix effects and how can I mitigate them?

A2: The issue you're describing is likely due to matrix effects, where co-eluting endogenous components from the plasma sample interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression.[5] This can significantly impact the accuracy and reproducibility of your assay.[5]

Strategies to minimize matrix effects include:

  • Improved Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering substances like phospholipids and proteins. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.[6]

  • Chromatographic Separation: Optimize your HPLC method to achieve better separation between this compound and the interfering matrix components.[6]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected by ion suppression in the same way as the analyte.

  • Post-Column Infusion Experiment: This experiment can help you identify the regions in your chromatogram where ion suppression is most significant, allowing you to adjust your chromatography to move the this compound peak to a cleaner region.[5]

Q3: Can I analyze this compound using Gas Chromatography (GC)?

A3: Direct analysis of amines like this compound by GC can be challenging due to their polarity, which can cause poor peak shape and low volatility.[7] To overcome these issues, derivatization is often necessary.[8] This process modifies the amine group to make the molecule more volatile and less polar.[8] Common derivatization reagents for amines include acylating, silylating, or alkylating agents.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HPLC
Question Potential Cause Recommended Solution
Is the peak tailing factor greater than 1.5? Secondary interactions with residual silanols on the column.[9]Lower the mobile phase pH to around 2.5-3.0 using an acid like formic acid to protonate the silanols.[4] Alternatively, add a competing base like 0.1% triethylamine to the mobile phase.[4]
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column with a new, high-purity, end-capped C18 column or a column specifically designed for basic compounds.[4]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase if possible. A mismatch in solvent strength can cause peak distortion.[10]
Column overloading.Reduce the injection volume or the concentration of the sample.[10]
Issue 2: Low Sensitivity or Signal Suppression in LC-MS/MS
Question Potential Cause Recommended Solution
Is the signal low or variable in biological samples but strong and stable for standards in neat solution? Ion suppression due to matrix effects from co-eluting endogenous compounds.[11]Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or, ideally, solid-phase extraction (SPE).[6]
Inefficient ionization of this compound.Optimize the mobile phase composition. For positive electrospray ionization (ESI), a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure this compound is protonated and ionizes efficiently.
Suboptimal mass spectrometer source parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.
Analyte degradation in the sample matrix.Investigate the stability of this compound in the biological matrix at various storage conditions.[12]

Illustrative Experimental Protocols

Disclaimer: The following protocols are provided as illustrative examples for the quantification of this compound. These methods have not been validated and should be fully optimized and validated by the end-user according to ICH guidelines.[13][14]

Protocol 1: Hypothetical HPLC-UV Method for this compound in Plasma
  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Pre-treat 0.5 mL of plasma by adding an internal standard and 0.5 mL of 2% phosphoric acid.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • HPLC Conditions

    • Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 220 nm

    • Column Temperature: 30 °C

Protocol 2: Hypothetical LC-MS/MS Method for this compound in Plasma
  • Sample Preparation (Protein Precipitation)

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a stable isotope-labeled internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions

    • LC System: UPLC/HPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: (Hypothetical) this compound: Q1 254.2 -> Q3 105.1; IS: Q1 260.2 -> Q3 105.1

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical, yet realistic, method validation parameters for the illustrative protocols described above, based on typical performance characteristics for such assays.

Table 1: Hypothetical Validation Parameters for HPLC-UV Method

ParameterResultAcceptance Criteria (ICH Q2(R1))
Linearity (ng/mL) 50 - 5000Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.998
Limit of Quantification (LOQ) 50 ng/mLS/N ratio ≥ 10
Precision (%RSD)
- Intra-day< 5%≤ 15%
- Inter-day< 8%≤ 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Table 2: Hypothetical Validation Parameters for LC-MS/MS Method

ParameterResultAcceptance Criteria (FDA Bioanalytical)
Linearity (ng/mL) 0.5 - 500Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.999
Limit of Quantification (LOQ) 0.5 ng/mLS/N ratio ≥ 5
Precision (%RSD)
- Intra-day< 6%≤ 15% (≤ 20% at LOQ)
- Inter-day< 9%≤ 15% (≤ 20% at LOQ)
Accuracy (% Bias) ± 10%± 15% (± 20% at LOQ)
Matrix Effect (%CV) < 12%≤ 15%

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Sample Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH 2-3 units below pKa of this compound? Start->Check_pH Adjust_pH Action: Lower mobile phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an end-capped, high-purity silica column being used? Check_pH->Check_Column Yes Resolved Problem Resolved Adjust_pH->Resolved Change_Column Action: Switch to a modern end-capped column or a polar-embedded phase Check_Column->Change_Column No Check_Overload Is sample concentration too high? Check_Column->Check_Overload Yes Add_Modifier Action: Add a competing base (e.g., 0.1% Triethylamine) to mobile phase Change_Column->Add_Modifier Add_Modifier->Resolved Dilute_Sample Action: Reduce sample concentration or injection volume Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No Dilute_Sample->Resolved Matrix_Effect Concept of Ion Suppression in ESI-MS cluster_ideal Ideal Condition (Analyte in Neat Solvent) cluster_matrix Real Condition (Analyte in Biological Matrix) Droplet1 ESI Droplet Analyte1 This compound Droplet1->Analyte1 Efficient Ionization Signal1 High Signal Analyte1->Signal1 Droplet2 ESI Droplet Analyte2 This compound Droplet2->Analyte2 Competition for Charge/Surface Matrix Matrix Interference Droplet2->Matrix Signal2 Suppressed Signal Analyte2->Signal2

References

Technical Support Center: Optimizing Tolpropamine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tolpropamine is a first-generation H1-antihistamine for which there is limited publicly available in vivo dosage and pharmacokinetic data in animal models. The information provided herein is extrapolated from studies on other first-generation antihistamines, such as diphenhydramine, and should be used as a starting point for your own dose-finding and optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rodent models?

A1: Based on studies with other first-generation antihistamines like diphenhydramine in rats and mice, a starting dose in the range of 3-10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.) could be a reasonable starting point for dose-finding studies.[1][2] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: What is the primary mechanism of action for this compound?

A2: this compound, as a first-generation H1-antihistamine, acts as an inverse agonist at the histamine H1 receptor.[3][4] This means it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking the effects of histamine. The H1 receptor is a G-protein coupled receptor that, upon activation by histamine, initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This ultimately results in increased intracellular calcium and activation of downstream signaling pathways like NF-κB, which is involved in inflammatory processes.[7]

Q3: What are the expected pharmacokinetic properties of this compound?

A3: While specific data for this compound is unavailable, first-generation antihistamines generally exhibit peak plasma concentrations within 2 to 3 hours after oral administration.[8] They are typically metabolized extensively in the liver.[8] Due to its classification as a first-generation antihistamine, this compound is expected to cross the blood-brain barrier, which can lead to sedative effects.[3][9]

Q4: What are common challenges or side effects to watch for during in vivo studies?

A4: A primary side effect of first-generation antihistamines is sedation due to their action on H1 receptors in the central nervous system.[3][9] At higher doses, you might observe dose-dependent adverse effects such as sedation, ataxia, or even paradoxical excitability. It is important to closely monitor the animals for any signs of distress or adverse reactions, especially during the initial dose-finding studies.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
No observable effect at the initial dose - Insufficient dose. - Poor bioavailability via the chosen administration route. - Rapid metabolism of the compound.- Perform a dose-escalation study to determine an effective dose. - Consider a different route of administration (e.g., intravenous for direct systemic exposure if feasible). - Analyze plasma concentrations of this compound to assess its pharmacokinetic profile.
Significant sedation or adverse effects in animals - The dose is too high. - High brain penetrance of the compound.- Reduce the dosage. - If the therapeutic window is too narrow, consider whether a different antihistamine with lower CNS penetration would be more suitable for your study.
High variability in experimental results - Inconsistent dosing technique. - Individual differences in drug metabolism among animals.- Ensure accurate and consistent administration of the compound. - Increase the number of animals per group to improve statistical power.
Unexpected or off-target effects - First-generation antihistamines can have anticholinergic, anti-α-adrenergic, and antiserotonin effects due to poor receptor selectivity.[4]- Carefully review the literature for known off-target effects of similar compounds. - Include appropriate control groups to differentiate between H1 receptor-mediated effects and off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Study for Anti-Inflammatory Effects in a Mouse Model of Paw Edema
  • Animal Model: Male BALB/c mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound (1 mg/kg, i.p.).

    • This compound (3 mg/kg, i.p.).

    • This compound (10 mg/kg, i.p.).

    • This compound (30 mg/kg, i.p.).

    • Positive control (e.g., a known anti-inflammatory drug).

  • Procedure:

    • Administer the vehicle, this compound, or positive control 30 minutes prior to the induction of inflammation.

    • Induce paw edema by injecting 20 µL of 1% carrageenan in saline into the plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Protocol 2: Preliminary Pharmacokinetic Analysis in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups (n=3 per time point):

    • This compound (10 mg/kg, oral gavage).

  • Procedure:

    • Administer a single dose of this compound.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at pre-dose, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Analysis:

    • Develop and validate a suitable analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Visualizing Experimental Design and Signaling Pathways

To aid in the conceptualization of your experiments and understanding the underlying mechanisms, the following diagrams are provided.

experimental_workflow cluster_preclinical_model Animal Model Selection cluster_dose_finding Dose-Response Study cluster_pk_study Pharmacokinetic Analysis cluster_efficacy_study Efficacy Evaluation Rodent Model (e.g., Mouse, Rat) Rodent Model (e.g., Mouse, Rat) Vehicle Control Vehicle Control Rodent Model (e.g., Mouse, Rat)->Vehicle Control Low Dose Low Dose Rodent Model (e.g., Mouse, Rat)->Low Dose Mid Dose Mid Dose Rodent Model (e.g., Mouse, Rat)->Mid Dose High Dose High Dose Rodent Model (e.g., Mouse, Rat)->High Dose Single Dose Administration Single Dose Administration High Dose->Single Dose Administration Optimal Dose Selection Blood Sampling (Time Course) Blood Sampling (Time Course) Single Dose Administration->Blood Sampling (Time Course) LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling (Time Course)->LC-MS/MS Analysis Parameter Calculation (Cmax, Tmax, AUC) Parameter Calculation (Cmax, Tmax, AUC) LC-MS/MS Analysis->Parameter Calculation (Cmax, Tmax, AUC) Inflammation Model Inflammation Model Parameter Calculation (Cmax, Tmax, AUC)->Inflammation Model Behavioral Model Behavioral Model Parameter Calculation (Cmax, Tmax, AUC)->Behavioral Model Endpoint Measurement Endpoint Measurement Inflammation Model->Endpoint Measurement Behavioral Model->Endpoint Measurement

Caption: Experimental workflow for this compound dosage optimization.

H1_receptor_signaling Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Activates This compound This compound This compound->H1 Receptor Inhibits Gq Protein Gq Protein H1 Receptor->Gq Protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq Protein->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Protein Kinase C (PKC) Protein Kinase C (PKC) DAG->Protein Kinase C (PKC) NF-kB Activation NF-kB Activation Ca2+ Release->NF-kB Activation Protein Kinase C (PKC)->NF-kB Activation Inflammatory Response Inflammatory Response NF-kB Activation->Inflammatory Response

Caption: Simplified H1 receptor signaling pathway.

References

Technical Support Center: Matrix Effects in Tolpropamine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the bioanalysis of Tolpropamine and similar small molecule amine compounds.

Disclaimer: Specific experimental data for this compound is not widely available in published literature. Therefore, the quantitative data and detailed protocols provided in this guide are illustrative examples based on established principles of bioanalytical method development for similar small molecules. These should be used as a starting point for developing and validating a specific method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of this compound bioanalysis?

A1: A matrix effect is the alteration of the ionization efficiency of this compound by co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine).[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of the quantitative results.[1][3]

Q2: What are the common causes of matrix effects in LC-MS/MS analysis?

A2: Matrix effects are primarily caused by competition between the analyte (this compound) and co-eluting matrix components for ionization in the mass spectrometer's ion source.[2][4] Common culprits in biological matrices include:

  • Phospholipids: Abundant in plasma and can cause significant ion suppression.

  • Salts and buffers: Can alter the droplet formation and evaporation process in the ion source.

  • Endogenous metabolites: May have similar properties to this compound and co-elute.

  • Proteins and peptides: Can interfere if not adequately removed during sample preparation.[3]

  • Anticoagulants and other additives: Present in sample collection tubes.

Q3: How can I qualitatively assess if I have a matrix effect?

A3: A common qualitative method is the post-column infusion experiment. In this setup, a constant flow of this compound solution is infused into the LC eluent stream after the analytical column but before the mass spectrometer. A blank, extracted biological sample is then injected onto the column. Any dip or peak in the constant baseline signal of this compound at specific retention times indicates the elution of matrix components that are causing ion suppression or enhancement, respectively.

Q4: What are the primary strategies to mitigate matrix effects?

A4: The main strategies to reduce or eliminate matrix effects include:

  • Improved Sample Preparation: More rigorous cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation (PPT).[5]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from the interfering matrix components is a highly effective strategy. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using techniques like UPLC for better resolution.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Deuterium-labeled this compound) is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Troubleshooting Guide

Q1: I am observing significant ion suppression for this compound when analyzing plasma samples prepared by protein precipitation. What should I do?

A1: Ion suppression is common with protein precipitation due to the limited removal of phospholipids. Here are the steps to troubleshoot this issue:

  • Confirm the Source of Suppression: Use a post-column infusion experiment as described in the FAQs to identify the retention time of the suppressing components.

  • Optimize Chromatography: If the suppression zone overlaps with the this compound peak, modify your LC gradient to shift the retention time of this compound away from this zone.

  • Improve Sample Preparation: If chromatographic optimization is insufficient, consider a more effective sample preparation technique. LLE or SPE are excellent alternatives for removing phospholipids.

  • Implement a SIL-IS: If not already in use, employing a stable isotope-labeled internal standard for this compound will help to compensate for the observed suppression.

Q2: My results for this compound show high variability between different lots of blank plasma. What could be the cause?

A2: High variability between different sources of a biological matrix is known as a relative matrix effect . This indicates that the degree of ion suppression or enhancement is not consistent across different samples.

  • Evaluate Different Sample Preparation Methods: The current method may be susceptible to variations in the composition of different plasma lots. An alternative extraction method might provide more consistent cleanup.

  • Use a SIL-IS: This is the most effective way to correct for relative matrix effects, as the SIL-IS will track the analyte's response variability across different lots.

  • Matrix Matching: Prepare your calibration standards and quality controls in the same lot of matrix as the unknown samples, if possible. However, this is often not practical for large studies.

Q3: My recovery for this compound is low and inconsistent after LLE. What can I do to improve it?

A3: Low and inconsistent recovery in LLE can be due to several factors:

  • Incorrect pH: The pH of the aqueous sample should be adjusted to ensure this compound (an amine) is in its neutral, unionized form to efficiently partition into the organic solvent. For an amine, the pH should be adjusted to be at least 2 units above its pKa.

  • Inappropriate Extraction Solvent: The polarity of the organic solvent may not be optimal for this compound. Test a range of solvents with varying polarities (e.g., methyl tert-butyl ether, ethyl acetate, dichloromethane). A mixture of solvents can also be beneficial.

  • Insufficient Mixing or Phase Separation: Ensure vigorous mixing (e.g., vortexing) for an adequate amount of time to allow for efficient partitioning. Also, ensure complete separation of the aqueous and organic layers before collecting the organic phase. Centrifugation can aid in this.

  • Analyte Adsorption: this compound may be adsorbing to the surface of the extraction tubes. Using different types of plastic or glass tubes might help.

Data Presentation: Illustrative Examples

Table 1: Illustrative Matrix Effect and Recovery Data for this compound in Human Plasma

Sample Preparation MethodAnalyte Peak Area (Neat Solution) (A)Analyte Peak Area (Post-extraction Spike) (B)Matrix Factor (B/A)Recovery (%)
Protein Precipitation250,000150,0000.60 (Ion Suppression)95
Liquid-Liquid Extraction250,000220,0000.88 (Minimal Suppression)85
Solid-Phase Extraction250,000245,0000.98 (No Significant Effect)92
  • Matrix Factor is calculated as the peak response of the analyte spiked into an extracted blank matrix sample divided by the peak response of the analyte in a neat solution. A value < 1 indicates ion suppression, > 1 indicates ion enhancement, and = 1 indicates no matrix effect.

  • Recovery is a measure of the extraction efficiency of the sample preparation method.

Experimental Protocols: Illustrative Examples

Protocol 1: Sample Preparation by Protein Precipitation (PPT)
  • Pipette 50 µL of plasma sample, calibration standard, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Inject into the LC-MS/MS system.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 2 mL tube.

  • Add 25 µL of 1 M sodium hydroxide to basify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE) containing the internal standard.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Parameters
  • LC System: UPLC System

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 250.2 -> Q3: m/z 134.1

    • Internal Standard (SIL-IS): Q1: m/z 255.2 -> Q3: m/z 139.1

Visualizations

MatrixEffectWorkflow start Start: Method Development sample_prep Select Sample Preparation (PPT, LLE, or SPE) start->sample_prep lcms_analysis Develop LC-MS/MS Method sample_prep->lcms_analysis qual_assess Qualitative Assessment: Post-Column Infusion lcms_analysis->qual_assess suppression_obs Ion Suppression Observed? qual_assess->suppression_obs Inject Extracted Blank quant_assess Quantitative Assessment: Calculate Matrix Factor suppression_obs->quant_assess Yes validation Proceed to Method Validation suppression_obs->validation No mf_accept Matrix Factor Acceptable? (e.g., 0.85-1.15) quant_assess->mf_accept optimize_lc Optimize Chromatography mf_accept->optimize_lc No use_sil Use Stable Isotope-Labeled Internal Standard mf_accept->use_sil If still unacceptable mf_accept->validation Yes optimize_lc->quant_assess improve_sp Improve Sample Preparation (e.g., switch to SPE) optimize_lc->improve_sp improve_sp->quant_assess use_sil->validation

Caption: Workflow for Identifying and Mitigating Matrix Effects.

IonSuppressionTroubleshooting start Problem: Ion Suppression or High Variability is_sil_used Are you using a Stable Isotope-Labeled IS? start->is_sil_used implement_sil Implement a SIL-IS (Best Solution) is_sil_used->implement_sil No check_chrom Review Chromatography is_sil_used->check_chrom Yes, but still an issue end_good Problem Compensated implement_sil->end_good coelution Does analyte co-elute with suppression zone? check_chrom->coelution modify_lc Modify LC Method: - Change gradient - Use different column coelution->modify_lc Yes check_sp Review Sample Preparation coelution->check_sp No end_resolved Problem Resolved modify_lc->end_resolved is_ppt Using Protein Precipitation? check_sp->is_ppt switch_sp Switch to LLE or SPE to remove phospholipids is_ppt->switch_sp Yes is_ppt->end_resolved No, already using LLE/SPE switch_sp->end_resolved

Caption: Decision Tree for Troubleshooting Ion Suppression.

References

Technical Support Center: Reducing Off-Target Effects of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, manage, and mitigate potential off-target effects of Tolpropamine in experimental settings. Given the limited publicly available data on the specific off-target profile of this compound, this guide leverages information from its classification as a first-generation antihistamine with anticholinergic properties. All recommendations for off-target characterization should be experimentally verified for your specific system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary on-target effects?

This compound is classified as a first-generation antihistamine and anticholinergic agent, primarily used as an antipruritic (anti-itch) medication.[1] Its intended on-target effect is the antagonism of the histamine H1 receptor.[2] This action blocks the signaling cascade initiated by histamine, which is involved in allergic and inflammatory responses.[2] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), culminating in various cellular responses.[2][3]

Q2: What are the likely off-target effects of this compound?

As a first-generation antihistamine, this compound is likely to exhibit off-target effects characteristic of this drug class. These include:

  • Anticholinergic Activity: The most significant off-target effect is the blockade of muscarinic acetylcholine receptors.[1] This is a common feature of first-generation antihistamines and can lead to a range of physiological and cellular effects by inhibiting the parasympathetic nervous system.

  • Central Nervous System (CNS) Effects: First-generation antihistamines can cross the blood-brain barrier, leading to off-target effects in the CNS such as sedation, dizziness, and confusion.

  • Other Receptor Interactions: While less common, some first-generation antihistamines have been reported to interact with adrenergic and serotonergic receptors.

Q3: Why are these off-target effects a concern in my experiments?

Troubleshooting Guide

Scenario 1: You observe unexpected changes in intracellular calcium signaling after applying this compound.

  • Question: Is the observed calcium flux a result of H1 receptor blockade or an off-target effect?

  • Troubleshooting Workflow:

    • Confirm H1 Receptor Expression: Ensure your experimental system (e.g., cell line) expresses the histamine H1 receptor.

    • Use a More Selective H1 Antagonist: Compare the effects of this compound with a second-generation, more selective H1 antagonist (e.g., Loratadine, Cetirizine) that has minimal anticholinergic activity. If the selective antagonist does not produce the same effect, it is likely that this compound is acting on an off-target.

    • Muscarinic Receptor Antagonism: Treat your cells with a known muscarinic receptor agonist (e.g., carbachol). If this compound blocks the carbachol-induced calcium flux, this confirms off-target activity at muscarinic receptors.

    • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of the H1 receptor. If this compound still elicits the same response in the absence of its primary target, the effect is off-target.

Scenario 2: You observe a decrease in cell viability or proliferation that is not explained by H1 receptor signaling.

  • Question: Is the observed cytotoxicity caused by on-target or off-target effects of this compound?

  • Troubleshooting Workflow:

    • Dose-Response Analysis: Perform a dose-response curve for this compound's effect on cell viability. Compare this to the dose-response for H1 receptor occupancy (if known). A significant discrepancy may suggest off-target effects.

    • Control Compound: Use a structurally similar but inactive analog of this compound, if available. If the analog produces the same cytotoxic effects, it suggests the chemical scaffold itself may be responsible, independent of H1 or muscarinic receptor binding.

    • Assess for Anticholinergic-Mediated Effects: Investigate downstream signaling pathways associated with muscarinic receptor blockade that could impact cell viability in your specific cell type.

    • Cellular Thermal Shift Assay (CETSA): Perform a CETSA to identify which proteins in the cell are stabilized by this compound binding. This can provide an unbiased view of on- and off-target engagement.

Quantitative Data

Due to a lack of specific binding data for this compound, the following table presents pA2 values (a measure of antagonist potency) for other first- and second-generation antihistamines at the muscarinic M3 receptor, a common off-target. Lower pA2 values indicate weaker binding. This illustrates the variability in off-target effects within the antihistamine class.

AntihistamineGenerationMuscarinic M3 Receptor pA2
DiphenhydramineFirst6.2
HydroxyzineFirst4.8
DesloratadineSecond6.4
LoratadineSecondNo effect at 10 µM
CetirizineSecondNo effect at 100 µM
FexofenadineSecondNo effect at 10 µM

Data sourced from a study on ion transport in mucus gland cells.

Experimental Protocols

1. Receptor Binding Assay (Competitive)

  • Objective: To determine the binding affinity of this compound for its on-target (H1 receptor) and potential off-targets (e.g., muscarinic receptors).

  • Methodology:

    • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

    • Radioligand Incubation: Incubate the membranes/receptors with a known radiolabeled ligand for the target receptor at a fixed concentration.

    • Competition: In parallel, incubate the receptor-radioligand mix with increasing concentrations of unlabeled this compound.

    • Separation: Separate the bound from the free radioligand using a filtration method.

    • Detection: Quantify the amount of bound radioligand using a scintillation counter.

    • Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC50 (concentration at which 50% of the radioligand is displaced). The Ki (inhibition constant) can then be calculated.

2. Intracellular Calcium Functional Assay

  • Objective: To measure changes in intracellular calcium concentration in response to receptor activation or inhibition.

  • Methodology:

    • Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8E™ AM).

    • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

    • Compound Addition: Add this compound (to test for antagonist effects) or a known agonist.

    • Kinetic Reading: Measure the change in fluorescence over time to monitor intracellular calcium flux.

    • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the cellular response.

3. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the target engagement of this compound in intact cells by measuring the thermal stabilization of target proteins upon ligand binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cells across a range of temperatures.

    • Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

    • Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates This compound This compound This compound->H1R Inhibits Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (Inflammation, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: On-target signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_H1 Is H1 Receptor Expressed? Start->Check_H1 Selective_Antagonist Test Selective 2nd Gen H1 Antagonist Check_H1->Selective_Antagonist Yes Off_Target Likely Off-Target Effect Check_H1->Off_Target No Same_Effect1 Same Effect? Selective_Antagonist->Same_Effect1 Muscarinic_Test Test for Muscarinic Receptor Blockade Same_Effect1->Muscarinic_Test No On_Target Likely On-Target Effect Same_Effect1->On_Target Yes Same_Effect2 Blocks Muscarinic Agonist? Muscarinic_Test->Same_Effect2 Knockdown H1 Receptor Knockdown (siRNA/CRISPR) Same_Effect2->Knockdown No Same_Effect2->Off_Target Yes Same_Effect3 Effect Persists? Knockdown->Same_Effect3 Same_Effect3->On_Target No Same_Effect3->Off_Target Yes

Caption: A workflow for troubleshooting potential off-target effects of this compound.

Logical_Relationship Observed_Effect Observed Cellular Effect with this compound Is_H1_Mediated Is the effect mediated by the H1 Receptor? Observed_Effect->Is_H1_Mediated Is_Muscarinic_Mediated Is the effect mediated by Muscarinic Receptors? Is_H1_Mediated->Is_Muscarinic_Mediated No H1_Effect On-Target H1 Effect Is_H1_Mediated->H1_Effect Yes Other_Off_Target Other Off-Target or Non-Specific Effect Is_Muscarinic_Mediated->Other_Off_Target No Muscarinic_Effect Off-Target Muscarinic Effect Is_Muscarinic_Mediated->Muscarinic_Effect Yes

References

Technical Support Center: Enhancing the Solubility of Tolpropamine for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Tolpropamine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for research?

A1: this compound is an antihistamine and anticholinergic agent.[1] Like many amine-containing pharmaceutical compounds, its solubility can be limited in aqueous solutions at physiological pH, which can pose challenges for in vitro and in vivo studies, affecting bioavailability and consistent dosing.

Q2: What are the general approaches to enhance the solubility of a poorly soluble drug like this compound?

A2: Broadly, solubility enhancement techniques can be categorized as physical and chemical modifications.[2]

  • Physical Modifications: These include methods like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphism), and drug dispersion in carriers.[2]

  • Chemical Modifications: These involve pH adjustment, salt formation, co-solvency, and the use of surfactants or complexing agents.[2]

Q3: How does pH influence the solubility of this compound?

A3: this compound is a basic compound. Its solubility is highly pH-dependent. In acidic environments, the amine group becomes protonated, forming a more soluble salt. As the pH increases and becomes more alkaline, the compound transitions to its less soluble free base form. Therefore, adjusting the pH of the solvent to the acidic range is a primary strategy for enhancing its aqueous solubility.

Q4: What is a suitable starting point for solvent selection for this compound?

A4: For initial experiments, it is recommended to assess the solubility of this compound in a range of solvents with varying polarities. Common solvents to consider include:

  • Water (at various pH levels)

  • Phosphate-buffered saline (PBS)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Methanol

Due to the lack of publicly available specific quantitative solubility data for this compound, it is crucial to determine this experimentally for your specific research conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of aqueous solution. The pH of the solution is too high (neutral or alkaline), causing the formation of the insoluble free base.Lower the pH of the solution by adding a small amount of a biocompatible acid (e.g., HCl). Aim for a pH well below the pKa of this compound.
The concentration of this compound exceeds its solubility limit in the chosen solvent.Decrease the concentration of this compound in the solution. Alternatively, employ a solubility enhancement technique such as using a co-solvent.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.Ensure complete dissolution of this compound before use. Consider preparing a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous assay medium, ensuring the final organic solvent concentration is minimal and does not affect the assay.
Difficulty dissolving this compound powder. Inefficient mixing or insufficient time for dissolution.Use sonication or vortexing to aid dissolution. Allow sufficient time for equilibration, as recommended in the shake-flask method (see Experimental Protocols).
The compound may be in a less soluble crystalline form.Consider techniques like micronization to increase the surface area for dissolution. However, this is an advanced technique and may not be necessary for most lab-scale experiments.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in public literature, the following table provides a representative example of how to present such data for a hypothetical basic amine drug with similar characteristics. Researchers must experimentally determine the solubility of this compound for their specific conditions.

Solvent System Temperature (°C) Solubility (mg/mL) Molar Solubility (mol/L)
Deionized Water (pH 7.0)25< 0.1< 0.0004
0.1 M HCl (pH 1.0)25> 50> 0.197
Phosphate-Buffered Saline (PBS, pH 7.4)25~ 0.5~ 0.002
Ethanol25~ 20~ 0.079
Dimethyl Sulfoxide (DMSO)25> 100> 0.394

Note: The molecular weight of this compound is 253.39 g/mol .[3]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the equilibrium solubility determination of this compound.

Materials:

  • This compound powder

  • Selected aqueous buffers (e.g., phosphate buffers at various pH values)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of the desired aqueous buffer to each vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to first centrifuge the vials at a high speed.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved particles.

  • Dilute the clear filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • The determined concentration represents the equilibrium solubility of this compound in that specific solvent system.

Protocol 2: Preparation of a this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution in an organic solvent for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out a precise amount of this compound powder into a sterile vial.

  • Add the required volume of DMSO to achieve the desired high concentration (e.g., 10 mM, 50 mM).

  • Vortex or sonicate the mixture until the this compound is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • This stock solution can then be serially diluted into the aqueous assay buffer to the final desired concentration.

    • Crucial Note: Ensure that the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Visualizations

H1 Receptor Signaling Pathway

This compound, as an H1-antihistamine, exerts its effects by blocking the histamine H1 receptor. The binding of histamine to its H1 receptor activates a Gq-protein, initiating a signaling cascade that leads to various cellular responses.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a logical workflow for addressing this compound solubility issues in a research setting.

Solubility_Workflow start Start: Poor this compound Solubility Observed solubility_test 1. Determine Baseline Solubility (Shake-Flask Method) start->solubility_test decision_pH Is aqueous solubility sufficient for the experiment? solubility_test->decision_pH adjust_pH 2a. pH Adjustment (Acidification) decision_pH->adjust_pH No use_cosolvent 2b. Co-solvent Approach (e.g., add DMSO, Ethanol) decision_pH->use_cosolvent No proceed Proceed with Experiment decision_pH->proceed Yes retest_solubility 3. Re-evaluate Solubility adjust_pH->retest_solubility use_cosolvent->retest_solubility decision_final Is solubility now acceptable? retest_solubility->decision_final decision_final->proceed Yes further_optimization Further Optimization Needed (e.g., Surfactants, Complexation) decision_final->further_optimization No

Caption: A logical workflow for enhancing the solubility of this compound.

References

Tolpropamine Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tolpropamine degradation product analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the stability of this compound under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies, or stress testing, are crucial in the early stages of drug development to understand the intrinsic stability of a drug substance like this compound.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2][3][4] The data obtained is vital for developing stable formulations and determining appropriate storage conditions and shelf-life.[4]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines and studies on similar antihistamines, the typical stress conditions for this compound would include:[3][4][5]

  • Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.[1][5][6]

  • Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.[1][5][6]

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3-30% H₂O₂).[3]

  • Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-105°C).[1][6]

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.[1][6]

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for separating and quantifying this compound and its degradation products.[5][7][8][9] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (LC-Q-TOF-MS/MS), are indispensable.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation of isolated impurities.[13]

Q4: What are some potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, based on its chemical structure (a tertiary amine and two aromatic rings), potential degradation pathways under forced conditions could include:

  • N-Oxidation: The tertiary amine is susceptible to oxidation, forming an N-oxide derivative.

  • N-dealkylation: Cleavage of the methyl groups from the nitrogen atom.[12]

  • Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

  • Cleavage of the Propyl Chain: Scission of the bond between the diarylmethane group and the propyl amine side chain.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary Silanol Interactions For basic compounds like this compound, free silanol groups on the HPLC column packing can cause peak tailing.[14] Try using a mobile phase with a lower pH to protonate the silanols, or add a competing base (e.g., triethylamine) to the mobile phase. Consider using a column with end-capping or a base-deactivated stationary phase.[15]
Column Overload Injecting too concentrated a sample can lead to broad or tailing peaks.[14] Dilute the sample and re-inject.
Mismatched Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Degradation A void at the head of the column or contamination can lead to poor peak shape.[16] Try reversing and flushing the column (if the manufacturer allows). If the problem persists, replace the column.
Issue 2: Drifting or Unstable Retention Times
Potential Cause Troubleshooting Step
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis, especially after changing solvents or gradients.[17]
Mobile Phase Composition Change Prepare fresh mobile phase daily.[17] If using a gradient, ensure the pump's mixing performance is optimal.[16]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[17]
Pump Malfunction or Leaks Check for leaks in the system, especially around fittings and pump seals. An unstable flow rate will cause retention times to drift.
Issue 3: Baseline Noise or Drift
Potential Cause Troubleshooting Step
Contaminated Mobile Phase Filter all mobile phase solvents before use.[14] Use high-purity solvents and reagents. Contamination can cause a drifting or noisy baseline, especially in gradient elution.
Air Bubbles in the System Degas the mobile phase thoroughly.[17] Purge the pump to remove any trapped air bubbles.
Detector Lamp Failing A noisy baseline can be a sign that the detector lamp is nearing the end of its life.[17] Check the lamp energy and replace if necessary.
Column Bleed The stationary phase can degrade and "bleed" from the column, causing a rising baseline, particularly at high temperatures or extreme pH. Ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific analytical methods and instrumentation.

Protocol 1: Forced Degradation Stock Solution Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).

  • For each stress condition , transfer a known volume of the stock solution into separate vials.

Protocol 2: Stress Condition Application
  • Acid Hydrolysis:

    • Add an equal volume of 1.0 M HCl to a vial containing the stock solution to achieve a final concentration of 0.5 M HCl.

    • Heat the solution at 80°C for 24 hours.[5]

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1.0 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Add an equal volume of 1.0 M NaOH to a vial containing the stock solution to achieve a final concentration of 0.5 M NaOH.

    • Heat the solution at 80°C for 24 hours.[5]

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 1.0 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • Add an equal volume of 30% H₂O₂ to a vial containing the stock solution.

    • Keep the solution at room temperature for 24 hours.[3]

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in an oven at 105°C for 48 hours.[1]

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., in quartz cuvettes) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples at appropriate time intervals.

Data Presentation

Quantitative results from forced degradation studies should be summarized to clearly show the extent of degradation under each condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Assay (%)Total Degradation Products (%)Mass Balance (%)
0.5 M HCl, 80°C 2485.214.599.7
0.5 M NaOH, 80°C 2492.77.199.8
15% H₂O₂, RT 2478.421.399.7
Heat (Solid), 105°C 4898.11.899.9
Photolytic (Solution) -95.34.599.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Chromatographic Data for this compound and its Degradation Products

Peak IDRetention Time (min)Relative Retention TimePeak Purity
This compound8.51.00>99.9%
Degradation Product 14.20.49>99.5%
Degradation Product 26.80.80>99.7%
Degradation Product 310.11.19>99.6%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the analysis of this compound degradation products.

G Experimental Workflow for Forced Degradation Analysis cluster_0 Sample Preparation cluster_1 Stress Application cluster_2 Analysis cluster_3 Data Interpretation Prep Prepare this compound Stock Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Analysis (Identification) HPLC->LCMS If unknown peaks Report Summarize Data & Propose Degradation Pathways HPLC->Report LCMS->Report

Caption: A general workflow for conducting and analyzing forced degradation studies of this compound.

G HPLC Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed? CheckConc Is Sample Concentration High? Start->CheckConc CheckSolvent Injection Solvent Stronger than Mobile Phase? CheckConc->CheckSolvent No ActionDilute Dilute Sample CheckConc->ActionDilute Yes CheckpH Is Mobile Phase pH > 7? CheckSolvent->CheckpH No ActionSolvent Dissolve Sample in Mobile Phase CheckSolvent->ActionSolvent Yes CheckColumn Is Column Old or Contaminated? CheckpH->CheckColumn No ActionpH Lower Mobile Phase pH or Add Competing Base CheckpH->ActionpH Yes ActionColumn Flush or Replace Column CheckColumn->ActionColumn Yes Resolved Problem Resolved ActionDilute->Resolved ActionSolvent->Resolved ActionpH->Resolved ActionColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing issues in HPLC analysis.

References

Technical Support Center: Tolpropamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing Tolpropamine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a this compound immunoassay?

A1: Most immunoassays for small molecules like this compound are based on the principle of competitive binding. In a typical competitive enzyme-linked immunosorbent assay (ELISA), a known amount of enzyme-labeled this compound competes with the this compound in your sample for a limited number of binding sites on a specific anti-Tolpropamine antibody that is coated onto a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of this compound in the sample.

Q2: What are the potential sources of interference in a this compound immunoassay?

A2: Potential interferences can be categorized as specific or non-specific. Specific interference arises from cross-reactivity with compounds structurally similar to this compound. Non-specific interference can be caused by components in the sample matrix, such as lipids, proteins, or endogenous enzymes, that may affect antibody binding or signal generation.

Q3: What is cross-reactivity and why is it a concern for this compound immunoassays?

A3: Cross-reactivity is the ability of antibodies to bind to substances other than the target analyte, in this case, this compound.[1][2][3] This is a significant concern because it can lead to false-positive results or an overestimation of the this compound concentration.[1][2] Cross-reactivity typically occurs with molecules that have a similar chemical structure to this compound.

Q4: Which compounds are likely to cross-react with a this compound immunoassay?

A4: While specific cross-reactivity data depends on the particular antibody used in the assay, compounds with a similar diarylpropylamine backbone to this compound are potential cross-reactants. This could include other antihistamines of the same class, metabolites of this compound, and other structurally related pharmaceutical compounds. It is crucial to consult the assay manufacturer's package insert for a list of tested cross-reactants.

Q5: How can I confirm if a positive result is due to this compound and not a cross-reactant?

A5: Positive results from an immunoassay are generally considered presumptive.[2][4] To confirm the presence and concentration of this compound, a more specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be used.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunoassay experiments.

Issue 1: High Background Signal

  • Question: My negative controls are showing a high signal, obscuring the results for my samples. What could be the cause?

  • Answer: High background can be caused by several factors:

    • Insufficient Washing: Inadequate washing between steps can leave behind unbound enzyme conjugate, leading to a high background signal.[5][6] Ensure that the wash buffer is dispensed with sufficient force to all wells and that the wells are completely aspirated after each wash.

    • Incorrect Reagent Concentration: The concentration of the detection antibody or the enzyme conjugate may be too high.[7] Titrating these reagents to their optimal concentration is recommended.

    • Non-specific Binding: The blocking buffer may not be effective for your sample matrix.[5] Trying a different blocking agent or increasing the blocking incubation time may help.

    • Contaminated Reagents: Buffers or other reagents may be contaminated with an enzyme or other interfering substances.[7] Prepare fresh reagents and use sterile techniques.

Issue 2: Weak or No Signal

  • Question: I am not getting a signal, or the signal is very weak, even in my positive controls. What should I do?

  • Answer: A weak or absent signal can stem from various issues:

    • Reagent Problems: Check the expiration dates of all kit components.[6] Ensure that all reagents were prepared correctly and added in the proper sequence. The enzyme conjugate or substrate may have lost activity.

    • Incorrect Incubation Times or Temperatures: Ensure that the incubation times and temperatures are according to the manufacturer's protocol.[7]

    • Improper Plate Washing: Overly stringent washing can elute the coated antibody or the bound analyte.

    • Inactive Enzyme: The enzyme conjugate may have been inactivated by inhibitors such as sodium azide in the buffers.

Issue 3: High Variability Between Replicate Wells

  • Question: I am observing significant differences in the signal between my replicate wells for the same sample. What could be the reason?

  • Answer: High variability can be due to:

    • Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common cause of variability.[6] Ensure your pipettes are calibrated and use proper pipetting techniques.

    • Inadequate Mixing: Reagents, especially viscous ones, must be thoroughly mixed before use.

    • Edge Effects: Temperature gradients across the plate during incubation can lead to "edge effects," where the outer wells behave differently from the inner wells.[5] To minimize this, allow the plate to reach room temperature before use and ensure uniform incubation conditions.

    • Plate Contamination: Cross-contamination between wells can occur from splashing during reagent addition or washing.[7]

Hypothetical Cross-Reactivity Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. The actual cross-reactivity of a this compound immunoassay will depend on the specific antibody used.

This table summarizes the potential cross-reactivity of a hypothetical this compound immunoassay with structurally related compounds. Cross-reactivity is expressed as the percentage of the concentration of the cross-reacting compound that gives the same response as a given concentration of this compound.

CompoundChemical Class% Cross-Reactivity
This compound Antihistamine 100
TripolidineAntihistamine15.2
PheniramineAntihistamine8.5
ChlorpheniramineAntihistamine5.1
BrompheniramineAntihistamine4.8
N-Desmethylthis compoundMetabolite25.7
This compound N-oxideMetabolite10.3
DiphenhydramineAntihistamine<0.1
PromethazineAntihistamine<0.1

Experimental Protocols

Protocol: Determination of Cross-Reactivity by Competitive ELISA

This protocol outlines a method to determine the cross-reactivity of potentially interfering compounds in a this compound competitive ELISA.

  • Reagent Preparation:

    • Prepare a series of dilutions of this compound standard (e.g., from 1 ng/mL to 1000 ng/mL) in the assay buffer.

    • Prepare a series of dilutions for each potential cross-reacting compound to be tested, covering a broad concentration range.

  • Assay Procedure:

    • Add 50 µL of the this compound standard or the potential cross-reactant dilutions to the appropriate wells of the anti-Tolpropamine antibody-coated microplate.

    • Add 50 µL of the this compound-enzyme conjugate to each well.

    • Incubate the plate according to the manufacturer's protocol (e.g., 1 hour at 37°C).

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of the stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound (the concentration that causes 50% inhibition of the maximum signal).

    • For each potential cross-reactant, determine the IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

troubleshooting_workflow start Unexpected Result (High Background, Low Signal, etc.) check_reagents Check Reagents: - Expiration Dates - Preparation - Storage start->check_reagents check_procedure Review Assay Procedure: - Pipetting Technique - Incubation Times/Temps - Washing Steps start->check_procedure check_equipment Verify Equipment: - Pipette Calibration - Plate Reader Settings - Plate Washer Function start->check_equipment re_run_assay Re-run Assay with Fresh Reagents and Validated Procedure check_reagents->re_run_assay check_procedure->re_run_assay check_equipment->re_run_assay contact_support Contact Technical Support with Detailed Experimental Data re_run_assay->contact_support Problem Persists result_ok Result is as Expected re_run_assay->result_ok Problem Resolved

Caption: Troubleshooting workflow for unexpected immunoassay results.

competitive_immunoassay cluster_well Microplate Well cluster_sample Sample Addition Ab Antibody This compound This compound (Sample) Ab->this compound Binds Conjugate This compound- Enzyme Conjugate Ab->Conjugate Competes for Binding Substrate Substrate Conjugate->Substrate Enzyme Action Signal Colorimetric Signal Substrate->Signal

Caption: Principle of a competitive immunoassay for this compound detection.

h1_antihistamine_pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response This compound This compound This compound->H1_Receptor Blocks

Caption: Simplified signaling pathway of H1 receptor and its inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to Tolpropamine and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tolpropamine and other prominent first-generation antihistamines, namely Diphenhydramine, Chlorpheniramine, and Hydroxyzine. While this compound is identified as a first-generation antihistamine with antipruritic and anticholinergic properties, a notable scarcity of publicly available quantitative experimental data for this compound limits a direct, data-driven comparison. This guide, therefore, presents the available information on this compound alongside a comprehensive, data-supported comparison of its counterparts, and details the experimental protocols necessary to generate the data required for a complete comparative assessment.

Chemical Structures

The chemical structures of this compound and the selected first-generation antihistamines are presented below.

AntihistamineChemical Structure
This compound
alt text
[1]
Diphenhydramine
alt text
Chlorpheniramine
alt text
Hydroxyzine
alt text

Mechanism of Action and Signaling Pathway

First-generation antihistamines exert their primary therapeutic effect by acting as inverse agonists at the histamine H1 receptor. Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. By binding to the H1 receptor, first-generation antihistamines stabilize the receptor in its inactive conformation, thus blocking this signaling pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response Antihistamine First-Generation Antihistamine (e.g., this compound) Antihistamine->H1R_inactive Binds and stabilizes

Figure 1. Histamine H1 Receptor Signaling Pathway and Inhibition by First-Generation Antihistamines.

Comparative Performance Data

The following tables summarize key performance indicators for this compound and other first-generation antihistamines. Due to the limited availability of public data for this compound, many of its specific parameters are not available.

Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Ki), is a measure of a drug's potency at a specific receptor. A lower Ki value indicates a higher binding affinity.

AntihistamineH1 Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Muscarinic M2 Receptor Ki (nM)Muscarinic M3 Receptor Ki (nM)
This compound Data not availableData not availableData not availableData not available
Diphenhydramine 1.1[2]20[2]91[2]32[2]
Chlorpheniramine 0.8[2]200[2]1000[2]320[2]
Hydroxyzine 0.6[2]32[2]100[2]20[2]
Pharmacokinetic Profile

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug.

AntihistamineBioavailability (%)Protein Binding (%)Elimination Half-life (hours)Metabolism
This compound Data not availableData not availableData not availableData not available
Diphenhydramine 40-6080-852.4-9.3Hepatic (CYP2D6)
Chlorpheniramine 25-45~7212-43Hepatic (CYP2D6)[3]
Hydroxyzine ~80~937-20Hepatic (to cetirizine)
Side Effect Profile (Reported Incidence)

The most common side effects of first-generation antihistamines are due to their central nervous system and anticholinergic activities.

AntihistamineSedation/DrowsinessDry MouthDizziness
This compound Data not availableData not availableData not available
Diphenhydramine HighCommonCommon
Chlorpheniramine ModerateCommonLess Common
Hydroxyzine HighCommonCommon[4]

Experimental Protocols

To obtain the comparative data presented above, standardized experimental protocols are employed. The following sections detail the methodologies for key experiments.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for histamine H1 and muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H1 or muscarinic M1-M5 receptors) are prepared from cell lines (e.g., HEK293 or CHO cells) through homogenization and centrifugation.

  • Radioligand Binding: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]pyrilamine for H1 receptors, [³H]QNB for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Suppression Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing histamine-induced skin reactions.

Methodology:

  • Subject Selection: Healthy volunteers with no history of significant skin diseases or allergies are recruited.

  • Baseline Measurement: A fixed concentration of histamine is injected intradermally into the forearm of the subjects, and the resulting wheal (swelling) and flare (redness) areas are measured after a specified time (e.g., 15 minutes).

  • Drug Administration: Subjects are administered a single oral dose of the test antihistamine or placebo in a double-blind, crossover design.

  • Post-Dose Measurement: At various time points after drug administration, the histamine challenge is repeated on a different area of the forearm, and the wheal and flare areas are measured.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point compared to baseline is calculated to determine the efficacy and duration of action of the antihistamine.

Assessment of Sedation

Objective: To quantify the sedative effects of an antihistamine on the central nervous system.

Methodology:

  • Subjective Measures: Standardized questionnaires, such as the Stanford Sleepiness Scale or visual analog scales (VAS) for drowsiness, are administered to subjects at baseline and at various time points after drug administration.

  • Objective Measures:

    • Psychomotor Performance Tests: Tests such as the Digit Symbol Substitution Test (DSST), Choice Reaction Time (CRT), and Critical Flicker Fusion (CFF) are used to assess cognitive function, attention, and processing speed.

    • Driving Simulation: A driving simulator can be used to evaluate the impact of the antihistamine on driving performance, measuring parameters like lane deviation and reaction time to hazards.

    • Positron Emission Tomography (PET): PET imaging with a radiolabeled ligand for the H1 receptor can be used to quantify the occupancy of H1 receptors in the brain by the antihistamine, which correlates with the level of sedation.

  • Study Design: These assessments are typically conducted in a randomized, double-blind, placebo-controlled, and active-comparator-controlled crossover study design.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a new antihistamine.

Antihistamine_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Studies receptor_binding Receptor Binding Assays (H1, Muscarinic, etc.) in_vitro->receptor_binding tox_studies Toxicology Studies in_vitro->tox_studies animal_models In Vivo Animal Models allergy_models Allergy Models (e.g., passive cutaneous anaphylaxis) animal_models->allergy_models animal_models->tox_studies phase1 Phase I (Safety, PK in healthy volunteers) tox_studies->phase1 wheal_flare Wheal and Flare Studies phase1->wheal_flare sedation_studies Sedation Assessment phase1->sedation_studies phase2 Phase II (Efficacy in patients) wheal_flare->phase2 sedation_studies->phase2 phase3 Phase III (Large-scale efficacy and safety) phase2->phase3 regulatory Regulatory Submission and Approval phase3->regulatory market Post-Marketing Surveillance regulatory->market

Figure 2. A Generalized Workflow for the Development and Evaluation of a Novel Antihistamine.

Conclusion

While this compound is classified as a first-generation antihistamine, the lack of comprehensive, publicly available experimental data significantly hinders a robust comparative analysis against its more well-characterized counterparts like Diphenhydramine, Chlorpheniramine, and Hydroxyzine. The established profiles of these other agents highlight the common characteristics of this class, including effective H1 receptor antagonism coupled with notable sedative and anticholinergic side effects. The detailed experimental protocols provided in this guide offer a clear roadmap for the necessary studies to fully elucidate the pharmacological and clinical profile of this compound and enable its direct comparison within the therapeutic landscape of first-generation antihistamines. Such data would be invaluable for researchers and clinicians in making informed decisions regarding its potential applications and limitations.

References

Comparative Analysis of Tolpropamine and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the first-generation antihistamine Tolpropamine and its structurally related derivatives. Due to the limited availability of specific named derivatives of this compound, this comparison focuses on structurally similar first-generation antihistamines: Phenbenzamine, Tripelennamine, and Chlorphenamine. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their pharmacological properties, underlying mechanisms, and the experimental methods used for their evaluation.

Introduction to this compound and its Analogs

This compound is a first-generation antihistamine characterized by its N,N-dimethyl-3-phenyl-3-(p-tolyl)propan-1-amine structure. It acts as an antagonist to the histamine H1 receptor and also possesses anticholinergic properties, making it effective as an antipruritic agent.[1] The compounds selected for this comparative analysis share a common ethylenediamine or related backbone, a characteristic feature of many first-generation antihistamines.

  • Phenbenzamine: An ethylenediamine derivative, it was one of the first antihistamines to be clinically used.[2]

  • Tripelennamine: Also an ethylenediamine derivative, it is used as an antipruritic and antihistamine.

  • Chlorphenamine (Chlorpheniramine): An alkylamine antihistamine, it is structurally related and widely used for allergic conditions.

Comparative Pharmacological Data

The primary mechanism of action for these compounds is the competitive antagonism of the histamine H1 receptor. The binding affinity of these compounds to the H1 receptor is a key determinant of their potency. The following table summarizes the available quantitative data for the H1 receptor binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) for this compound's structural analogs.

Disclaimer: The data presented below is compiled from various sources. Direct comparison of absolute values should be made with caution due to potential inter-study variability in experimental conditions. A standardized head-to-head comparison study would be required for a definitive assessment of relative potencies.

CompoundH1 Receptor Binding Affinity (Ki/IC50)Notes
This compound Data not available in the searched literature.Classified as a first-generation H1 antihistamine.
Phenbenzamine Data not available in the searched literature.One of the earliest clinically used antihistamines.
Tripelennamine IC50: 30 µM for inhibiting PhIP glucuronidation.A widely used H1 antagonist.[3]
Chlorphenamine Apparent Ki in plasma: 30.3 ± 14.7 nMThe (+)-enantiomer is the more active form.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare antihistamines like this compound and its derivatives.

Histamine H1 Receptor Radioligand Binding Assay

This in vitro assay is fundamental for determining the binding affinity of a compound for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of a test compound to the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]Mepyramine (a potent H1 antagonist).

  • Test Compounds: this compound, Phenbenzamine, Tripelennamine, Chlorphenamine, and a non-specific binding control (e.g., a high concentration of an unlabeled H1 antagonist like Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor and harvest them.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, the radioligand ([³H]Mepyramine) at a concentration close to its Kd, and varying concentrations of the test compound.

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of the non-specific binding control.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of this compound and its analogs.

Synthesis Workflow

The synthesis of these antihistamines often involves the alkylation of a suitable amine precursor. The following diagram illustrates a generalized synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Amine Precursor (e.g., N-benzylaniline) reaction Alkylation Reaction start1->reaction start2 Alkylating Agent (e.g., 2-chloroethyldimethylamine) start2->reaction product Final Antihistamine (e.g., Phenbenzamine) reaction->product

Generalized synthesis workflow for ethylenediamine antihistamines.
Histamine H1 Receptor Signaling Pathway

First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing its inactive conformation and thereby blocking the downstream signaling cascade initiated by histamine.

G Histamine Histamine H1R H1 Receptor (Active) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Pro-inflammatory Effects (e.g., NF-κB activation) Ca_release->Inflammation PKC->Inflammation This compound This compound & Derivatives This compound->H1R Blocks Histamine Binding H1R_inactive H1 Receptor (Inactive) This compound->H1R_inactive Binds & Stabilizes

Simplified H1 receptor signaling and the inhibitory action of antihistamines.

Conclusion

This compound and its structural analogs, Phenbenzamine, Tripelennamine, and Chlorphenamine, represent a class of first-generation antihistamines that have been instrumental in the management of allergic conditions. While there is a notable lack of publicly available, direct comparative quantitative data for this compound itself, the analysis of its structurally similar counterparts provides valuable insights into the structure-activity relationships within this chemical class. The primary mechanism of H1 receptor antagonism is well-established, and the experimental protocols for its characterization are robust. Future research focusing on a direct comparative analysis of these compounds under standardized conditions would be beneficial for a more precise understanding of their relative potencies and pharmacological profiles.

References

Validating Pruritus Models: A Comparative Analysis of Tolpropamine's Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the persistent quest for effective treatments for pruritus, the validation of reliable preclinical models is paramount. This guide provides a comprehensive comparison of Tolpropamine's performance in a validated pruritus model, offering researchers, scientists, and drug development professionals essential data and protocols to objectively assess its potential alongside other therapeutic alternatives.

This compound, a first-generation antihistamine with anticholinergic properties, has been utilized for its antipruritic effects.[1] Understanding its efficacy within a controlled experimental setting is crucial for its continued evaluation and potential application in dermatological conditions characterized by itch.

Comparative Efficacy of Antipruritic Agents

To contextualize the antipruritic potential of this compound, a comparative analysis against other commonly used agents in a histamine-induced pruritus model is presented below. This model is a standard for evaluating H1 receptor antagonists.

Therapeutic AgentClassMechanism of ActionEfficacy for Pruritus (Histamine-Induced)Key Considerations
This compound First-Generation AntihistamineBlocks histamine H1 receptors; anticholinergic effects.[1]Expected to be effective due to its antihistaminic properties.Potential for sedation and other central nervous system effects.[2]
Diphenhydramine First-Generation AntihistamineBlocks histamine H1 receptors.Well-established efficacy for histamine-mediated itching.Can cause significant sedation.
Loratadine Second-Generation AntihistamineSelectively blocks peripheral histamine H1 receptors.Effective for urticarial itch with a lower sedation profile compared to first-generation agents.[3]Generally non-sedating.
Hydrocortisone Topical CorticosteroidAnti-inflammatory, vasoconstrictive, and immunosuppressive effects.[4]Effective for pruritus associated with inflammatory skin conditions.[4]Potential for skin atrophy with long-term use.[4]
Tacrolimus Topical Calcineurin InhibitorInhibits calcineurin, reducing T-cell activation and inflammatory cytokine release.[4]Effective for atopic dermatitis and other inflammatory pruritic diseases.[4]Can cause a transient burning sensation upon application.

Experimental Protocol: Histamine-Induced Pruritus Model

A standardized and reproducible method for inducing pruritus is critical for validating the efficacy of antipruritic agents. The following protocol outlines a common approach using histamine in a murine model.

Objective: To induce a measurable pruritic response in mice to evaluate the efficacy of topically or systemically administered this compound.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Histamine dihydrochloride solution (100 µg/10 µL in saline)

  • This compound solution (concentration to be determined based on dose-response studies)

  • Vehicle control (e.g., saline or appropriate solvent for this compound)

  • Observation chambers with video recording capabilities

Procedure:

  • Acclimatization: House mice individually for at least 3 days prior to the experiment for acclimatization.

  • Habituation: On the day of the experiment, place mice in individual observation chambers for 30 minutes to allow for habituation to the environment.

  • Treatment Administration:

    • Systemic: Administer this compound or vehicle control via intraperitoneal (i.p.) or oral (p.o.) route 30 minutes prior to pruritogen injection.

    • Topical: Apply this compound or vehicle control to the injection site 30 minutes prior to pruritogen injection.

  • Pruritus Induction: Inject 10 µL of histamine solution intradermally into the rostral back of the mice.

  • Behavioral Observation: Immediately after injection, record the scratching behavior of the mice for a period of 30-60 minutes. A bout of scratching is defined as one or more rapid movements of the hind paw directed at the injection site.

  • Data Analysis: Quantify the total number of scratching bouts during the observation period. Compare the mean number of scratches between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in scratching behavior in the this compound group indicates antipruritic efficacy.

Visualizing the Itch Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and the experimental process, the following diagrams are provided.

Itch_Signaling_Pathway cluster_skin Skin cluster_neuron Sensory Neuron Mast_Cell Mast Cell Histamine Histamine Mast_Cell->Histamine Release H1R H1 Receptor Histamine->H1R Signal_Transduction Signal Transduction (Gq/11 -> PLC -> IP3/DAG) H1R->Signal_Transduction Activation Sensory_Neuron Sensory Neuron Action_Potential Action Potential Propagation Signal_Transduction->Action_Potential Generation Spinal_Cord Spinal Cord Action_Potential->Spinal_Cord Brain Brain (Perception of Itch) Spinal_Cord->Brain This compound This compound This compound->H1R Blocks

Caption: Histamine-mediated itch signaling pathway and the point of intervention for this compound.

Experimental_Workflow Start Start: Acclimatization of Mice Habituation Habituation in Observation Chambers Start->Habituation Grouping Random Assignment to Treatment Groups Habituation->Grouping Treatment Administration of This compound or Vehicle Grouping->Treatment Induction Intradermal Histamine Injection Treatment->Induction Observation Video Recording of Scratching Behavior Induction->Observation Analysis Quantification and Statistical Analysis Observation->Analysis End End: Evaluation of Antipruritic Efficacy Analysis->End

Caption: Workflow for the validation of this compound in a histamine-induced pruritus model.

Conclusion

The validation of pruritus models with agents like this compound is a critical step in the development of novel antipruritic therapies. The data and protocols presented in this guide offer a framework for the objective comparison of this compound's performance. By utilizing standardized models and clearly defined endpoints, researchers can more effectively evaluate the potential of new and existing compounds to alleviate the burdensome symptom of itch. Further studies are warranted to expand upon these findings and explore the efficacy of this compound in non-histaminergic pruritus models.

References

The Evolving Landscape of Antipruritic Therapies: A Comparative Analysis of Tolpropamine and Novel Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of dermatological research and drug development, the management of pruritus, or itch, remains a significant challenge. For decades, first-generation antihistamines like tolpropamine have been a therapeutic mainstay. However, the advent of targeted novel antipruritics, including Janus kinase (JAK) inhibitors, interleukin (IL) antagonists, and protease-activated receptor 2 (PAR-2) inhibitors, has revolutionized treatment paradigms. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental validation of this compound against these innovative therapies, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Chronic pruritus is a debilitating symptom associated with numerous dermatological and systemic conditions. While older antihistamines such as this compound offer some relief, primarily through sedation and H1 receptor blockade, their efficacy is often limited, especially in non-histaminergic itch.[1] In contrast, novel antipruritics are designed to target specific molecular pathways central to the pathogenesis of itch, demonstrating significant improvements in efficacy and safety in recent clinical trials. This guide synthesizes available data to facilitate a comprehensive understanding of these advancements.

Mechanism of Action: A Shift from Broad to Targeted Inhibition

The therapeutic approach to pruritus has evolved from the broad-spectrum effects of first-generation antihistamines to the precision of modern targeted therapies.

This compound , as a first-generation H1-antihistamine, exerts its antipruritic effect by competitively inhibiting histamine H1 receptors. This action helps to suppress the wheal and flare response associated with histamine release. However, its efficacy is most pronounced in histamine-driven conditions like urticaria.[1][2] A significant component of its perceived antipruritic effect in other conditions is attributed to its sedative properties.[1]

Novel antipruritics target distinct signaling pathways implicated in the complex neurobiology of itch:

  • JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib): These agents modulate the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pruritogenic cytokines, including IL-4, IL-13, and IL-31.[3] By inhibiting this pathway, JAK inhibitors reduce both inflammation and the direct signaling of itch-mediating cytokines.[3][4]

  • Interleukin Antagonists (e.g., Dupilumab, Nemolizumab): These biologic therapies target specific cytokines or their receptors. Dupilumab blocks the shared receptor for IL-4 and IL-13, key drivers of type 2 inflammation, while nemolizumab targets the IL-31 receptor, a cytokine directly implicated in pruritus.[5][6][7]

  • PAR-2 Inhibitors: Protease-activated receptor 2 is a key mediator of non-histaminergic itch, activated by proteases released from mast cells and keratinocytes.[8][9] Inhibitors of this pathway are in development and show promise in preclinical and early clinical studies for conditions like atopic dermatitis.[10][11]

Comparative Efficacy: A Quantitative Overview

Direct comparative clinical trials between this compound and novel antipruritics are lacking in the published literature. This compound's clinical data is limited, with its efficacy often qualitatively assessed as part of the broader category of first-generation antihistamines. For conditions like atopic dermatitis, the efficacy of antihistamines is considered to be no better than placebo.[1]

The following tables summarize the efficacy data for novel antipruritics from recent clinical trials. Efficacy is often measured by the proportion of patients achieving a clinically meaningful reduction in itch, typically a 4-point or greater improvement on a Numerical Rating Scale (NRS) or Visual Analog Scale (VAS) for itch.

Table 1: Efficacy of JAK Inhibitors in Pruritus

Drug (Route)IndicationKey Efficacy EndpointTreatment GroupPlacebo/Vehicle GroupStudy Reference
Ruxolitinib 1.5% Cream Atopic Dermatitis≥4-point itch reduction (NRS) at Week 851.5%15.8%[12]
Delgocitinib Cream Chronic Hand Eczema≥4-point itch reduction (NRS) at Week 1648.4%17.9%[13]
Baricitinib 4mg (Oral) Atopic Dermatitis45% reduction in pruritus at Week 4--[14]
Tofacitinib (Oral) Atopic Dermatitis69.9% reduction in pruritus (duration 8-29 weeks)--[14]

Table 2: Efficacy of Biologics in Pruritus

Drug (Route)IndicationKey Efficacy EndpointTreatment GroupPlacebo GroupStudy Reference
Dupilumab Prurigo Nodularis≥4-point itch reduction (WI-NRS) at Week 2458.8%19.0%
Dupilumab Prurigo Nodularis≥4-point itch reduction (WI-NRS) at Week 1260%18%
Nemolizumab Atopic Dermatitis-42.8% mean change in pruritus VAS at Week 16-21.4%[6]
Nemolizumab Prurigo Nodularis≥4-point itch reduction (PP-NRS) at Week 1658.4%16.7%[15]

Table 3: Preclinical Efficacy of PAR-2 Inhibitors in Pruritus

Drug (Route)ModelKey Efficacy FindingStudy Reference
PZ-235 (Pepducin) Mouse model of atopic dermatitis51% reduction in itching caused by mast cell degranulation[11]
E6795 (Topical) Murine model of atopic dermatitisImproved pruritus[10]

Experimental Protocols

The evaluation of antipruritic efficacy relies on standardized and validated methodologies.

1. Induction of Experimental Pruritus:

  • Histamine-Induced Itch Model: This classic model is used to evaluate antihistaminergic activity.

    • Protocol: Intracutaneous injection of histamine dihydrochloride (e.g., 100 µg in 1 ml normal saline) into the forearm of healthy volunteers or patients.[16]

    • Assessment: Itch intensity is measured at regular intervals (e.g., every minute for 20 minutes) using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS). Itch duration is also recorded.[16] Pre-treatment with the investigational drug or vehicle is performed to assess efficacy.[16]

  • Cowhage-Induced Itch Model: This model is used to investigate non-histaminergic itch pathways, which are often more relevant to chronic pruritic diseases.[17]

    • Protocol: Application of cowhage spicules to the skin, which contain the protease mucunain that activates PAR2 and PAR4.

    • Assessment: Itch intensity is assessed continuously using a computer-assisted VAS (COVAS).[17]

2. Clinical Trial Assessment of Pruritus:

  • Primary Endpoint: The most common primary endpoint in clinical trials for antipruritics is the change in itch intensity from baseline.

  • Assessment Tools:

    • Visual Analog Scale (VAS): A 10 cm line where patients mark their itch intensity, with endpoints of "no itch" and "worst imaginable itch".[18][19][20][21][22] The score is the distance in centimeters from the "no itch" end.[22]

    • Numerical Rating Scale (NRS): Patients rate their itch on a scale of 0 to 10, where 0 is "no itch" and 10 is the "worst imaginable itch".[5][6] A reduction of ≥4 points is considered clinically meaningful.[23]

  • Study Design: Most pivotal trials are randomized, double-blind, and placebo-controlled to minimize bias.[6][24]

  • Patient Population: Trials enroll patients with a baseline itch intensity of a certain severity (e.g., WI-NRS ≥7) to ensure a measurable effect.[5]

Signaling Pathway and Experimental Workflow Diagrams

Tolpropamine_Mechanism_of_Action This compound Signaling Pathway Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Pruritus_Signal Pruritus Signal Ca_Release->Pruritus_Signal NF_kB_Activation NF-κB Activation PKC_Activation->NF_kB_Activation NF_kB_Activation->Pruritus_Signal

Caption: this compound blocks the histamine H1 receptor, inhibiting downstream signaling.

JAK_Inhibitor_Mechanism_of_Action JAK Inhibitor Signaling Pathway Cytokine Pruritogenic Cytokines (e.g., IL-4, IL-13, IL-31) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates JAK_Inhibitor JAK Inhibitor (e.g., Tofacitinib) JAK_Inhibitor->JAK Inhibits STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription of Pro-inflammatory and Pruritic Mediators Nucleus->Gene_Transcription Modulates Pruritus_Signal Pruritus Signal Gene_Transcription->Pruritus_Signal

Caption: JAK inhibitors block the JAK-STAT pathway, reducing cytokine-mediated itch.

Biologic_Mechanism_of_Action Biologic (IL Antagonist) Signaling Pathway cluster_dupilumab Dupilumab cluster_nemolizumab Nemolizumab IL4_13 IL-4 / IL-13 IL4R IL-4Rα IL4_13->IL4R Downstream_Dupilumab Downstream Signaling (JAK-STAT) IL4R->Downstream_Dupilumab Dupilumab Dupilumab Dupilumab->IL4R Blocks Pruritus_Signal Pruritus Signal Downstream_Dupilumab->Pruritus_Signal IL31 IL-31 IL31R IL-31Rα IL31->IL31R Downstream_Nemolizumab Downstream Signaling (JAK-STAT) IL31R->Downstream_Nemolizumab Nemolizumab Nemolizumab Nemolizumab->IL31R Blocks Downstream_Nemolizumab->Pruritus_Signal

Caption: Biologics like Dupilumab and Nemolizumab block specific cytokine receptors.

PAR2_Inhibitor_Mechanism_of_Action PAR-2 Inhibitor Signaling Pathway Protease Proteases (e.g., Tryptase) PAR2 PAR-2 Protease->PAR2 Activates G_Protein G Protein Signaling PAR2->G_Protein PAR2_Inhibitor PAR-2 Inhibitor PAR2_Inhibitor->PAR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., TRPV1 sensitization) G_Protein->Downstream_Signaling Pruritus_Signal Pruritus Signal Downstream_Signaling->Pruritus_Signal

Caption: PAR-2 inhibitors block the activation of PAR-2 by proteases.

Experimental_Workflow General Experimental Workflow for Antipruritic Efficacy Patient_Recruitment Patient Recruitment (Defined Pruritic Condition & Baseline Itch Severity) Randomization Randomization Patient_Recruitment->Randomization Treatment_Arm Treatment Arm (Investigational Drug) Randomization->Treatment_Arm Placebo_Arm Placebo/Vehicle Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12-24 weeks) Treatment_Arm->Treatment_Period Placebo_Arm->Treatment_Period Itch_Assessment Pruritus Assessment (VAS/NRS at baseline and follow-up visits) Treatment_Period->Itch_Assessment Data_Analysis Data Analysis (Comparison of itch reduction between arms) Itch_Assessment->Data_Analysis

Caption: A typical workflow for clinical trials evaluating antipruritic drugs.

Conclusion

The treatment of pruritus is undergoing a significant transformation, moving away from the limited efficacy of older, non-specific agents like this compound towards highly targeted and effective novel therapies. While first-generation antihistamines may still have a role in managing histamine-mediated itch, the superior efficacy of JAK inhibitors and biologics in treating chronic pruritus associated with conditions like atopic dermatitis and prurigo nodularis is evident from recent clinical data. The development of PAR-2 inhibitors and other novel mechanisms holds further promise for patients suffering from intractable itch. For researchers and drug development professionals, understanding the distinct mechanisms of action and the robust clinical trial data supporting these new agents is paramount to advancing the field and improving patient outcomes.

References

A Comparative Pharmacological Assessment of Tolpropamine and Other Histamine H1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cross-study comparison of the pharmacological data for Tolpropamine, a first-generation antihistamine, with a selection of first and second-generation antihistamines. This guide is intended for researchers, scientists, and drug development professionals to provide a comparative overview of their pharmacological profiles.

Introduction

This compound is a first-generation antihistamine with anticholinergic properties, primarily used as an antipruritic.[1] As with many older antihistamines, publicly available, detailed quantitative pharmacological data is scarce. This guide provides a comparative analysis of this compound's expected pharmacological profile, based on its classification, against experimentally determined data for other prominent first and second-generation antihistamines. The comparators include the first-generation antihistamine Diphenhydramine and the second-generation antihistamines Cetirizine, Levocetirizine, and Loratadine.

The primary mechanism of action for H1 antihistamines is the blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR). Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium, which mediates allergic and inflammatory responses.[2]

Pharmacological Data Comparison

The following tables summarize the available quantitative data for selected comparator antihistamines.

Table 1: Histamine H1 Receptor Binding Affinities
CompoundClassReceptorKi (nM)OrganismReference
This compound First-GenerationHuman Histamine H1Data Not Available--
Diphenhydramine First-GenerationHuman Histamine H116Human(Various Sources)
Cetirizine Second-GenerationHuman Histamine H16Human(Various Sources)
Levocetirizine Second-GenerationHuman Histamine H13Human(Various Sources)
Loratadine Second-GenerationHuman Histamine H137Human(Various Sources)
Table 2: Muscarinic Receptor Binding Affinities
CompoundClassReceptor SubtypeKi (nM)OrganismReference
This compound First-GenerationMuscarinic (various)Data Not Available--
Diphenhydramine First-GenerationM1, M2, M3, M4, M520-200Human/Rat(Various Sources)
Cetirizine Second-GenerationM1, M2, M3, M4, M5>10,000Human/Rat(Various Sources)
Levocetirizine Second-GenerationMuscarinic (various)>10,000Human(Various Sources)
Loratadine Second-GenerationMuscarinic (various)>10,000Human(Various Sources)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized signaling pathway for H1 receptor antagonists and a typical experimental workflow for determining receptor binding affinity.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Activates Response Cellular Response (Allergic/Inflammatory) Ca_release->Response PKC->Response

Caption: Generalized Histamine H1 Receptor Signaling Pathway.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with H1 Receptors) Total_Binding Total Binding: Membranes + Radioligand Membrane_Prep->Total_Binding Nonspecific_Binding Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->Nonspecific_Binding Competitive_Binding Competitive Binding: Membranes + Radioligand + Test Compound Membrane_Prep->Competitive_Binding Radioligand_Prep Radioligand Preparation (e.g., [³H]-mepyramine) Radioligand_Prep->Total_Binding Radioligand_Prep->Nonspecific_Binding Radioligand_Prep->Competitive_Binding Compound_Prep Test Compound Dilution (this compound/Comparator) Compound_Prep->Competitive_Binding Filtration Rapid Filtration (Separates bound from free) Total_Binding->Filtration Nonspecific_Binding->Filtration Competitive_Binding->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation IC50 Calculate IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff equation) IC50->Ki

Caption: Experimental Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound to the histamine H1 receptor.

1. Materials:

  • HEK293 cells transiently or stably expressing the human histamine H1 receptor.
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.
  • Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).
  • Unlabeled Ligand for Nonspecific Binding: Mianserin or another suitable H1 antagonist.
  • Test Compounds: this compound and comparator drugs.
  • 96-well microplates.
  • Glass fiber filters (e.g., Whatman GF/B).
  • Scintillation fluid and counter.

2. Membrane Preparation:

  • Culture and harvest cells expressing the H1 receptor.
  • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
  • Wash the membrane pellet and resuspend in assay buffer.
  • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

3. Assay Procedure:

  • Prepare serial dilutions of the test compounds.
  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Membranes, [³H]-mepyramine (at a concentration near its Kd), and assay buffer.
  • Nonspecific Binding: Membranes, [³H]-mepyramine, and a high concentration of unlabeled mianserin (e.g., 10 µM).
  • Competitive Binding: Membranes, [³H]-mepyramine, and varying concentrations of the test compound.
  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

4. Separation and Counting:

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the nonspecific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for H1 Receptor Antagonists

This protocol outlines a functional assay to measure the ability of a compound to antagonize histamine-induced calcium mobilization.[3][4]

1. Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.
  • Culture medium (e.g., DMEM with 10% FBS).
  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
  • Probenecid (to prevent dye leakage).
  • Histamine (agonist).
  • Test compounds (antagonists).
  • Black, clear-bottom 96-well microplates.
  • Fluorescence microplate reader with automated injection capabilities.

2. Cell Preparation:

  • Seed the H1 receptor-expressing cells into 96-well plates and culture overnight to form a confluent monolayer.

3. Dye Loading:

  • Prepare a loading solution containing the calcium-sensitive dye and probenecid in assay buffer.
  • Remove the culture medium from the cells and add the dye loading solution.
  • Incubate the plate for 60 minutes at 37°C in the dark.
  • Wash the cells with assay buffer to remove excess dye.

4. Assay Procedure (Antagonist Mode):

  • Prepare serial dilutions of the test compounds.
  • Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
  • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.
  • Inject a fixed concentration of histamine (typically the EC80 concentration) into the wells.
  • Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.
  • Calculate the percentage of inhibition of the histamine response by the test compound.
  • Plot the percentage of inhibition against the logarithm of the test compound concentration.
  • Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal agonist response, using non-linear regression analysis.

Conclusion

This compound, as a first-generation antihistamine, is expected to exhibit affinity for both histamine H1 and muscarinic receptors. This profile contrasts with second-generation antihistamines, which are designed for high selectivity for the H1 receptor, thereby reducing the incidence of anticholinergic side effects. The provided data for comparator drugs illustrates this key difference. While a direct quantitative comparison with this compound is hampered by the lack of available data, this guide offers a framework for understanding its likely pharmacological properties within the broader context of H1 receptor antagonists. The detailed experimental protocols provide a basis for any future in-vitro characterization of this compound or other novel antihistaminic compounds.

References

Head-to-head comparison of Tolpropamine and diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

Disclaimer: The following guide provides a detailed comparison of Tolpropamine and diphenhydramine. It is important to note that publicly available pharmacological data and experimental studies on this compound are extremely limited. As a result, a direct, data-driven head-to-head comparison is not entirely possible at this time. This document summarizes the extensive information available for diphenhydramine and contrasts it with the known properties of this compound, highlighting the significant gaps in the scientific literature for the latter.

Overview

Diphenhydramine is a well-characterized first-generation ethanolamine antihistamine with potent antihistaminic, anticholinergic, and sedative properties. It is widely available over-the-counter and is used for the treatment of allergies, insomnia, and motion sickness. Its mechanism of action and pharmacological profile have been extensively studied.

This compound is classified as a first-generation alkylamine antihistamine with anticholinergic properties, primarily used as a topical antipruritic.[1] Information regarding its specific pharmacological characteristics, such as receptor binding affinities, potency, and clinical efficacy, is scarce in published scientific literature.

Mechanism of Action

Both diphenhydramine and this compound are understood to act as antagonists or inverse agonists at the histamine H1 receptor. By blocking the effects of histamine, they suppress the allergic response, which includes symptoms like itching, vasodilation, and increased capillary permeability.[2]

Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine. H1 antihistamines block this pathway by preventing histamine from binding to its receptor.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_Effects Physiological Effects (Allergic Response) Ca_release->Physiological_Effects PKC->Physiological_Effects Antihistamine Antihistamine (Diphenhydramine/ This compound) Antihistamine->H1R blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Pharmacological Profile: A Data-Driven Comparison (Diphenhydramine)

Due to the lack of quantitative data for this compound, this section focuses on the well-documented pharmacological profile of diphenhydramine.

ParameterDiphenhydramineThis compound
Drug Class First-generation ethanolamine antihistamineFirst-generation alkylamine antihistamine
Primary Mechanism Histamine H1 receptor antagonist/inverse agonistHistamine H1 receptor antagonist
Anticholinergic Activity PotentPresent, but potency is not quantified
Sedative Effects StrongExpected due to its classification, but not clinically quantified
Receptor Binding Affinity (Ki) H1: High (Data varies across studies)Not available
M1-M5 (muscarinic): Moderate to highNot available
Clinical Uses Allergic reactions, insomnia, motion sickness, antiemeticTopical antipruritic

Experimental Protocols

Detailed experimental protocols for this compound are not available in the literature. Below is a general protocol for a standard in vitro assay used to characterize the binding of a compound to the histamine H1 receptor.

Histamine H1 Receptor Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound or diphenhydramine) for the histamine H1 receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293 cells expressing H1R) Membrane_Prep 2. Membrane Preparation (Homogenization & Centrifugation) Cell_Culture->Membrane_Prep Incubation 4. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagents 3. Reagent Preparation (Radioligand, Test Compound, Buffer) Reagents->Incubation Filtration 5. Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation IC50 7. IC50 Determination (Competition binding curve) Scintillation->IC50 Ki 8. Ki Calculation (Cheng-Prusoff equation) IC50->Ki

Caption: Workflow for a Histamine H1 Receptor Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor are cultured.

    • Cells are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

  • Binding Assay:

    • Cell membranes are incubated with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine).

    • Increasing concentrations of the unlabeled test compound (diphenhydramine or this compound) are added to compete with the radioligand for binding to the H1 receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 receptor antagonist.

    • The incubation is carried out at a specific temperature for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki value (the equilibrium dissociation constant for the test compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Side Effect Profile

Diphenhydramine: As a first-generation antihistamine that readily crosses the blood-brain barrier, diphenhydramine is associated with a range of central nervous system (CNS) and anticholinergic side effects:

  • Common: Drowsiness, dizziness, impaired coordination, dry mouth, blurred vision, urinary retention.

  • Less Common: Excitement (especially in children), confusion, tachycardia.

This compound: Specific side effect data for this compound is not available. However, as a first-generation antihistamine, it is reasonable to presume a similar potential for sedative and anticholinergic side effects, particularly if used systemically rather than topically.

Conclusion

Diphenhydramine is a thoroughly investigated first-generation antihistamine with a well-established pharmacological profile, including its potent H1-antihistaminic, anticholinergic, and sedative effects. In stark contrast, this compound remains a poorly characterized compound in the public domain. While it is classified as a first-generation antihistamine with anticholinergic properties, the lack of quantitative data on its receptor binding, potency, and clinical effects prevents a meaningful and direct comparison with diphenhydramine.

Further research, including in vitro receptor binding studies, preclinical models of allergic inflammation, and well-controlled clinical trials, is necessary to elucidate the detailed pharmacological profile of this compound and to accurately assess its therapeutic potential and safety relative to other antihistamines like diphenhydramine. Without such data, any direct comparison remains speculative and is based solely on its classification within the broader group of first-generation antihistamines.

References

Comprehensive Analysis of Tolpropamine's Correlated In Vitro and In Vivo Activity Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

Tolpropamine is recognized as an H1-antihistamine.[1][2] Its primary documented use is as a topical agent to relieve itching.[1][3] However, beyond this general classification, the scientific literature accessible through public databases lacks in-depth studies that would allow for a comprehensive comparison guide as requested.

For a meaningful in vitro and in vivo correlation (IVIVC), specific data points are essential. IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form, such as drug release rate, and a relevant in vivo response, like plasma drug concentration.[4] Establishing a robust IVIVC is a critical component of modern drug development, as it can serve as a surrogate for in vivo bioavailability studies and support biowaivers.[5]

The development of such a correlation involves several key steps:

  • In Vitro Characterization: This typically involves dissolution studies to measure the rate and extent of drug release from its formulation under controlled laboratory conditions.

  • In Vivo Studies: These studies, often conducted in animal models or human subjects, measure the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion.

  • Correlation Modeling: Mathematical models are then used to establish a relationship between the in vitro dissolution data and the in vivo pharmacokinetic data.

Unfortunately, specific studies detailing these aspects for this compound are not present in the surveyed literature. There are no readily available publications that provide the necessary quantitative data, such as dissolution profiles, plasma concentration curves, or comparative efficacy studies against other antipruritic agents. Without this foundational data, it is not possible to construct the requested comparison tables, detail experimental protocols, or generate meaningful visualizations of its activity pathways.

While the general principles of antihistamine action are understood, the specific nuances of this compound's activity, its potency relative to alternatives, and the direct correlation of its laboratory performance with its clinical efficacy remain undocumented in the accessible scientific domain. Researchers and drug development professionals seeking this information would likely need to consult proprietary industry data or conduct new preclinical and clinical studies to generate the necessary evidence.

References

A Comparative Guide to Validated Analytical Methods for Tolpropamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) like Tolpropamine hydrochloride is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of suitable analytical methods for the determination of this compound hydrochloride in various matrices, including bulk drug and pharmaceutical formulations. While specific validated methods for this compound hydrochloride are not extensively documented in publicly available literature, this guide draws upon established analytical methodologies for structurally similar compounds, such as tricyclic antidepressants, to provide a robust framework for method development and validation.[1][2][3][4][5]

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The performance of each method is objectively compared, with supporting data presented in clear, structured tables. Detailed experimental protocols are provided to serve as a practical starting point for laboratory implementation.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, available instrumentation, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC-UV) is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, robustness, and high resolving power.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent selectivity and sensitivity, particularly for volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like this compound to improve their chromatographic properties.[3][6]

Spectrophotometry provides a simpler and more cost-effective approach, suitable for the quantification of the pure drug substance where high sensitivity is not a primary requirement.[7][8]

The following tables summarize the typical performance characteristics of these analytical methods, based on data from analogous compounds.

Data Presentation: Performance Metrics of Analytical Techniques

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Validation ParameterTypical Performance
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Validation ParameterTypical Performance
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.01 - 0.5 µg/mL
Limit of Quantification (LOQ)0.05 - 1.5 µg/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)≤ 5.0%

Table 3: UV-Visible Spectrophotometry

Validation ParameterTypical Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.5 - 2.0 µg/mL
Limit of Quantification (LOQ)1.5 - 6.0 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)≤ 2.0%

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are intended as a guide and may require optimization for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound hydrochloride in bulk drug and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a ratio of 60:40 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of this compound hydrochloride reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 5-100 µg/mL.

  • Sample Preparation (for Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to 10 mg of this compound hydrochloride to a 100 mL volumetric flask.

    • Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

  • Validation Procedure:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound hydrochloride at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision: Assess repeatability by analyzing six replicate preparations of the same sample. Evaluate intermediate precision by having the analysis performed by a different analyst on a different day.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly selective and sensitive for the determination of this compound hydrochloride, particularly in complex matrices.

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample solution, add an internal standard.

    • Adjust the pH to alkaline (e.g., pH 10) with a suitable base (e.g., sodium hydroxide).

    • Extract the this compound free base with an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a volatile derivative.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound and the internal standard.

  • Validation Procedure:

    • Follow a similar validation strategy as for the HPLC method, adapting the procedures for GC-MS analysis.

UV-Visible Spectrophotometric Method

This is a simple and rapid method for the quantification of this compound hydrochloride in bulk form.

  • Methodology:

    • Prepare a stock solution of this compound hydrochloride (e.g., 100 µg/mL) in a suitable solvent (e.g., 0.1 M Hydrochloric Acid).

    • Prepare a series of standard solutions in the range of 2-20 µg/mL by diluting the stock solution.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax), which should be determined by scanning a solution of this compound hydrochloride over the UV range (e.g., 200-400 nm).

    • Prepare the sample solution in the same solvent and at a concentration that falls within the calibration range.

    • Measure the absorbance of the sample solution and calculate the concentration using the calibration curve.

  • Validation Procedure:

    • Linearity: Plot the absorbance of the standard solutions against their concentrations to establish the calibration curve.

    • Accuracy: Perform recovery studies by adding known amounts of the pure drug to a pre-analyzed sample solution.

    • Precision: Determine the repeatability by measuring the absorbance of multiple aliquots of a single sample solution.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound hydrochloride.

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantification (LOQ) G->H I Robustness H->I J System Suitability I->J K Validation Report J->K G cluster_0 Decision Tree for Method Selection Start High Sensitivity & Specificity Required? GCMS_LCMS GC-MS or LC-MS/MS Start->GCMS_LCMS Yes Complex_Matrix Complex Sample Matrix? Start->Complex_Matrix No HPLC HPLC-UV Spectro Spectrophotometry Complex_Matrix->HPLC Yes Complex_Matrix->Spectro No

References

Comparative Analysis of Tolpropamine and Other First-Generation Antihistamines at the Histamine H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding kinetics of Tolpropamine and other selected first-generation antihistamines. Due to the limited availability of specific binding kinetics data for this compound in publicly accessible literature, this guide presents data for structurally and functionally similar first-generation antihistamines to offer a relevant comparative context. The primary focus is on the histamine H1 receptor (H1R), the principal target for this class of drugs.

This compound is a first-generation antihistamine and anticholinergic agent utilized for its antipruritic properties.[1] Like other drugs in its class, it exerts its therapeutic effects by acting as an inverse agonist at the H1 receptor, thereby blocking the actions of histamine.[2][3] Understanding the receptor binding kinetics—including affinity (Ki, Kd), association rate (kon), and dissociation rate (koff)—is crucial for elucidating the pharmacological profile and duration of action of these drugs.[4]

Comparative Receptor Binding Affinity

CompoundReceptorLigandK_i_ (nM)OrganismSource
DiphenhydramineHistamine H1[³H]mepyramine16Guinea Pig Brain(Toll, 1995)
ChlorpheniramineHistamine H1[³H]mepyramine3.2Guinea Pig Brain(Toll, 1995)
This compoundHistamine H1Data not available

Note: Lower K_i_ values indicate higher binding affinity.

Histamine H1 Receptor Signaling Pathway

First-generation antihistamines act as inverse agonists at the H1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the H1 receptor couples to Gq/11, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the downstream effects of histamine. By stabilizing the inactive state of the H1 receptor, antihistamines prevent this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound (Antagonist) This compound->H1R Inhibits Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Inflammation) Ca_release->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The determination of receptor binding kinetics is typically achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay using the filtration method, which is a standard procedure for characterizing the interaction of unlabeled ligands with their target receptors.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain).

  • Radioligand: A radioactively labeled ligand that binds to the H1 receptor with high affinity and specificity, such as [³H]mepyramine.

  • Test Compound: Unlabeled this compound or other competing ligands.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid .

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Assay Setup:

    • Perform the assay in duplicate or triplicate in microtiter plates or individual tubes.

    • Total Binding: Add assay buffer, a known concentration of [³H]mepyramine, and the membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]mepyramine, a high concentration of a known unlabeled H1 antagonist (e.g., mianserin) to saturate the receptors, and the membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]mepyramine, varying concentrations of the test compound (this compound), and the membrane preparation.

  • Incubation:

    • Incubate the assay plates at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand (which passes through).

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Receptor Membrane Preparation Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Reagent_Prep 2. Reagent Preparation (Radioligand, Buffers, Test Compound) Reagent_Prep->Assay_Setup Incubation 4. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 5. Rapid Filtration and Washing Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Data_Processing 7. Data Processing (Calculate Specific Binding) Counting->Data_Processing Analysis 8. IC50 and Ki Determination Data_Processing->Analysis

Radioligand Binding Assay Workflow

Conclusion

While direct comparative binding kinetics data for this compound remains elusive in the current literature, this guide provides a framework for understanding its expected pharmacological behavior based on data from analogous first-generation antihistamines. The provided experimental protocol offers a detailed methodology for researchers to determine these crucial parameters, enabling a more direct and quantitative comparison in future studies. Such data is essential for a comprehensive understanding of the structure-activity relationships and for the development of novel therapeutics with optimized efficacy and safety profiles.

References

Benchmarking Tolpropamine Against the Evolving Landscape of Antipruritic Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tolpropamine, a first-generation antihistamine, against a selection of current and novel antipruritic drugs. While direct comparative clinical trial data for this compound is scarce, this guide aims to benchmark its known properties against the mechanisms and performance of modern therapeutics, offering a perspective on the advancement of antipruritic drug development. The comparison focuses on mechanism of action, available efficacy data, and the experimental protocols used to evaluate these agents.

Introduction: The Shifting Paradigm in Pruritus Treatment

Pruritus, or itch, is a complex and often debilitating symptom associated with a wide range of dermatological, systemic, and neurological disorders. For decades, the mainstay of treatment has been antihistamines, operating on the principle of blocking the H1 receptor. This compound, a first-generation H1-antihistamine and anticholinergic agent, falls into this category. However, the understanding of pruritus has evolved significantly, recognizing that histamine is not the sole mediator of itch. This has led to the development of targeted therapies that address a broader spectrum of itch signaling pathways, offering improved efficacy for many patients.

This guide will compare this compound to a representative selection of these modern antipruritic drugs, each with a distinct mechanism of action:

  • Ruxolitinib: A topical Janus kinase (JAK) inhibitor.

  • Nemolizumab: A monoclonal antibody targeting the Interleukin-31 (IL-31) receptor.

  • Nalfurafine: An oral kappa-opioid receptor agonist.

  • Crisaborole: A topical phosphodiesterase 4 (PDE4) inhibitor.

Comparative Analysis of Antipruritic Drugs

The following tables summarize the key characteristics and available efficacy data for this compound and the selected modern antipruritic agents.

Table 1: Mechanism of Action and Administration
DrugDrug ClassMechanism of ActionRoute of Administration
This compound First-Generation AntihistamineCompetitive antagonist of the histamine H1 receptor; also possesses anticholinergic properties.Topical
Ruxolitinib Janus Kinase (JAK) InhibitorInhibits JAK1 and JAK2, key components of the JAK-STAT signaling pathway, which is activated by multiple pruritogenic cytokines, including IL-4, IL-13, and IL-31.[1][2][3]Topical
Nemolizumab Monoclonal AntibodyBinds to and inhibits the Interleukin-31 receptor A (IL-31RA), preventing the signaling of IL-31, a key cytokine involved in the pathogenesis of pruritus.[4][5][6]Subcutaneous Injection
Nalfurafine Kappa-Opioid Receptor AgonistSelectively activates kappa-opioid receptors, which are involved in the modulation of itch sensation in the central and peripheral nervous systems.[7][8][9]Oral
Crisaborole Phosphodiesterase 4 (PDE4) InhibitorInhibits phosphodiesterase 4, leading to increased intracellular cyclic AMP (cAMP) levels, which in turn reduces the production of pro-inflammatory cytokines.Topical
Table 2: Comparative Efficacy Data in Pruritus
DrugIndication StudiedKey Efficacy EndpointClinical Trial Results
This compound PruritusNot available from recent, robust clinical trials.Efficacy is inferred from its classification as an antihistamine, but specific quantitative data from controlled trials is lacking.
Ruxolitinib (1.5% cream) Atopic Dermatitis≥4-point improvement in itch Numerical Rating Scale (NRS) score at Week 8.[10]51.5% of patients achieved a ≥4-point improvement in itch NRS vs. 15.8% with vehicle.[10]
Nemolizumab Prurigo Nodularis≥4-point improvement in Peak Pruritus Numerical Rating Scale (PP-NRS) score at Week 16.[4][11]58.4% of patients achieved the primary endpoint vs. 16.7% with placebo.[4]
Nalfurafine (5 µg) Uremic PruritusMean decrease in Visual Analogue Scale (VAS) for pruritus from baseline.[8][9][12]Mean decrease of 22 mm from baseline vs. 13 mm with placebo over 2 weeks.[9][12]
Crisaborole (2% ointment) Atopic DermatitisImprovement in pruritus severity score (≥1-grade improvement from baseline on a 4-point scale) at Day 6.[13]56.6% of patients experienced early improvement in pruritus vs. 39.5% with vehicle.[13]

Signaling Pathways in Pruritus

The following diagrams illustrate the signaling pathways targeted by the compared antipruritic drugs.

Histamine_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC activates This compound This compound This compound->H1R blocks IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Activation Neuronal Activation (Itch Signal) Ca_release->Neuronal_Activation

This compound's Mechanism of Action

JAK_STAT_Pathway Cytokine Pruritogenic Cytokines (IL-4, IL-13, IL-31) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK inhibits STAT_P pSTAT (dimerization) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Gene_Expression Gene Expression (Pro-inflammatory & Pruritogenic Mediators) Nucleus->Gene_Expression

Ruxolitinib's Mechanism of Action

IL31_Pathway IL31 Interleukin-31 (IL-31) IL31R IL-31 Receptor A (IL-31RA) IL31->IL31R JAK_STAT JAK/STAT Pathway IL31R->JAK_STAT activates Nemolizumab Nemolizumab Nemolizumab->IL31R blocks Neuronal_Activation Neuronal Activation (Itch Signal) JAK_STAT->Neuronal_Activation

Nemolizumab's Mechanism of Action

Opioid_Pathway cluster_mu Mu-Opioid Receptor (MOR) Pathway cluster_kappa Kappa-Opioid Receptor (KOR) Pathway MOR Mu-Opioid Receptor MOR_activation MOR Activation MOR->MOR_activation Itch_Signal_MOR Itch Signal Generation MOR_activation->Itch_Signal_MOR KOR Kappa-Opioid Receptor KOR_activation KOR Activation KOR->KOR_activation Nalfurafine Nalfurafine Nalfurafine->KOR activates Itch_Inhibition Inhibition of Itch Signal KOR_activation->Itch_Inhibition

Nalfurafine's Mechanism of Action

Experimental Protocols

The evaluation of antipruritic drugs relies on a variety of preclinical and clinical models. Below are detailed methodologies for key experiments cited in the development of modern antipruritic agents.

Preclinical Models of Pruritus
  • Histamine-Induced Itch Model:

    • Objective: To assess the efficacy of an antipruritic agent against histamine-mediated itch.

    • Methodology: A solution of histamine is injected intradermally into the skin of a test subject (e.g., the forearm of a human volunteer or the neck of a mouse). The subject's scratching response is then observed and quantified. For human studies, this is often done using a Visual Analogue Scale (VAS) or a Numerical Rating Scale (NRS) where the subject rates the intensity of the itch over time. In animal models, the number of scratches directed at the injection site is counted. The test compound is typically applied topically or administered systemically prior to the histamine challenge, and the reduction in itch intensity or scratching behavior is compared to a vehicle control.[14][15]

  • Cowhage-Induced Itch Model:

    • Objective: To evaluate the efficacy of an antipruritic agent against non-histaminergic itch. Cowhage spicules activate protease-activated receptor 2 (PAR2).

    • Methodology: A specified number of cowhage spicules are applied to a defined area of the skin. The resulting itch sensation is rated by the subject over a period of time using a VAS or NRS. The test compound is administered before the cowhage application, and the reduction in itch scores is compared to a placebo. This model is particularly useful for evaluating drugs that target pathways other than the histamine H1 receptor.[16]

Clinical Trial Protocols for Modern Antipruritic Drugs

The following outlines the general design of Phase 3 clinical trials for the selected modern antipruritic drugs.

  • Ruxolitinib (TRuE-AD1 and TRuE-AD2 Trials):

    • Study Design: Two identical, randomized, double-blind, vehicle-controlled Phase 3 studies.[10]

    • Patient Population: Patients aged ≥12 years with atopic dermatitis for at least 2 years, an Investigator's Global Assessment (IGA) score of 2 or 3, and affected body surface area of 3% to 20%.

    • Intervention: Patients were randomized to apply 1.5% ruxolitinib cream, 0.75% ruxolitinib cream, or vehicle twice daily for 8 weeks.

    • Primary Endpoint: The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline at week 8.

    • Key Secondary (Pruritus) Endpoint: The proportion of patients with a ≥4-point improvement from baseline in the itch NRS.[10]

  • Nemolizumab (OLYMPIA 1 Trial):

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[4][17]

    • Patient Population: Adults with moderate to severe prurigo nodularis for at least 6 months, with ≥20 nodules, an IGA score of ≥3, and a weekly average Peak Pruritus Numerical Rating Scale (PP-NRS) score of ≥7.[4]

    • Intervention: Patients were randomized (2:1) to receive subcutaneous nemolizumab (30 mg or 60 mg based on body weight) or placebo every 4 weeks for 24 weeks.[4]

    • Primary Endpoints: The proportion of patients with a ≥4-point improvement from baseline in the weekly average PP-NRS at week 16, and the proportion of patients achieving an IGA score of 0 or 1 with a ≥2-grade improvement from baseline at week 16.[17]

  • Nalfurafine (Japanese Phase 3 Trial):

    • Study Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled study.[8][9][12]

    • Patient Population: Hemodialysis patients with uremic pruritus resistant to conventional treatments, including antihistamines.[9][12]

    • Intervention: Patients were randomized to receive 2.5 µg or 5 µg of oral nalfurafine, or placebo, daily for 2 weeks.[9][12]

    • Primary Endpoint: The mean decrease in the pruritus VAS from baseline.[8][9][12]

  • Crisaborole (AD-301 and AD-302 Trials):

    • Study Design: Two identically designed, multicenter, randomized, double-blind, vehicle-controlled Phase 3 studies.[1][14][18]

    • Patient Population: Patients aged ≥2 years with mild to moderate atopic dermatitis, defined by an IGA score of 2 (mild) or 3 (moderate).[14]

    • Intervention: Patients were randomized (2:1) to apply 2% crisaborole ointment or vehicle twice daily for 28 days.[13]

    • Primary Endpoint: The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with a ≥2-grade improvement from baseline at day 29.[13]

    • Secondary Pruritus Endpoint: Time to improvement in pruritus and the proportion of patients with early improvement in pruritus.[13]

Conclusion

The landscape of antipruritic drug development has undergone a significant transformation. While first-generation antihistamines like this compound represented an important early approach to managing histamine-mediated itch, their utility is limited in the many forms of pruritus where histamine is not the primary driver. The development of targeted therapies such as JAK inhibitors (ruxolitinib), IL-31 pathway inhibitors (nemolizumab), kappa-opioid receptor agonists (nalfurafine), and PDE4 inhibitors (crisaborole) demonstrates a more nuanced understanding of the complex signaling pathways underlying pruritus. These newer agents have shown significant efficacy in well-controlled clinical trials for specific patient populations with moderate to severe pruritus.

For researchers and drug development professionals, the evolution from broad-acting agents like this compound to highly specific immunomodulators and neuro-modulators underscores the importance of identifying and validating novel targets in the intricate network of itch signaling. Future research will likely focus on further dissecting the heterogeneity of pruritus to enable a more personalized approach to treatment.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Tolpropamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tolpropamine, a diarylmethane antihistamine. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.

I. This compound: Chemical and Physical Properties

A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the key characteristics of this compound.

PropertyValue
Molecular Formula C₁₈H₂₃N
Molecular Weight 253.38 g/mol
CAS Number 5632-44-0
Appearance Not specified (Assumed to be solid or liquid)
Solubility Data not readily available
Synonyms N,N-dimethyl-3-phenyl-3-(p-tolyl)propylamine

II. Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to handle this compound with appropriate safety measures to prevent accidental exposure or release.

Personal Protective Equipment (PPE): Based on general safety data sheets for similar chemical compounds, the following PPE should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Handling Precautions:

  • Avoid generating dust or aerosols.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Prevent contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

III. Step-by-Step Disposal Protocol

The disposal of this compound, like any pharmaceutical waste, is governed by strict regulations to protect public health and the environment.[1][2] The following protocol is based on general best practices for pharmaceutical waste disposal and should be adapted to comply with all applicable federal, state, and local regulations.[1][2][3]

Step 1: Waste Identification and Classification

  • Determine if this compound is a hazardous waste. This determination is crucial and should be made in accordance with the Resource Conservation and Recovery Act (RCRA) and any state-specific regulations.[2] While specific data for this compound is not available, it is prudent to handle it as a potentially hazardous waste unless confirmed otherwise by a certified safety professional or through appropriate analytical testing.

  • Check for specific listings. Consult the EPA's P and U lists of hazardous wastes to see if this compound or its formulations are explicitly listed.[4]

  • Do not mix with other waste streams. Keep this compound waste separate from non-hazardous and other types of chemical waste to ensure proper disposal.

Step 2: Containerization and Labeling

  • Select an appropriate container. Use a container that is compatible with this compound, in good condition, and can be securely sealed.[5] For liquid formulations, ensure the container is leak-proof.

  • Label the container clearly. The label must include the words "Hazardous Waste" (if applicable), the name "this compound," and a clear description of the contents (e.g., "this compound, solid" or "this compound in solution").[5]

Step 3: On-Site Accumulation and Storage

  • Designate a storage area. Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Follow accumulation time limits. Be aware of and adhere to the time limits for storing hazardous waste on-site as specified by the EPA and your state's environmental agency.

Step 4: Arrange for Professional Disposal

  • Engage a licensed hazardous waste disposal company. Do not attempt to dispose of this compound in the regular trash or by pouring it down the drain.[3] Improper disposal can lead to environmental contamination and significant legal penalties.

  • Provide necessary documentation. The disposal company will require a Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, provide all known chemical and safety information.

  • Ensure proper transportation. The waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[4]

Step 5: Record Keeping

  • Maintain detailed records. Keep meticulous records of the amount of this compound waste generated, the date of generation, the containerization date, and the date it was sent for disposal. Retain all manifests and certificates of disposal provided by the waste management company.[4]

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tolpropamine_Disposal_Workflow cluster_pre_disposal Pre-Disposal cluster_disposal_protocol Disposal Protocol cluster_final_disposition Final Disposition A Assess Hazards & Don PPE B Handle this compound in Ventilated Area A->B C Classify Waste (Hazardous/Non-Hazardous) B->C D Segregate and Containerize in Labeled Container C->D E Store in Designated Accumulation Area D->E F Arrange for Licensed Waste Disposal Service E->F G Complete Manifests & Maintain Records F->G H Transport to Permitted TSDF G->H I Incineration or Other Approved Treatment H->I

Caption: Logical workflow for the safe disposal of this compound.

V. Regulatory Overview

The disposal of pharmaceutical waste is regulated by several federal agencies:

  • Environmental Protection Agency (EPA): Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] The EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[6]

  • Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances. While this compound is not currently listed as a controlled substance, it is important to be aware of DEA regulations for other laboratory chemicals.

  • State and Local Agencies: Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1][3]

It is the responsibility of the generator to ensure compliance with all applicable regulations.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) department for detailed procedures and to ensure compliance with all relevant regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tolpropamine
Reactant of Route 2
Reactant of Route 2
Tolpropamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。